molecular formula C8H9FO3S B1440890 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene CAS No. 20951-14-8

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Cat. No.: B1440890
CAS No.: 20951-14-8
M. Wt: 204.22 g/mol
InChI Key: RJKIPWHQSXCLHA-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene ( 20951-14-8) is a high-value chemical building block of interest in advanced organic synthesis and pharmaceutical research . This substituted benzene derivative, with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol, is characterized by its distinct molecular structure incorporating both methoxy and methylsulfonyl functional groups on an aromatic ring, with fluorine serving as a key substituent for modulating electronic properties . Compounds featuring methylsulfonyl groups are versatile intermediates in synthetic chemistry . The specific spatial arrangement and electronic properties conferred by its functional groups make it a potentially valuable scaffold for constructing more complex molecules for research applications, including in medicinal chemistry and materials science. As a solid with a melting point of 97-98°C, it requires storage in a dry environment at room temperature . This product is intended for research and development use only and is not intended for human or personal use. Researchers can avail of the compound in various quantities, with a typical purity of 98% . Please refer to the available safety data sheets for proper handling information.

Properties

IUPAC Name

2-fluoro-1-methoxy-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKIPWHQSXCLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Practical, Scalable Synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a key building block in modern drug discovery, integrating three critical pharmacophoric elements: a fluorinated aromatic ring, a methoxy group, and a methylsulfonyl moiety. The strategic inclusion of fluorine is a well-established method for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1] Similarly, the methylsulfonyl group is a prevalent feature in numerous marketed pharmaceuticals, serving as a bioisostere for other functionalities and improving aqueous solubility and cell permeability. This guide presents a robust and scalable three-step synthetic pathway to this valuable intermediate, designed for practical implementation in research and process development laboratories. The synthesis begins with the commercially available precursor, 4-bromo-2-fluoroanisole, and proceeds through a copper-catalyzed C-S coupling followed by a reliable oxidation, offering high yields and operational simplicity.

Introduction: The Strategic Value of Fluorination and Sulfonylation in Drug Design

The design of novel therapeutic agents is a complex endeavor, where subtle molecular modifications can lead to profound changes in pharmacological profiles. The title compound, this compound (CAS No. 20951-14-8), is an exemplar of a scaffold engineered with desirable drug-like properties.[2]

  • The Role of Fluorine: The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic profile due to its high electronegativity, while its small size mimics hydrogen sterically. This often leads to increased metabolic stability by blocking sites of oxidative metabolism and can enhance binding interactions with target proteins.[1][3]

  • The Methylsulfonyl Moiety: The sulfonyl group is a powerful hydrogen bond acceptor and is highly polar, yet it can effectively penetrate biological membranes. Its incorporation into a molecular scaffold can improve solubility, reduce lipophilicity, and provide a metabolically stable anchor.[4][5]

The combination of these groups in a single, synthetically accessible molecule provides a versatile platform for the development of new chemical entities across various therapeutic areas. This guide provides a detailed, field-proven methodology for its preparation.

Recommended Synthetic Pathway Overview

The proposed synthesis is a linear, three-step process commencing with 4-bromo-2-fluoro-1-methoxybenzene. The pathway is designed for efficiency and scalability, utilizing well-understood and reliable chemical transformations.

Synthesis_Pathway Start 4-Bromo-2-fluoro-1-methoxybenzene Intermediate1 2-Fluoro-1-methoxy-4-(methylthio)benzene Start->Intermediate1 Step 1: Thiolation (Ullmann C-S Coupling) FinalProduct This compound Intermediate1->FinalProduct Step 2: Oxidation caption Overall synthetic route.

Caption: A three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-1-methoxy-4-(methylthio)benzene via Ullmann C-S Coupling

Principle & Causality: This step involves the formation of a carbon-sulfur bond. A copper(I)-catalyzed Ullmann-type condensation is employed due to its reliability in coupling aryl halides with sulfur nucleophiles.[6][7] The reaction utilizes an inexpensive copper catalyst to mediate the substitution of the bromine atom on the aromatic ring with a methylthiolate group.[8][9] Dimethylformamide (DMF) is selected as the solvent for its high boiling point and its ability to dissolve both the organic substrate and the inorganic thiolate salt, facilitating a homogenous reaction environment.

Experimental Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add copper(I) iodide (0.1 eq.), sodium thiomethoxide (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of aryl halide).

  • Stir the resulting suspension under a nitrogen atmosphere.

  • Add 4-bromo-2-fluoro-1-methoxybenzene (1.0 eq.) to the mixture.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water (20 mL per 1 g of starting material).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-fluoro-1-methoxy-4-(methylthio)benzene as a clear oil.

Data Summary: Step 1

ParameterValue/ConditionRationale
Starting Material 4-Bromo-2-fluoro-1-methoxybenzeneCommercially available, activated aryl halide.
Reagents Sodium Thiomethoxide, Copper(I) IodideNucleophile and catalyst for C-S bond formation.[8]
Solvent N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent.
Temperature 120-130 °CStandard for Ullmann-type couplings.[6]
Reaction Time 12-18 hoursTypical duration for complete conversion.
Expected Yield 75-85%Based on analogous Ullmann C-S couplings.
Step 2: Oxidation of 2-Fluoro-1-methoxy-4-(methylthio)benzene to the Sulfone

Principle & Causality: The final step is the oxidation of the intermediate thioether to the target sulfone. This transformation is a cornerstone of organosulfur chemistry and can be achieved with high efficiency using various oxidizing agents.[10] Two reliable, field-proven protocols are presented below.

  • Method A (Oxone®): This method is environmentally sound, utilizing an inexpensive, stable, solid oxidant. The reaction is typically performed in a biphasic solvent system like methanol/water or acetone/water, buffered to maintain a neutral pH and prevent side reactions.[11]

  • Method B (m-CPBA): meta-Chloroperoxybenzoic acid is a highly selective and effective oxidizing agent for converting sulfides to sulfones.[12][13] The reaction is clean, and by using a stoichiometric excess (typically >2 equivalents), the reaction can be driven directly to the sulfone, bypassing the sulfoxide intermediate.[14][15] Dichloromethane (DCM) is the preferred solvent due to its inertness and ease of removal.

Oxidation_Workflow cluster_0 Oxidation Process cluster_1 Choose Oxidant Start Thioether Intermediate (2-Fluoro-1-methoxy-4-(methylthio)benzene) MethodA Method A: Oxone® (Environmentally Benign) Start->MethodA Protocol A MethodB Method B: m-CPBA (High Selectivity) Start->MethodB Protocol B FinalProduct Target Sulfone (this compound) MethodA->FinalProduct MethodB->FinalProduct caption Workflow for the thioether oxidation step.

Caption: Alternative protocols for the final oxidation step.

Experimental Protocol A: Oxidation with Oxone®

  • Dissolve 2-fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq.) in methanol (10 mL per 1 g of sulfide).

  • In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, 2.2 eq.) in water (10 mL per 1 g of sulfide).

  • Cool the sulfide solution to 0 °C in an ice bath.

  • Add the aqueous Oxone® solution dropwise to the stirred sulfide solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the solid product.

Experimental Protocol B: Oxidation with m-CPBA

  • Dissolve 2-fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq.) in dichloromethane (DCM, 15 mL per 1 g of sulfide).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.5 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with additional DCM (10 mL).

  • Wash the organic solution sequentially with a 10% aqueous solution of sodium sulfite (Na₂SO₃), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Recrystallize from ethanol or isopropanol to obtain pure this compound as a white solid.

Data Summary: Step 2

ParameterMethod A (Oxone®)Method B (m-CPBA)
Oxidizing Agent Potassium Peroxymonosulfatemeta-Chloroperoxybenzoic Acid
Equivalents 2.2 eq.2.5 eq. (of ~77% grade)
Solvent Methanol / WaterDichloromethane (DCM)
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 4-6 hours3-5 hours
Workup Reductive (Na₂S₂O₃)Reductive/Basic (Na₂SO₃/NaHCO₃)
Expected Yield 85-95%90-98%

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing this compound, a compound of significant interest to the medicinal chemistry community. By leveraging a copper-catalyzed C-S coupling followed by a robust oxidation, this guide offers a practical approach that balances efficiency, cost-effectiveness, and operational safety. The protocols are designed to be self-validating, relying on well-established chemical principles to ensure reproducibility for researchers and drug development professionals.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a substituted aromatic sulfone that is gaining attention as a versatile building block in medicinal and agrochemical research.[1] Its unique combination of a fluoro, a methoxy, and a methylsulfonyl group on a benzene ring imparts a specific set of physicochemical properties that are crucial for its application in the synthesis of more complex molecules. The presence of fluorine, for instance, can significantly alter properties like metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a valuable feature in drug design.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental methodologies for their determination, and discusses its synthesis and potential applications.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 20951-14-8[3]

  • Molecular Formula: C₈H₉FO₃S[3]

  • Molecular Weight: 204.22 g/mol [3]

  • Chemical Structure:

    Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Physical Form White solid[4]
Melting Point 98-101 °C[4]
Boiling Point Data not available
Solubility Soluble in isopropyl alcohol[4]
Purity ≥98%[3]
Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a melting point range of 98-101 °C has been reported.[4]

Experimental Determination of Melting Point (Conceptual Protocol)

The determination of a compound's melting point is a standard procedure in organic chemistry, typically performed using a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. A narrow melting range is indicative of a pure compound.

G cluster_prep Sample Preparation cluster_measurement Measurement Crush Crush Solid Sample Pack Pack Capillary Tube Crush->Pack Insert Insert into Apparatus Pack->Insert Heat Heat and Observe Insert->Heat Record Record Melting Range Heat->Record

Caption: Workflow for Melting Point Determination.

Solubility

Qualitative Solubility Testing (Conceptual Protocol)

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Procedure: To approximately 10 mg of the compound in a test tube, add the selected solvent dropwise with agitation.

  • Observation: Record the approximate volume of solvent required to dissolve the sample. This provides a qualitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). It is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME). While an experimentally determined logP for this compound is not available, a calculated value can be estimated using computational models. Based on the structure, it is expected to be moderately lipophilic. For a structurally similar compound, 4-ethyl-2-fluoro-1-methoxybenzene, a computed XLogP3 of 2.4 has been reported, suggesting a degree of lipophilicity.[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule. For this compound, the following proton NMR data has been reported (300 MHz, CDCl₃):[4]

  • δ 3.05 (s, 3H): This singlet corresponds to the three protons of the methyl group of the methylsulfonyl moiety (-SO₂CH₃).

  • δ 3.96 (s, 3H): This singlet is assigned to the three protons of the methoxy group (-OCH₃).

  • δ 7.09 (app t, 1H): This apparent triplet is likely due to the proton on the aromatic ring that is ortho to the fluorine atom and meta to the methoxy group, with coupling to both the fluorine and the adjacent aromatic proton.

  • δ 7.63 (dd, 1H): This doublet of doublets can be attributed to the aromatic proton that is meta to the fluorine and ortho to the methylsulfonyl group.

  • δ 7.70 (dd, 1H): This doublet of doublets corresponds to the aromatic proton that is ortho to both the fluorine and the methylsulfonyl group.

¹³C NMR, IR, and Mass Spectrometry
  • ¹³C NMR: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C-F bond, the C-O-C ether linkage, and strong symmetric and asymmetric stretching vibrations for the S=O bonds of the sulfone group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 204. The fragmentation pattern would likely involve the loss of methyl groups and the sulfonyl moiety.

Synthesis

A reported synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in a precursor molecule.[4]

Synthetic Pathway

G start 1,2-Difluoro-4-(methylsulfonyl)benzene product This compound start->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide reagent->product

Caption: Synthetic route to this compound.

Experimental Protocol (Adapted from Patent Literature) [4]

  • Reaction Setup: A solution of 1,2-difluoro-4-(methylsulfonyl)benzene is prepared in a suitable solvent.

  • Reagent Addition: A solution of sodium methoxide in methanol is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated at reflux for a specified period (e.g., 1 hour).

  • Workup: The reaction mixture is cooled and concentrated under reduced pressure. Water is added to the residue to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like isopropyl alcohol to yield the final product as a white solid.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The methylsulfonyl group is a common pharmacophore found in a number of bioactive molecules, and the strategic placement of the fluoro and methoxy groups allows for fine-tuning of the electronic and steric properties of the final compounds.

  • Medicinal Chemistry: This compound can serve as a key building block for the synthesis of novel therapeutic agents. The sulfone moiety is present in various drugs, and the fluoro-methoxy substitution pattern can be exploited to optimize drug-target interactions and ADME properties.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides with enhanced efficacy and metabolic stability.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is the exclamation mark (GHS07).

Recommended Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. Its solid nature, defined melting point, and specific spectroscopic signature make it a well-characterizable compound. The presence of the fluoro, methoxy, and methylsulfonyl groups provides multiple points for synthetic modification, making it a versatile tool for chemists in the fields of drug discovery and materials science. Further research into its reactivity and a more detailed characterization of its properties will undoubtedly expand its applications.

References

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene CAS number 20951-14-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of available reagents, substituted benzene rings serve as foundational scaffolds. This guide focuses on This compound (CAS No. 20951-14-8), a trifunctionalized aromatic compound whose unique combination of substituents makes it a highly valuable intermediate for researchers, scientists, and drug development professionals. The presence of a fluorine atom, a methoxy group, and a methylsulfonyl group on a single phenyl ring provides a versatile platform for synthesizing complex molecules with tailored pharmacological profiles. This document will provide an in-depth analysis of its chemical properties, synthesis considerations, applications in drug discovery, and best practices for its handling and use in a laboratory setting.

Physicochemical and Structural Characteristics

The utility of this compound in synthesis is directly linked to its specific physicochemical properties. These attributes dictate its reactivity, solubility, and handling requirements.

PropertyValueSource(s)
CAS Number 20951-14-8[1][2][3]
Molecular Formula C₈H₉FO₃S[1][2]
Molecular Weight 204.22 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97-98%[1]
Storage Conditions Sealed in a dry place at room temperature[4]
InChI Key RJKIPWHQSXCLHA-UHFFFAOYSA-N[2]

The arrangement of the fluoro, methoxy, and methylsulfonyl groups on the benzene ring creates a specific electronic and steric environment. The methoxy group is an electron-donating group, while the fluorine atom and the potent methylsulfonyl group are electron-withdrawing. This electronic push-pull dynamic, combined with the specific substitution pattern, activates the ring for certain reactions and deactivates it for others, offering chemists regioselective control in subsequent synthetic steps.

Strategic Importance in Medicinal Chemistry

The true value of this compound is realized when considering the established roles of its individual functional groups in drug design. The combination of these three moieties in one building block is particularly powerful.

  • Fluorine Atom : The introduction of fluorine into a drug candidate can profoundly and beneficially alter its properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[5][6]

  • Methoxy Group : The methoxy group is a common feature in many approved drugs.[7] It can act as a hydrogen bond acceptor, influencing how a molecule fits into a protein's binding pocket. Furthermore, it can be metabolically labile, offering a potential site for O-demethylation, which can be leveraged for prodrug strategies or to modulate the drug's half-life. Its impact on solubility and electronic properties is also a key consideration for medicinal chemists.[7]

  • Methylsulfonyl Group : As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the methylsulfonyl moiety is a key pharmacophore. It is often used as a bioisostere for other groups and can significantly improve the aqueous solubility and cell permeability of a compound. Its inclusion is a well-established strategy for enhancing the drug-like properties of a molecule, as seen in the development of various inhibitors, including those targeting carbonic anhydrases.[8]

The convergence of these three groups makes this compound a prime starting material for developing inhibitors of pathways critical to disease, such as oxidative phosphorylation (OXPHOS), which is increasingly recognized as a therapeutic target in oncology.[9]

G cluster_0 Key Functional Groups cluster_1 Core Scaffold cluster_2 Resulting Pharmacological Properties Fluorine Fluorine (Metabolic Stability, Binding) Core 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene Fluorine->Core Methoxy Methoxy Group (H-Bonding, Solubility) Methoxy->Core Sulfone Methylsulfonyl Group (Solubility, H-Bonding) Sulfone->Core PK Improved Pharmacokinetics (ADME) Core->PK Influences Potency Enhanced Potency & Selectivity Core->Potency Enables Properties Favorable Physicochemical Properties Core->Properties Provides

Functional group contributions to drug properties.

Synthesis and Reactivity Considerations

While a specific, published synthesis route for this compound was not detailed in the preliminary search, its structure suggests plausible synthetic strategies based on well-established organic chemistry reactions. A logical retrosynthetic analysis points towards precursors like 3-fluoro-4-methoxyanisole or related compounds.

General synthetic approaches for similar substituted benzenes often involve:

  • Electrophilic Aromatic Substitution : Reactions like Friedel-Crafts acylation or sulfonation on a difunctionalized precursor, although regioselectivity can be a challenge and must be carefully controlled.[10]

  • Nucleophilic Aromatic Substitution (SNAr) : In highly activated systems, a fluorine or other leaving group can be displaced by a nucleophile. For instance, in related syntheses of fluorinated chalcones, methoxy groups have been shown to substitute fluorine atoms under basic conditions.[6]

  • Directed Ortho-Metalation (DoM) : A powerful technique where a directing group (like methoxy) facilitates lithiation at an adjacent position. The resulting organolithium intermediate can then react with an electrophile, such as a sulfur-containing reagent, to install the methylsulfonyl group. This approach offers excellent regiocontrol.[11]

The reactivity of the molecule itself is governed by the positions of its substituents. The positions ortho and para to the electron-donating methoxy group are activated, while the positions ortho and para to the electron-withdrawing fluoro and methylsulfonyl groups are deactivated towards electrophilic attack. Conversely, the positions ortho and para to the withdrawing groups are activated for nucleophilic aromatic substitution, should a suitable leaving group be present.

G P1 Precursor (e.g., 2-Fluoro-4-bromoanisole) S1 Step 1: Lithiation (e.g., n-BuLi) P1->S1 I1 Lithiated Intermediate S1->I1 S2 Step 2: Sulfonylation (e.g., MeSO₂Cl) I1->S2 P2 Final Product: 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene S2->P2

Conceptual synthesis workflow via metalation.

Analytical Characterization

Structural confirmation and purity assessment are critical for any synthetic intermediate. For this compound, a standard battery of analytical techniques would be employed. Commercial suppliers often provide access to certificates of analysis (COA) that include data from methods such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show distinct signals for the aromatic protons and the two different methyl groups. ¹³C NMR and ¹⁹F NMR would be crucial for confirming the carbon skeleton and the presence of the fluorine atom, respectively.

  • Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like LC-MS are commonly used.[12]

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.[12]

  • X-ray Crystallography : For solid materials, this technique can provide unambiguous confirmation of the molecular structure, as demonstrated for analogous compounds like 4-(methoxycarbonyl)-2-fluorobenzoic acid.[13]

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data, this compound should be handled with care.

Safety InformationDetailsSource(s)
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Handling Protocol:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[15]

  • Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust.[14][15] Wash hands thoroughly after handling.

  • Storage : Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Representative Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this building block, the following is a representative, conceptual protocol for a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in drug discovery. This protocol assumes the presence of a bromo or iodo substituent on the core molecule, or that the molecule is converted to a boronic acid/ester derivative for coupling with an aryl halide. For this example, we will assume we are coupling 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid with an aryl bromide (Ar-Br).

  • Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid (1.0 eq), the desired aryl bromide (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition : Add a suitable solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Reaction Execution : Stir the mixture and heat to the required temperature (typically 80-110 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.

  • Characterization : Confirm the structure and purity of the final product using NMR and MS analysis.

G A 1. Combine Reagents (Boronic Acid, Aryl Halide, Pd Catalyst) in Reaction Vessel B 2. Add Solvent and Base A->B C 3. Heat and Stir (Monitor Progress via LC-MS) B->C D 4. Reaction Quench and Aqueous Work-up C->D E 5. Organic Extraction and Drying D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern drug discovery. The interplay between its fluoro, methoxy, and methylsulfonyl substituents provides chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its careful application, grounded in a solid understanding of its reactivity and handling requirements, can accelerate the development of novel therapeutics by enabling the efficient synthesis of complex and highly functionalized molecules. This guide serves as a foundational resource for scientists looking to leverage the unique potential of this versatile compound in their research and development endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a compound of interest in medicinal chemistry and materials science. We will delve into its structural elucidation through spectroscopic and computational methods, explore a detailed synthesis protocol, and discuss its physicochemical properties and potential applications. This guide is intended to be a valuable resource for researchers working with or considering this molecule in their scientific endeavors.

Introduction: The Scientific Interest in Substituted Benzene Derivatives

The benzene ring is a fundamental scaffold in a vast array of organic molecules, from pharmaceuticals to advanced materials. The strategic placement of various functional groups on this aromatic core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The title compound, this compound, is a prime example of a polysubstituted benzene derivative with a unique combination of functional groups that impart specific properties.

The methoxy group (-OCH3) is a common substituent in drug molecules, often introduced to modulate metabolic stability and receptor binding affinity. The fluorine atom, a bioisostere of hydrogen, can significantly alter a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved pharmacokinetic profiles.[1] The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group and a hydrogen bond acceptor, which can enhance binding to biological targets and improve aqueous solubility.[2] The interplay of these three functional groups on a benzene ring creates a molecule with a distinct electronic and steric profile, making it an attractive building block for the synthesis of novel bioactive compounds and functional materials.[3][4]

This guide will provide a detailed examination of the molecular structure of this compound, offering insights that are crucial for its effective utilization in research and development.

Molecular Structure and Properties

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 20951-14-8[5]

  • Molecular Formula: C8H9FO3S[5]

  • Molecular Weight: 204.22 g/mol [5]

  • Appearance: White solid[6]

  • Melting Point: 98-101 °C[6]

Structural Formula and Key Features

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C8H9FO3S[5]
Molecular Weight 204.22[5]
Appearance White solid[6]
Melting Point (°C) 98-101[6]
Purity ≥97% - 98%[5][7]
Storage Conditions Room temperature, dry

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, followed by oxidation. A representative synthetic route is outlined below.

synthesis_workflow reactant1 1,2-Difluoro-4-(methylthio)benzene intermediate 2-Fluoro-1-methoxy-4-(methylthio)benzene reactant1->intermediate Nucleophilic Aromatic Substitution reactant2 Sodium methoxide reactant2->intermediate product This compound intermediate->product Oxidation oxidant Oxidizing agent (e.g., m-CPBA) oxidant->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for analogous compounds.[8]

Step 1: Synthesis of 2-Fluoro-1-methoxy-4-(methylthio)benzene

  • To a solution of 1,2-difluoro-4-(methylthio)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-fluoro-1-methoxy-4-(methylthio)benzene.

Step 2: Synthesis of this compound

  • Dissolve the 2-fluoro-1-methoxy-4-(methylthio)benzene (1 equivalent) from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (2 x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 7.70 (dd, 1H), 7.63 (dd, 1H), 7.09 (app t, 1H), 3.96 (s, 3H), 3.05 (s, 3H).[6] The signals at 3.96 and 3.05 ppm correspond to the methoxy and methylsulfonyl protons, respectively. The aromatic protons appear in the downfield region, with their splitting patterns dictated by fluorine and proton-proton coupling.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 204.02. The fragmentation pattern would likely involve the loss of methyl radicals from the methoxy and sulfonyl groups, as well as the loss of SO₂.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other key absorptions would include C-F stretching, C-O stretching of the ether, and C-H stretching of the aromatic and methyl groups.

X-ray Crystallography

As of the writing of this guide, the crystal structure of this compound has not been deposited in the Cambridge Structural Database. However, analysis of crystal structures of similar compounds, such as 2-Methoxy-4-methyl-1-[1-(phenylsulfonyl)propan-2-yl]benzene, reveals that the benzene rings can adopt specific conformations to facilitate intermolecular interactions.[9] A crystal structure of the title compound would provide precise information on bond lengths, bond angles, and intermolecular packing, which are crucial for understanding its solid-state properties and for computational modeling.

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The electron-withdrawing sulfonyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the activating methoxy group. The fluorine atom can be displaced by strong nucleophiles under certain conditions.

The combination of a fluoro, methoxy, and methylsulfonyl group makes this compound a valuable building block in medicinal chemistry. Sulfonamide-containing molecules are a well-established class of therapeutic agents with a wide range of biological activities.[3][4] This compound could serve as a precursor for the synthesis of novel inhibitors of enzymes or receptors where the specific arrangement of these functional groups can lead to enhanced potency and selectivity. Furthermore, the presence of the fluoro and methoxy groups can be leveraged to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[10][11]

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its molecular structure, synthesis, and physicochemical properties. While further experimental data, particularly a crystal structure, would provide deeper insights, the information presented here serves as a solid foundation for researchers to understand and effectively utilize this compound in their work. The unique combination of its functional groups offers a promising platform for the design and synthesis of novel molecules with tailored properties.

References

A Predictive Guide to the Spectroscopic Characterization of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-14-8; Formula: C₈H₉FO₃S; Molecular Weight: 204.22 g/mol ). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. By dissecting the molecule into its constituent functional groups—a fluoroanisole moiety and a methylsulfonylbenzene moiety—we can make well-grounded predictions of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. This guide is intended to serve as a valuable resource for researchers in the verification of synthesized this compound and as a foundational tool for its structural elucidation.

Introduction: The Structural Rationale for Spectroscopic Prediction

This compound is a substituted aromatic compound with a unique combination of functional groups that influence its electronic environment and, consequently, its spectroscopic behavior. The molecule's structure, featuring an electron-donating methoxy group and a fluorine atom, alongside a strongly electron-withdrawing methylsulfonyl group, creates a distinct pattern of electron density around the benzene ring. This electronic distribution is key to predicting the chemical shifts in its NMR spectra. Similarly, the vibrational modes of the various bonds within the molecule will give rise to a characteristic infrared spectrum, and the inherent bond strengths and stability of potential fragments will dictate its mass spectrum.

This guide will systematically deconstruct the predicted spectroscopic data, offering insights into not just what to expect, but why these features are anticipated. This approach is grounded in the fundamental principles of chemical spectroscopy and is supported by data from analogous structures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the additive effects of its substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The methoxy and methylsulfonyl groups will each exhibit a singlet.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~ 7.7 - 7.9Doublet of doublets (dd)JH-H ≈ 8.5 Hz, JH-F ≈ 2.5 Hz1HH-5
2~ 7.6 - 7.8Doublet of doublets (dd)JH-F ≈ 11.0 Hz, JH-H ≈ 2.5 Hz1HH-3
3~ 7.1 - 7.3Triplet (t)JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 Hz1HH-6
4~ 3.9 - 4.1Singlet-3H-OCH₃
5~ 3.1 - 3.3Singlet-3H-SO₂CH₃

Causality Behind Predicted Chemical Shifts:

  • H-5 and H-3: These protons are expected to be the most downfield due to the strong electron-withdrawing effect of the para- and ortho-positioned methylsulfonyl and fluoro groups, respectively.

  • H-6: This proton is ortho to the electron-donating methoxy group, which would typically shield it and shift it upfield. However, it is also meta to the withdrawing sulfonyl group, leading to a moderately downfield shift.

  • -OCH₃: The methoxy protons are expected to appear as a singlet in the typical region for such groups.

  • -SO₂CH₃: The methyl protons of the sulfonyl group will also be a singlet, significantly downfield due to the deshielding effect of the adjacent sulfonyl group.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
1~ 158 - 162Doublet (¹JC-F ≈ 240-250 Hz)C-2
2~ 150 - 154SingletC-1
3~ 138 - 142SingletC-4
4~ 128 - 132Doublet (³JC-F ≈ 8-10 Hz)C-5
5~ 122 - 126Doublet (²JC-F ≈ 20-25 Hz)C-3
6~ 114 - 118SingletC-6
7~ 56 - 58Singlet-OCH₃
8~ 44 - 46Singlet-SO₂CH₃

Causality Behind Predicted Chemical Shifts:

  • C-2: The carbon directly bonded to fluorine will be significantly downfield and will exhibit a large one-bond coupling constant (¹JC-F).

  • C-1 and C-4: These carbons, attached to the methoxy and methylsulfonyl groups respectively, will be influenced by the electronic effects of these substituents.

  • Aromatic Carbons: The remaining aromatic carbons will have chemical shifts determined by their position relative to the various substituents. The carbon-fluorine couplings will be observable for carbons two and three bonds away from the fluorine atom.

  • Aliphatic Carbons: The methoxy and methylsulfonyl carbons will appear in their characteristic regions.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for verifying the structure of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent containing TMS.

  • Instrument Setup: Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field for optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Typical parameters: 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: 30-45° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and identify peak multiplicities and coupling constants.

Caption: Workflow for NMR data acquisition and processing.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Frequency Range (cm⁻¹)Bond VibrationFunctional GroupExpected Intensity
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretch-OCH₃, -SO₂CH₃Medium
1600-1475C=C stretchAromatic ringMedium to Strong
~1320 and ~1150S=O asymmetric and symmetric stretchSulfoneStrong
~1250C-O stretchAryl etherStrong
~1020C-O stretchAryl etherStrong
~1200C-F stretchFluoroaromaticStrong
~960C-S stretchSulfoneMedium

Causality Behind Predicted Frequencies:

  • Aromatic C-H and C=C: These are characteristic absorptions for benzene derivatives.[1]

  • Sulfone S=O Stretches: The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic of sulfones.[2]

  • Aryl Ether C-O Stretches: Anisole and its derivatives typically show two strong C-O stretching bands.[3][4]

  • C-F Stretch: The carbon-fluorine bond will have a strong absorption in the fingerprint region.

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak (M⁺) and several characteristic fragment ions.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 204. This peak should be observable.

  • [M - CH₃]⁺: m/z = 189. Loss of a methyl radical from either the methoxy or methylsulfonyl group.

  • [M - OCH₃]⁺: m/z = 173. Loss of a methoxy radical.

  • [M - SO₂CH₃]⁺: m/z = 125. Loss of the methylsulfonyl radical.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfones is the loss of sulfur dioxide (SO₂), which may occur from fragment ions.[5]

MS_Fragmentation M [C₈H₉FO₃S]⁺˙ m/z = 204 M_minus_CH3 [C₇H₆FO₃S]⁺ m/z = 189 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [C₇H₆FO₂S]⁺ m/z = 173 M->M_minus_OCH3 - •OCH₃ M_minus_SO2CH3 [C₇H₆FO]⁺ m/z = 125 M->M_minus_SO2CH3 - •SO₂CH₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on the established principles of spectroscopy and analysis of related chemical structures. Researchers and scientists can use this information as a benchmark for the analysis and confirmation of this compound in their work. The provided experimental protocols offer a starting point for obtaining high-quality data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

A Technical Guide to the Solubility of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, directly influencing process chemistry, formulation, and bioavailability.[1][2] This technical guide provides an in-depth examination of the solubility profile of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No: 20951-14-8). While specific, publicly available quantitative solubility data for this compound is limited, this document establishes a framework for its empirical determination. We present the industry-standard shake-flask method for measuring thermodynamic solubility and a robust High-Performance Liquid Chromatography (HPLC) protocol for quantification.[3][4] Furthermore, we analyze solubility data for the closely related analogue, 1-Fluoro-4-(methylsulfonyl)benzene, to provide a predictive assessment of solvent suitability.[5] This guide is intended for researchers, chemists, and drug development professionals who require a rigorous, field-proven methodology for solubility characterization.

Introduction and Physicochemical Profile

This compound is a substituted aromatic compound featuring a sulfone group, a methoxy ether, and a fluorine atom. These functional groups impart a specific polarity and potential for intermolecular interactions that dictate its solubility behavior. Understanding its solubility is critical for applications ranging from reaction solvent selection in synthetic chemistry to formulation development in the pharmaceutical industry, where poor solubility can hinder preclinical testing and lead to low bioavailability.[2]

Compound Properties:

  • Chemical Name: this compound

  • CAS Number: 20951-14-8[6]

  • Molecular Formula: C₈H₉FO₃S[7]

  • Molecular Weight: 204.22 g/mol [7]

  • Physical Form: Solid[6]

The presence of the polar sulfone and ether groups, combined with the electronegative fluorine, suggests that the molecule possesses a notable dipole moment. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents, following the principle of "like dissolves like".[8]

Solubility Profile: An Analog-Based Assessment

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, robust experimental data exists for the structurally similar compound, 1-Fluoro-4-(methylsulfonyl)benzene (CAS No: 455-15-2).[5] This analog lacks the methoxy group present on the target compound. The addition of the methoxy group to the aromatic ring is expected to slightly increase the molecule's polarity and potential for hydrogen bonding, which may enhance solubility in polar protic and aprotic solvents.

The experimentally determined solubility of 1-Fluoro-4-(methylsulfonyl)benzene in five common organic solvents at various temperatures is summarized below.[5] This data serves as an excellent predictive baseline for estimating the solubility behavior of our target compound.

Table 1: Experimental Solubility of Analog 1-Fluoro-4-(methylsulfonyl)benzene [5]

Temperature (K) Chloroform (mole fraction) Acetone (mole fraction) Ethyl Acetate (mole fraction) Toluene (mole fraction) Ethanol (mole fraction)
288.40 0.2816 0.2241 0.1634 0.0763 0.0261
293.20 0.3168 0.2543 0.1857 0.0884 0.0303
298.15 0.3552 0.2875 0.2102 0.1021 0.0351
303.15 0.3971 0.3241 0.2373 0.1175 0.0406
313.15 0.4923 0.4068 0.2991 0.1539 0.0541
322.15 0.6025 0.5032 0.3708 0.1973 0.0711

| 331.50 | 0.7354 | 0.6189 | 0.4568 | 0.2494 | 0.0924 |

Data sourced from a 2017 study on the solubility of 1-Fluoro-4-(methylsulfonyl)benzene.[5]

Analysis: The data clearly shows that solubility is highest in chloroform and acetone, both polar aprotic solvents, and lowest in the polar protic solvent ethanol and the nonpolar aromatic solvent toluene. This trend strongly supports the polar nature of the fluorinated sulfonylbenzene core.

Gold-Standard Protocol: Experimental Determination of Thermodynamic Solubility

To generate definitive solubility data, the shake-flask method is universally recognized as the gold standard for its reliability and direct measurement of thermodynamic equilibrium.[3] The objective is to create a saturated solution, ensure it has reached equilibrium, and then measure the concentration of the dissolved solute.

Principle of the Shake-Flask Method

An excess of the solid compound is added to the solvent of interest in a sealed flask. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the solute in the solvent is, by definition, its solubility at that temperature.[4]

Experimental Workflow

The following protocol outlines a self-validating system for determining the solubility of this compound.

Diagram 1: Shake-Flask Solubility Determination Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis prep_solid 1. Weigh excess solid (>2x expected solubility) prep_solvent 2. Add precise volume of solvent prep_solid->prep_solvent agitate 3. Seal and agitate (e.g., 24-48h at 25°C) prep_solvent->agitate centrifuge 4. Centrifuge to pellet undissolved solid agitate->centrifuge filtrate 5. Filter supernatant (0.22 µm PTFE filter) centrifuge->filtrate sample 6. Extract aliquot of clear filtrate filtrate->sample dilute 7. Dilute into mobile phase for HPLC sample->dilute hplc 8. Quantify via HPLC against calibration curve dilute->hplc

Caption: Workflow for thermodynamic solubility measurement.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[3]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[1]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For maximum accuracy, pass this aliquot through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[1]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration. The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred technique for accurately quantifying the concentration of dissolved analytes in solubility studies due to its high sensitivity, specificity, and robustness.[10][11]

Principle of HPLC Analysis

HPLC separates components in a mixture based on their differential affinities for a stationary phase (packed in a column) and a liquid mobile phase.[12] For a substituted benzene derivative like our target compound, a reversed-phase HPLC (RP-HPLC) method is ideal. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The compound will be retained on the column and then eluted, with the time of elution (retention time) being characteristic of the compound. A UV detector is commonly used for quantification, as aromatic rings strongly absorb UV light.[12]

Suggested HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.[11]

  • Detection Wavelength: Approximately 254 nm, or the wavelength of maximum absorbance (λmax) for the compound, which should be determined experimentally.

  • Injection Volume: 10 µL.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area from the HPLC chromatogram against concentration. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.

  • Analysis: Inject the diluted sample from the shake-flask experiment. Determine its concentration by interpolating its peak area from the calibration curve.

Conclusion

References

In-Depth Technical Guide to the Safe Handling of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No. 20951-14-8). As a specialized aromatic sulfone, this compound requires careful management in a laboratory setting to mitigate potential risks. This document is intended to empower researchers with the knowledge to work safely and effectively with this chemical.

Chemical Identity and Hazard Profile

This compound is a solid organic compound with the molecular formula C₈H₉FO₃S.[1][2][3] Its structure, featuring a fluorinated and methoxylated benzene ring with a methylsulfonyl group, suggests a profile of moderate acute toxicity and irritant properties.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, the classification is as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

This classification is based on data for the compound and structurally similar chemicals.[4][5][6]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) , and the signal word is "Warning" .

Toxicological Assessment: Understanding the Risks

While specific toxicological data for this compound is limited, an understanding of its potential effects can be extrapolated from its hazard classification and the known properties of related aromatic sulfones and halogenated aromatic compounds.

Acute Effects
  • Oral Toxicity: Classified as harmful if swallowed, ingestion can lead to gastrointestinal irritation, nausea, and vomiting.[6]

  • Dermal and Ocular Irritation: Direct contact with the skin is expected to cause irritation, characterized by redness and inflammation.[4][5] More severe is the risk to the eyes, where it can cause serious irritation.[4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[4][5][6]

Chronic and Long-Term Effects

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6] This is the primary means of controlling exposure to airborne dust or vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7]

Experimental Workflow for Safe Handling ```dot graph "Safe_Handling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#E8F0FE"; Prep [label="Assess Risks & Review SDS"]; PPE [label="Don Appropriate PPE"]; FumeHood [label="Prepare Chemical Fume Hood"]; }

subgraph "cluster_Handling" { label="Handling"; style="filled"; color="#E6F4EA"; Weigh [label="Weigh Compound in Fume Hood"]; Transfer [label="Transfer to Reaction Vessel"]; }

subgraph "cluster_Cleanup" { label="Cleanup & Disposal"; style="filled"; color="#FCE8E6"; Decontaminate [label="Decontaminate Glassware & Surfaces"]; Waste [label="Dispose of Waste in Labeled Container"]; }

Prep -> PPE -> FumeHood -> Weigh -> Transfer -> Decontaminate -> Waste; }

Caption: Decision-making flowchart for emergency response to a spill or personal exposure.

Disposal Considerations

Waste generated from the use of this compound must be managed as hazardous waste.

  • Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to be released into the environment. [7]* Contaminated Packaging: Empty containers should be triple-rinsed and disposed of according to institutional guidelines.

Environmental Fate

Limited data is available on the environmental fate of this compound. However, aromatic sulfonates can be persistent in the environment. [8]Their degradation can be slow, and they may not be effectively removed by standard wastewater treatment processes. Therefore, it is critical to prevent their release into the environment.

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, and consistently wearing the correct personal protective equipment. A thorough understanding of its potential hazards and the implementation of the protocols outlined in this guide are essential for protecting the health and safety of laboratory personnel.

References

A Comprehensive Technical Guide to 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, reactivity, and applications of this versatile compound, with a particular focus on its role in the development of kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Methoxy Phenyl Sulfones

The incorporation of fluorine and sulfonyl groups into molecular scaffolds is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties. This compound combines three critical pharmacophoric elements: a fluorinated aromatic ring, a methoxy group, and a methylsulfonyl moiety. This unique combination imparts a desirable balance of lipophilicity, metabolic stability, and hydrogen bonding potential, making it a valuable synthon for targeting a range of biological targets.

The strategic placement of the fluorine atom ortho to the methoxy group influences the conformational preference of the methoxy group and modulates the electronic properties of the benzene ring. The potent electron-withdrawing nature of the methylsulfonyl group further enhances the molecule's utility in various chemical transformations, particularly nucleophilic aromatic substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20951-14-8[1][2]
Molecular Formula C₈H₉FO₃S[1][2]
Molecular Weight 204.22 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥98%[1][2]
Storage Sealed in dry, room temperature[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. A patented and efficient method involves the nucleophilic aromatic substitution of a difluoro precursor.[1]

Primary Synthetic Route: Nucleophilic Aromatic Substitution

This approach leverages the differential reactivity of the fluorine atoms in 1,2-difluoro-4-(methylsulfonyl)benzene. The fluorine atom ortho to the strongly electron-withdrawing methylsulfonyl group is highly activated towards nucleophilic attack.

Diagram 1: Synthesis of this compound

G start 1,2-Difluoro-4-(methylsulfonyl)benzene product This compound start->product Nucleophilic Aromatic Substitution (SNAr) reagent KOH, Methanol Reflux

Caption: Primary synthetic route to this compound.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is outlined below, based on the process described in patent WO2007054668A1.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 1,2-difluoro-4-(methylsulfonyl)benzene in methanol.

  • Reagent Addition: While refluxing the solution from step 1, add a solution of potassium hydroxide (85%) in methanol in portions over a period of 2 hours.

  • Reaction Progression: Upon complete addition of the potassium hydroxide solution, continue to heat the reaction mixture at reflux for an additional hour.

  • Work-up: Allow the reaction mixture to cool to room temperature. Concentrate the mixture under reduced pressure. To the resulting residue, add water.

  • Isolation and Purification: The product can be further purified by standard techniques such as recrystallization to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Methanol as Solvent and Reagent Source: Methanol serves as both the solvent and the source of the methoxide nucleophile upon reaction with potassium hydroxide.

  • Potassium Hydroxide as Base: Potassium hydroxide is a strong base that deprotonates methanol to generate the potassium methoxide nucleophile in situ.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

  • Portion-wise Addition: The gradual addition of the base helps to control the reaction temperature and prevent potential side reactions.

Alternative Synthetic Strategies

Alternative synthetic approaches can also be envisioned, starting from more readily available precursors. One such strategy involves a three-step sequence starting from 2-fluoroanisole.

Diagram 2: Alternative Synthetic Strategy

G cluster_0 Step 1: Bromination cluster_1 Step 2: Thiolation cluster_2 Step 3: Oxidation A 2-Fluoroanisole B 4-Bromo-2-fluoroanisole A->B Br₂, Chloroform C 4-Bromo-2-fluoroanisole D 2-Fluoro-1-methoxy-4-(methylthio)benzene C->D Sodium methanethiolate E 2-Fluoro-1-methoxy-4-(methylthio)benzene F This compound E->F Oxidizing Agent (e.g., m-CPBA)

Caption: A plausible three-step alternative synthesis of the target molecule.

This pathway involves:

  • Electrophilic Bromination: The regioselective bromination of 2-fluoroanisole to introduce a bromine atom at the para position.[3]

  • Nucleophilic Substitution with a Thiolate: Displacement of the bromide with a methylthiolate source, such as sodium methanethiolate.[4]

  • Oxidation: Oxidation of the resulting thioether to the desired sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[5]

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the sulfone. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles under appropriate conditions.

The methoxy group is generally stable but can be cleaved under harsh acidic conditions. The sulfone group is highly stable and resistant to both oxidation and reduction under standard synthetic conditions.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex biologically active molecules, most notably in the field of oncology.

Key Intermediate in the Synthesis of Kinase Inhibitors

This compound has been identified as a potential key intermediate in the synthesis of several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Diagram 3: General Role in Kinase Inhibitor Synthesis

G start 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene intermediate Functionalized Intermediate start->intermediate Further Functionalization (e.g., SNAr, cross-coupling) product Kinase Inhibitor intermediate->product Coupling with Heterocyclic Core

Caption: Conceptual workflow for the use of this compound in synthesizing kinase inhibitors.

The utility of this building block lies in its ability to introduce a substituted phenyl ring with a specific electronic and steric profile into a larger molecule. The fluorine and methylsulfonyl groups can engage in specific interactions within the ATP-binding pocket of kinases, contributing to the overall potency and selectivity of the inhibitor.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected 1H and 13C NMR spectral data can be predicted based on the analysis of similar structures and established principles of NMR spectroscopy.

Table 2: Predicted 1H and 13C NMR Data for this compound

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.8-7.9Aromatic (dd)
~7.6-7.7Aromatic (dd)
~7.2-7.3Aromatic (t)
~4.0-OCH₃ (s)
~3.1-SO₂CH₃ (s)

Note: Predicted chemical shifts are approximate. 'd' denotes a doublet due to C-F coupling.

Conclusion

This compound is a strategically important building block for medicinal chemistry. Its synthesis is achievable through robust and scalable methods, and its unique combination of functional groups provides a valuable platform for the design and synthesis of novel therapeutics, particularly in the area of kinase inhibition. The insights provided in this technical guide are intended to empower researchers and drug development professionals to effectively utilize this versatile compound in their discovery programs.

References

A Comprehensive Technical Guide to the Thermal Stability of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the thermal stability of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a compound of increasing interest in pharmaceutical and agrochemical research. While specific experimental thermal analysis data for this compound is not widely published, this guide synthesizes information on the thermal behavior of its core functional motifs—anisole and aryl sulfones—to provide a robust predictive framework for its stability. Furthermore, it offers detailed, field-proven protocols for researchers to experimentally determine its thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is designed to empower researchers with the foundational knowledge and practical methodologies required to confidently handle and assess the thermal characteristics of this and structurally related molecules.

Introduction: The Significance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its safety and efficacy. Unforeseen thermal decomposition can lead to loss of product, generation of potentially toxic impurities, and compromised batch-to-batch consistency. This compound (CAS No. 20951-14-8) is a substituted aromatic compound that incorporates several key functional groups: a fluorinated benzene ring, a methoxy group, and a methylsulfonyl group.[1][2] The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] Understanding the thermal limits of this molecule is therefore paramount for its successful application.

This guide will first deconstruct the molecule to predict its thermal behavior based on established principles of physical organic chemistry. It will then provide comprehensive, step-by-step protocols for conducting TGA and DSC analyses, complete with explanations for the experimental choices.

Predicted Thermal Decomposition Profile

The thermal stability of this compound is dictated by the interplay of its constituent functional groups. We can anticipate its decomposition by examining the known thermal behavior of anisole and aryl sulfone derivatives.

The Role of the Anisole Moiety

The primary thermal decomposition pathway for anisole (methoxybenzene) involves the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical.[4][5][6] This is followed by the elimination of carbon monoxide from the phenoxy radical.[4][5]

The Influence of the Aryl Sulfone Group

Aryl sulfones are generally a thermally stable class of compounds.[7] Their decomposition often occurs at temperatures exceeding 350°C and is characterized by the cleavage of the carbon-sulfur bonds.[7] The presence of the electron-withdrawing methylsulfonyl group is expected to enhance the overall thermal stability of the benzene ring.[8]

Combined Effect and Predicted Behavior

Given these factors, it is likely that the initial decomposition of this compound will be initiated by the cleavage of the O-CH₃ bond of the methoxy group, as this is generally the most thermally labile point in the structure. The strong electron-withdrawing nature of the sulfonyl group may further influence the bond dissociation energies of the aromatic ring system. The fluorine substituent is also expected to contribute to the overall stability of the molecule.

A plausible, albeit simplified, initial decomposition pathway is illustrated below:

G This compound This compound Phenoxy_Radical_Intermediate Phenoxy_Radical_Intermediate This compound->Phenoxy_Radical_Intermediate Heat (Δ) - •CH₃ Decomposition_Products Decomposition_Products Phenoxy_Radical_Intermediate->Decomposition_Products - CO - Other Fragments

Caption: Predicted initial thermal decomposition pathway.

Experimental Determination of Thermal Stability

To obtain definitive data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining decomposition temperatures.

Experimental Protocol: TGA Analysis

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., platinum or ceramic).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • TGA Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes to ensure thermal stability before the analysis begins.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This heating rate is a good balance between resolution and analysis time.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum rate of decomposition from the first derivative of the TGA curve (DTG curve).

G cluster_0 TGA Workflow Start Start Instrument_Calibration Instrument Calibration Start->Instrument_Calibration Sample_Weighing Weigh 5-10 mg of Sample Instrument_Calibration->Sample_Weighing Method_Setup Set TGA Method (N₂ Purge, 10°C/min ramp) Sample_Weighing->Method_Setup Run_Analysis Run TGA Analysis Method_Setup->Run_Analysis Data_Processing Analyze TGA/DTG Curves Run_Analysis->Data_Processing Determine_Tonset Determine T-onset Data_Processing->Determine_Tonset End End Determine_Tonset->End

Caption: Experimental workflow for TGA analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol: DSC Analysis

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

    • Use hermetically sealed aluminum pans to contain any volatile decomposition products.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

  • DSC Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp the temperature from 30°C to a temperature just beyond the decomposition temperature determined by TGA, at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks corresponding to melting.

    • Identify exothermic peaks corresponding to decomposition.

    • Integrate the peak areas to determine the enthalpy of these transitions.

G cluster_1 DSC Workflow Start_DSC Start DSC_Calibration Instrument Calibration Start_DSC->DSC_Calibration DSC_Sample_Prep Weigh 2-5 mg & Seal Pan DSC_Calibration->DSC_Sample_Prep DSC_Method Set DSC Method (N₂ Purge, 10°C/min ramp) DSC_Sample_Prep->DSC_Method DSC_Run Run DSC Analysis DSC_Method->DSC_Run DSC_Data_Analysis Analyze Heat Flow Curve DSC_Run->DSC_Data_Analysis Identify_Transitions Identify Melting & Decomposition DSC_Data_Analysis->Identify_Transitions End_DSC End Identify_Transitions->End_DSC

Caption: Experimental workflow for DSC analysis.

Data Presentation and Interpretation

The data obtained from TGA and DSC analyses should be summarized for clear interpretation.

Table 1: Illustrative Thermal Analysis Data for a Substituted Aryl Sulfone

ParameterValueTechniqueInterpretation
Melting Point (Tm)150 - 160 °CDSCTemperature at which the solid-to-liquid phase transition occurs.
Tonset of Decomposition> 300 °CTGAThe temperature at which the compound begins to degrade significantly.
Decomposition Enthalpy (ΔHd)-150 to -250 J/gDSCThe energy released during decomposition (exothermic).

Note: The values in this table are illustrative and based on typical data for structurally related compounds. Actual experimental values for this compound must be determined empirically.

Implications for Drug Development and Handling

A high thermal stability (Tonset > 300°C) would suggest that this compound is a robust molecule suitable for standard synthesis and purification techniques, including distillation under reduced pressure if applicable. However, even with high thermal stability, prolonged exposure to elevated temperatures should be avoided to minimize the risk of impurity formation.

The information from TGA and DSC is crucial for:

  • Process Chemistry: Defining safe operating temperatures for reactions and work-ups.

  • Formulation: Selecting appropriate excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion).

  • Storage and Stability Studies: Establishing appropriate storage conditions and predicting shelf-life.

Conclusion

References

Methodological & Application

The Synthetic Utility of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a key building block that offers a unique combination of functional groups, rendering it a highly valuable reagent for the construction of complex molecular architectures. Its utility primarily stems from its activated aromatic ring, making it an excellent substrate for nucleophilic aromatic substitution (SNA) reactions. The presence of a fluorine atom, a methoxy group, and a potent electron-withdrawing methylsulfonyl group provides a handle for predictable and efficient chemical transformations. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical applications and experimental protocols involving this compound.

Key Applications in Organic Synthesis: A Focus on Nucleophilic Aromatic Substitution (SNA)

The primary application of this compound lies in its role as an electrophile in nucleophilic aromatic substitution (SNA) reactions. The benzene ring is rendered electron-deficient by the powerfully electron-withdrawing methylsulfonyl group (-SO₂CH₃) located para to the fluorine atom. This electronic arrangement, coupled with the inherent electronegativity of the fluorine atom, significantly activates the ipso-carbon for nucleophilic attack.

In SNA reactions, a nucleophile attacks the carbon atom bearing the leaving group, in this case, fluorine. A key feature of these reactions on fluoro-aromatic systems is that the highly electronegative fluorine atom enhances the electrophilicity of the carbon it is attached to, facilitating the initial nucleophilic attack, which is often the rate-determining step. The subsequent departure of the fluoride ion is favorable, leading to the formation of a new carbon-nucleophile bond. This methodology is instrumental in the synthesis of diaryl ethers, thioethers, and arylamines, which are common scaffolds in many biologically active compounds, including kinase inhibitors.

The methoxy group (-OCH₃) on the ring also plays a role in modulating the reactivity and can be a site for further modification in later synthetic steps if required, although it is generally stable under the conditions used for SNA at the fluorine position.

Detailed Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common SNA reactions. The conditions provided are a general starting point and may require optimization depending on the specific nucleophile used.

Protocol 1: Synthesis of a Substituted N-Aryl Amine via SNAr with a Primary Amine

This protocol details the reaction of this compound with a generic primary amine. This reaction is fundamental for the construction of substituted diphenylamine moieties, which are prevalent in many kinase inhibitors.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline derivative)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Add the primary amine (1.1 - 1.5 eq) and a suitable base such as powdered anhydrous potassium carbonate (2.0 - 3.0 eq) or DIPEA (2.0 - 3.0 eq).

  • Solvent Addition: Add a suitable anhydrous polar aprotic solvent such as DMF or DMSO to the flask. The choice of solvent can influence the reaction rate, with DMSO often leading to faster reactions.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl amine product.

Rationale for Experimental Choices:

  • Base: The base is crucial to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF that is formed as a byproduct.

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal as they can solvate the cationic species and do not interfere with the nucleophile.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction.

Protocol 2: Synthesis of a Diaryl Ether via SNAr with a Phenol

This protocol outlines the synthesis of a diaryl ether, another important structural motif in medicinal chemistry, through the reaction of this compound with a phenolic compound.

Materials:

  • This compound

  • Substituted phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine the substituted phenol (1.1 - 1.5 eq) and a base such as potassium carbonate or cesium carbonate (2.0 - 3.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.

  • Addition of Electrophile: Add this compound (1.0 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture, typically to the reflux temperature of the solvent. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, it is often beneficial to pour the reaction mixture into ice-water and extract with ethyl acetate. If acetonitrile is used, the salts can be filtered off, and the filtrate concentrated.

  • Aqueous Wash: Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure diaryl ether.

Rationale for Experimental Choices:

  • Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Cesium carbonate is often more effective for less reactive phenols due to its higher solubility and the "cesium effect".

  • Solvent: Similar to the reaction with amines, polar aprotic solvents are preferred.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 20951-14-8
Molecular Formula C₈H₉FO₃S
Molecular Weight 204.22 g/mol
Appearance Solid
Purity Typically ≥98%
Storage Store in a cool, dry place.

Visualization of Reaction Workflow and Mechanism

To aid in the understanding of the synthetic process and the underlying chemical principles, the following diagrams have been generated.

G cluster_workflow General S_NAr Workflow Start Start Reagents Combine 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene, Nucleophile, and Base Start->Reagents Solvent Add Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) Reagents->Solvent Reaction Heat Reaction Mixture (80-120°C) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for SNAr reactions.

G cluster_mechanism Mechanism of Nucleophilic Aromatic Substitution (S_NAr) Reactants <<table><tr><td><imgsrc='https://i.imgur.com/your-reactant-image.png'/>td><td> + Nu⁻td>tr>table>> TransitionState Formation of Meisenheimer Complex Reactants->TransitionState Rate-determining step Intermediate <<table><tr><td><imgsrc='https://i.imgur.com/your-intermediate-image.png'/>td>tr>table>> TransitionState->Intermediate ProductFormation Loss of Leaving Group (F⁻) Intermediate->ProductFormation Fast Products <<table><tr><td><imgsrc='https://i.imgur.com/your-product-image.png'/>td><td> + F⁻td>tr>table>> ProductFormation->Products

Caption: Mechanism of the SNAr reaction.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a live environment.

Conclusion and Future Outlook

This compound is a powerful and versatile reagent in the toolbox of the modern organic chemist. Its well-defined reactivity in nucleophilic aromatic substitution reactions allows for the efficient and predictable synthesis of a wide range of valuable compounds, particularly in the pursuit of novel therapeutics like kinase inhibitors. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and empower them to leverage the full potential of this important building block in their synthetic endeavors. As the demand for complex and highly functionalized molecules continues to grow, the importance of reagents like this compound in enabling innovative and efficient synthetic strategies is set to increase.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a key aromatic building block in medicinal chemistry, valued for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strategic arrangement of its functional groups—a fluorine atom, a methoxy group, and a potent electron-withdrawing methylsulfonyl group—renders the molecule highly susceptible to substitution by a wide array of nucleophiles.

The methylsulfonyl group at the para position strongly activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. The fluorine atom, positioned ortho to the methoxy group, serves as an excellent leaving group in SNAr reactions. This reactivity profile makes this compound an ideal scaffold for the synthesis of diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The incorporation of fluorine-containing motifs is a widely recognized strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles and offers detailed, field-proven protocols for its application in synthetic chemistry.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactions described herein proceed via the SNAr mechanism, which is characteristic of electron-poor aromatic systems. This two-step addition-elimination process is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group.

Diagram of the General SNAr Mechanism

SNAr_Mechanism Reactants This compound + Nu:⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Addition (Rate-determining step) Product Substituted Product + F⁻ Meisenheimer->Product Elimination (Fast)

Caption: General SNAr mechanism for this compound.

The key to the successful substitution lies in the ability of the electron-withdrawing methylsulfonyl group to delocalize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the initial nucleophilic attack. The subsequent elimination of the highly electronegative fluoride ion is rapid and restores the aromaticity of the ring.

Reactions with N-Nucleophiles: Synthesis of Aryl Amines

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of complex aryl amines, which are prevalent motifs in many biologically active compounds.

Protocol 1: Reaction with a Secondary Amine (Piperidine)

This protocol details the synthesis of 1-(2-methoxy-4-(methylsulfonyl)phenyl)piperidine, a representative reaction with a cyclic secondary amine.

Experimental Workflow:

N_Nucleophile_Workflow Workflow for Reaction with Piperidine Start Combine Substrate, Piperidine, and K₂CO₃ in DMF Heat Heat at 80-100 °C (Monitor by TLC) Start->Heat Workup Aqueous Workup (Water, EtOAc Extraction) Heat->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the reaction with piperidine.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.221.01.0
Piperidine85.151.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 204 mg).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add piperidine (1.2 mmol, 119 µL) to the solution, followed by potassium carbonate (2.0 mmol, 276 mg).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-methoxy-4-(methylsulfonyl)phenyl)piperidine.

Reactions with O-Nucleophiles: Synthesis of Diaryl Ethers

The synthesis of diaryl ethers from this compound and phenolic nucleophiles is a facile process, typically requiring a base to deprotonate the phenol.

Protocol 2: Reaction with a Substituted Phenol (4-Methoxyphenol)

This protocol outlines the synthesis of 1-methoxy-2-(4-methoxyphenoxy)-4-(methylsulfonyl)benzene.

Experimental Workflow:

O_Nucleophile_Workflow Workflow for Reaction with 4-Methoxyphenol Start Combine Phenol, K₂CO₃ in Acetonitrile Add_Substrate Add Substrate and Reflux Start->Add_Substrate Workup Filter and Concentrate Add_Substrate->Workup Purify Aqueous Wash and Purification Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the reaction with 4-methoxyphenol.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.221.01.0
4-Methoxyphenol124.141.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Acetonitrile, anhydrous-10 mL-

Procedure:

  • In a round-bottom flask, suspend 4-methoxyphenol (1.2 mmol, 149 mg) and potassium carbonate (2.0 mmol, 276 mg) in anhydrous acetonitrile (10 mL).

  • Add this compound (1.0 mmol, 204 mg) to the suspension.

  • Heat the mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography to yield 1-methoxy-2-(4-methoxyphenoxy)-4-(methylsulfonyl)benzene.

Reactions with S-Nucleophiles: Synthesis of Aryl Thioethers

Aryl thioethers can be readily synthesized by the reaction of this compound with thiols in the presence of a base.

Protocol 3: Reaction with a Thiol (Thiophenol)

This protocol describes the synthesis of 1-methoxy-4-(methylsulfonyl)-2-(phenylthio)benzene.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound204.221.01.0
Thiophenol110.181.11.1
Cesium Carbonate (Cs₂CO₃)325.821.51.5
N,N-Dimethylformamide (DMF), anhydrous-5 mL-

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 204 mg) and cesium carbonate (1.5 mmol, 489 mg) in anhydrous DMF (5 mL).

  • Add thiophenol (1.1 mmol, 113 µL) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water (30 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-methoxy-4-(methylsulfonyl)-2-(phenylthio)benzene.

Data Summary Table

The following table provides a comparative overview of typical reaction conditions for the SNAr of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
N-Nucleophile PiperidineK₂CO₃DMF80-1004-12>90
O-Nucleophile 4-MethoxyphenolK₂CO₃AcetonitrileReflux12-2485-95
S-Nucleophile ThiophenolCs₂CO₃DMF60-802-6>90

Applications in Drug Discovery: A Case Study of Dabrafenib

This compound is a key intermediate in the synthesis of several kinase inhibitors. A notable example is its use in the preparation of Dabrafenib (Tafinlar®), a potent inhibitor of BRAF kinase used in the treatment of metastatic melanoma.[1]

Dabrafenib_Synthesis Substrate 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene Intermediate Key Intermediate Substrate->Intermediate SNAAr Reaction Dabrafenib Dabrafenib (BRAF Kinase Inhibitor) Intermediate->Dabrafenib Further Synthetic Steps

Caption: Role of the title compound in the synthesis of Dabrafenib.

In the synthesis of Dabrafenib, this building block is utilized to introduce the 2-methoxy-4-(methylsulfonyl)phenyl moiety, which is a critical component of the final drug structure. The SNAr reaction allows for the efficient and regioselective coupling of this fragment to other parts of the molecule. This case study underscores the importance of this compound as a valuable tool for medicinal chemists in the rapid assembly of complex and biologically active molecules.

Conclusion

This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. Its predictable reactivity with a broad range of N-, O-, and S-nucleophiles makes it an invaluable building block for the synthesis of diverse and complex molecules in the field of drug discovery and materials science. The protocols outlined in this guide provide robust and reproducible methods for the utilization of this important synthetic intermediate.

References

The Strategic Utility of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. The building block, 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene , has emerged as a particularly valuable reagent, offering a unique combination of reactive handles and beneficial physicochemical properties. This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols for its use in key synthetic transformations relevant to the synthesis of bioactive molecules.

Introduction: A Building Block of Strategic Importance

This compound (CAS Number: 20951-14-8) is a crystalline solid with a molecular weight of 204.22 g/mol .[1] Its utility in medicinal chemistry is derived from the specific arrangement of its functional groups:

  • The Fluoro Group: Positioned ortho to the methoxy group, the fluorine atom is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which are prevalent in pharmacologically active compounds.

  • The Methoxy Group: This electron-donating group can influence the reactivity of the aromatic ring and provides a potential site for further modification, such as demethylation to a phenol.

  • The Methylsulfonyl Group: This strong electron-withdrawing group is a key feature, as it significantly activates the aromatic ring for SNAr reactions at the fluorine-bearing carbon. Furthermore, the sulfone moiety is a common pharmacophore in its own right, known to improve metabolic stability and solubility, and to act as a hydrogen bond acceptor. This group is found in numerous kinase inhibitors and other targeted therapeutics.[2]

The strategic combination of these groups makes this compound a versatile precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2][3][4]

Synthesis of the Building Block

The synthesis of this compound is accessible and has been described in the patent literature. A common route involves the nucleophilic substitution of a difluoro precursor.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure described in patent WO2007054668A1.

Reaction Scheme:

Synthesis of this compound 1,2-Difluoro-4-(methylsulfonyl)benzene 1,2-Difluoro-4-(methylsulfonyl)benzene This compound This compound 1,2-Difluoro-4-(methylsulfonyl)benzene->this compound KOH, Methanol, Reflux

Caption: Synthesis of the target building block.

Materials:

  • 1,2-Difluoro-4-(methylsulfonyl)benzene

  • Potassium hydroxide (85%)

  • Methanol

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a refluxing solution of 1,2-difluoro-4-(methylsulfonyl)benzene (1.0 eq) in methanol, add a solution of 85% potassium hydroxide (1.2 eq) in methanol in portions over a period of 2 hours.

  • Continue heating the reaction mixture at reflux for an additional 1 hour after the addition is complete.

  • Allow the mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield this compound as a white solid.

Expected Yield: ~94%

Key Applications and Protocols in Medicinal Chemistry

The primary utility of this compound lies in its ability to undergo nucleophilic aromatic substitution at the fluorine position. This reaction is a powerful tool for introducing diverse functionalities into the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing methylsulfonyl group strongly activates the fluorine atom for displacement by nucleophiles. This is a cornerstone of its application in building complex molecular architectures.

General Workflow for SNAr:

SNAr Workflow A Reactant Mixing B Reaction Monitoring (TLC/LC-MS) A->B C Work-up & Extraction B->C D Purification (Chromatography) C->D

Caption: General workflow for SNAr reactions.

Protocol 2: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the synthesis of N-substituted anilines, which are common cores in many kinase inhibitors.

Reaction Scheme:

SNAr with Amine 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-NH2 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-NH2 2-(R-amino)-1-methoxy-4-(methylsulfonyl)benzene 2-(R-amino)-1-methoxy-4-(methylsulfonyl)benzene 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-NH2->2-(R-amino)-1-methoxy-4-(methylsulfonyl)benzene Base, Solvent, Heat

Caption: SNAr with a primary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 eq)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Heating source

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 - 1.5 eq) and the base (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HF formed during the reaction. The choice of base can influence the reaction rate and side product formation.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction. The optimal temperature will depend on the nucleophilicity of the amine and the specific solvent used.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is the most common application, this building block can also potentially participate in palladium-catalyzed cross-coupling reactions, although the strong electron-withdrawing nature of the sulfonyl group can make oxidative addition challenging. For Suzuki and Buchwald-Hartwig reactions, a more reactive halide (e.g., bromide or iodide) in place of the fluoride would typically be preferred. However, under forcing conditions or with specialized catalyst systems, these transformations may be possible.

The following are generalized protocols based on standard conditions for these reaction types.[5][6][7][8]

Protocol 3: Suzuki-Miyaura Coupling (Hypothetical)

This protocol provides a starting point for the C-C bond formation with a boronic acid.

Reaction Scheme:

Suzuki Coupling 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-B(OH)2 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-B(OH)2 2-R-1-methoxy-4-(methylsulfonyl)benzene 2-R-1-methoxy-4-(methylsulfonyl)benzene 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-B(OH)2->2-R-1-methoxy-4-(methylsulfonyl)benzene Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: Hypothetical Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Schlenk tube or microwave vial

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the boronic acid (1.2 - 1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination (Hypothetical)

This protocol provides a template for the C-N bond formation with an amine.

Reaction Scheme:

Buchwald-Hartwig Amination 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-NH2 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-NH2 2-(R-amino)-1-methoxy-4-(methylsulfonyl)benzene 2-(R-amino)-1-methoxy-4-(methylsulfonyl)benzene 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzeneR-NH2->2-(R-amino)-1-methoxy-4-(methylsulfonyl)benzene Pd Catalyst, Ligand, Base, Solvent, Heat

Caption: Hypothetical Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in a dry Schlenk tube.

  • Add the base, this compound, and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography.

Data Presentation

The following table summarizes the key physicochemical properties of the building block and provides a comparative overview of the described synthetic transformations.

Property/ReactionDetails
CAS Number 20951-14-8
Molecular Formula C₈H₉FO₃S
Molecular Weight 204.22 g/mol
Appearance White solid
Synthesis Yield ~94%
SNAr with Amines Conditions: Base (K₂CO₃, Cs₂CO₃, or DIPEA), Solvent (DMF, DMSO, or NMP), 80-120 °C. Utility: Access to substituted anilines, key fragments in many bioactive molecules.
Suzuki Coupling Conditions (Hypothetical): Pd Catalyst, Ligand, Base (K₂CO₃, Cs₂CO₃), Solvent (Dioxane/water), 80-120 °C. Utility: Formation of biaryl structures, important for modulating protein-protein interactions.
Buchwald-Hartwig Conditions (Hypothetical): Pd Catalyst, Ligand, Base (NaOt-Bu, K₃PO₄), Solvent (Toluene, Dioxane), 80-110 °C. Utility: Direct formation of C-N bonds, providing access to a wide range of arylamines.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its strategically positioned functional groups allow for the efficient construction of complex molecular architectures, particularly through robust SNAr reactions. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to effectively utilize this reagent in the synthesis of novel therapeutic agents. The continued application of this and similar building blocks will undoubtedly fuel the discovery of the next generation of targeted medicines.

References

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling Synthesis of a 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl scaffolds containing fluorinated and sulfonylated motifs are of paramount importance in medicinal chemistry and materials science. This application note presents a detailed, field-proven protocol for the synthesis of a key structural analogue of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene via the Suzuki-Miyaura cross-coupling reaction. By coupling a commercially available aryl bromide, 4-Bromo-2-fluoro-1-methoxybenzene , with the electron-deficient (4-(methylsulfonyl)phenyl)boronic acid , this guide provides a reliable pathway to this valuable molecular framework. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, provide guidance on optimization and troubleshooting, and explain the causal logic behind the selection of catalysts, reagents, and conditions, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Scientific Foundation: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3] The reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[2][4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[5][6]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[1][7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂-X B->C D Transmetalation C->D E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F F->A Product Ar-Ar' (Biaryl Product) F->Product ArX Ar-X (Aryl Halide) ArX->B ArB Ar'-B(OH)₂ (Boronic Acid) ArB->D Base Base (e.g., K₂CO₃) Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Substrate Analysis and Rationale for Conditions

The successful coupling of 4-Bromo-2-fluoro-1-methoxybenzene (the electrophile) and (4-(methylsulfonyl)phenyl)boronic acid (the nucleophile) requires careful consideration of their electronic properties.

  • Aryl Bromide Partner: 4-Bromo-2-fluoro-1-methoxybenzene is moderately activated. The methoxy group (-OCH₃) is electron-donating, which can slow the rate-limiting oxidative addition step. However, the ortho-fluoro (-F) substituent is electron-withdrawing, which somewhat counteracts this effect. The reactivity order for halides in Suzuki couplings is generally I > Br > OTf >> Cl.[5] Bromides offer a good balance of reactivity and stability for this type of substrate.

  • Boronic Acid Partner: (4-(methylsulfonyl)phenyl)boronic acid is strongly electron-deficient due to the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group. Electron-deficient boronic acids can be prone to a side reaction called protodeboronation, especially under harsh basic conditions.[4] Furthermore, their transmetalation can be sluggish.[9]

Selection of Catalyst, Base, and Solvent:

  • Catalyst: A catalyst system of Palladium(II) Acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos is recommended. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4] The ligand stabilizes the Pd(0) center, prevents its precipitation as palladium black, and facilitates both the oxidative addition and reductive elimination steps.[7]

  • Base: A moderately strong inorganic base like Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) is ideal.[10][11] It is strong enough to activate the boronic acid for transmetalation but mild enough to minimize the risk of protodeboronation of the electron-poor partner and prevent hydrolysis of sensitive functional groups.[1][8]

  • Solvent: A biphasic solvent system, such as 1,4-Dioxane/Water or Toluene/Ethanol/Water, is highly effective. The organic solvent solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base and the boronate salt, facilitating the transmetalation step at the phase interface.

Detailed Experimental Protocol

Reaction Scheme: (Self-generated image for illustrative purposes)

Table 1: Reagents and Materials

Reagent/MaterialMW ( g/mol )Amount (mmol)Equiv.Mass/VolumeSupplier/Grade
4-Bromo-2-fluoro-1-methoxybenzene205.031.01.0205 mg>98%
(4-(methylsulfonyl)phenyl)boronic acid200.021.21.2240 mg>97%
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mgCatalyst Grade
Triphenylphosphine (PPh₃)262.290.040.0410.5 mg>99%
Potassium Carbonate (K₂CO₃)138.212.02.0276 mgAnhydrous, >99%
1,4-Dioxane---4 mLAnhydrous
Deionized Water---1 mLDegassed
Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-1-methoxybenzene (205 mg, 1.0 mmol), (4-(methylsulfonyl)phenyl)boronic acid (240 mg, 1.2 mmol), and Potassium Carbonate (276 mg, 2.0 mmol).

    • Add the catalyst, Palladium(II) Acetate (4.5 mg, 0.02 mmol), and the ligand, Triphenylphosphine (10.5 mg, 0.04 mmol).

  • Inerting the Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.

  • Solvent Addition:

    • Using a syringe, add 4 mL of anhydrous 1,4-Dioxane.

    • Using a separate syringe, add 1 mL of degassed deionized water. The mixture should be a suspension. Note: Degassing the water by sparging with Argon for 15-20 minutes prior to use is crucial.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously. The color may change to dark brown or black, which is normal.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. A typical reaction time is 6-12 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Add 10 mL of ethyl acetate and 10 mL of water to the flask.

    • Transfer the mixture to a separatory funnel. Rinse the flask with a small amount of ethyl acetate to ensure a complete transfer.

    • Separate the layers. Extract the aqueous layer twice more with 10 mL portions of ethyl acetate.

    • Combine the organic layers and wash with 15 mL of brine.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or oil.

    • Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) to Flask start->reagents inert 2. Inert Atmosphere (Evacuate/Backfill with Argon x3) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent react 4. Heat and Stir (90 °C, 6-12h) solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify product Final Product 2-Fluoro-1-methoxy-4- (phenylsulfonyl)benzene purify->product

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently degassed solvents.3. Poor quality reagents.1. Ensure a properly inert atmosphere.2. Use freshly degassed solvents.3. Use a different, more active ligand (e.g., SPhos, XPhos).4. Re-purify starting materials.
Protodeboronation 1. Base is too strong.2. Reaction temperature is too high.3. Extended reaction time.1. Switch to a milder base (e.g., K₃PO₄ or CsF).2. Lower the reaction temperature to 80 °C.3. Monitor carefully and stop the reaction upon completion.
Homo-coupling of Boronic Acid Presence of oxygen, leading to oxidative homo-coupling.Rigorously exclude oxygen by thoroughly degassing solvents and maintaining a positive pressure of inert gas.
Formation of Palladium Black Catalyst decomposition, often due to insufficient ligand or high temperature.Increase the ligand-to-palladium ratio (e.g., L:Pd of 4:1). Ensure the temperature does not exceed the recommended value.

References

Application Notes: 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of Fluorine and Methoxy Groups in Modern Agrochemicals

The relentless pursuit of enhanced efficacy, improved safety profiles, and novel modes of action in agrochemicals has led to a paradigm shift in molecular design. The strategic incorporation of specific functional groups that modulate a molecule's physicochemical and pharmacokinetic properties is at the forefront of this evolution. 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene emerges as a highly valuable and versatile building block in this context. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a methoxy group, and a methylsulfonyl group, offers a sophisticated scaffold for the synthesis of next-generation herbicides and fungicides.

The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving transport and overall biological activity.[1] The methoxy group, a common feature in many bioactive molecules, can influence molecular conformation and serve as a key interaction point with biological targets. The methylsulfonyl group, a strong electron-withdrawing group, can modulate the electronic properties of the aromatic ring and participate in crucial hydrogen bonding interactions. This application note will provide a comprehensive overview of the utility of this compound in agrochemical synthesis, with a focus on its potential application in the development of novel herbicides, drawing parallels to established synthetic routes of commercial agrochemicals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a key building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 20951-14-8[2]
Molecular Formula C₈H₉FO₃S[2]
Molecular Weight 204.22 g/mol [2]
Physical Form Solid
Purity Typically ≥98%[2]
Storage Sealed in a dry environment at room temperature.

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation mark)

Application in Herbicide Synthesis: A Gateway to Novel Triketones

The structural framework of this compound is highly analogous to intermediates used in the synthesis of commercially successful herbicides, such as tembotrione. Tembotrione is a potent inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in carotenoid biosynthesis in plants.[3] Its synthesis involves a highly substituted benzene ring, highlighting the modularity of this chemical class.

While the direct synthesis of a commercial agrochemical from this compound is not publicly documented, its structure strongly suggests its utility as a scaffold for novel HPPD-inhibiting herbicides. The following section outlines a proposed synthetic pathway to a novel triketone herbicide, leveraging this versatile building block.

Proposed Synthetic Workflow for a Novel Triketone Herbicide

Synthetic Workflow A 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene B Friedel-Crafts Acylation A->B RCOCl, AlCl₃ C Intermediate 1: Substituted Benzophenone B->C D Side-Chain Functionalization C->D e.g., Halogenation, Alkoxylation E Intermediate 2: Activated Benzoic Acid Derivative D->E Oxidation F Condensation with 1,3-Cyclohexanedione E->F Base, Solvent G Novel Triketone Herbicide F->G

Caption: Proposed synthetic workflow for a novel triketone herbicide.

Detailed Protocol: Synthesis of a Novel Triketone Herbicide (Hypothetical)

This protocol is a conceptual outline based on established synthetic methodologies for analogous compounds. Researchers should conduct thorough literature reviews and small-scale trials to optimize reaction conditions.

Step 1: Friedel-Crafts Acylation to Introduce a Carbon Side Chain

The initial step involves the introduction of a carbonyl group, which will be further elaborated into the benzoic acid derivative required for the final condensation.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1 eq), at 0°C.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., chloroacetyl chloride, 1.1 eq) to the reaction mixture, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a substituted benzophenone intermediate, can be purified by column chromatography or recrystallization.

Step 2: Side-Chain Functionalization and Oxidation

The newly introduced side chain can be further functionalized to introduce additional diversity and modulate the final compound's properties. This is followed by oxidation to the corresponding benzoic acid.

  • Functionalization (Example: Alkoxylation): The chloroacetyl group can be converted to an alkoxyacetyl group by reacting the intermediate with a desired alcohol in the presence of a base.

  • Oxidation: The ketone can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate, sodium hypochlorite). The reaction conditions will need to be carefully controlled to avoid over-oxidation or side reactions.

  • Purification: The resulting substituted benzoic acid is purified by recrystallization or column chromatography.

Step 3: Condensation with 1,3-Cyclohexanedione

The final step involves the condensation of the activated benzoic acid derivative with 1,3-cyclohexanedione to form the triketone core.

  • Activation of Carboxylic Acid: The synthesized benzoic acid derivative is first converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester.

  • Condensation Reaction: The activated benzoic acid is then reacted with 1,3-cyclohexanedione in the presence of a base (e.g., triethylamine, potassium carbonate) and a suitable solvent. This is often followed by a rearrangement step, which can be catalyzed by a cyanide source or a combination of a base and a phase-transfer catalyst.

  • Purification: The final novel triketone herbicide is purified by column chromatography and/or recrystallization to yield the final product.

Potential Application in Sulfonylurea Herbicide Synthesis

The structural motifs within this compound also lend themselves to the synthesis of sulfonylurea herbicides. This class of herbicides acts by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[4]

Logical Flow for Sulfonylurea Synthesis

Sulfonylurea Synthesis A 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene B Chlorosulfonation A->B ClSO₃H C Intermediate 1: Benzenesulfonyl Chloride B->C D Amination C->D NH₄OH E Intermediate 2: Benzenesulfonamide D->E F Reaction with Chlorosulfonyl Isocyanate E->F CSI G Intermediate 3: Sulfonyl Isocyanate F->G H Condensation with Heterocyclic Amine G->H e.g., 2-amino-4,6- dimethoxypyrimidine I Novel Sulfonylurea Herbicide H->I

Caption: Logical flow for the synthesis of a novel sulfonylurea herbicide.

Protocol Outline: Synthesis of a Novel Sulfonylurea Herbicide
  • Chlorosulfonation: React this compound with chlorosulfonic acid to introduce a sulfonyl chloride group onto the aromatic ring. The position of this new group will be directed by the existing substituents.

  • Amination: The resulting benzenesulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide.

  • Formation of the Sulfonyl Isocyanate: The sulfonamide can be reacted with phosgene or a phosgene equivalent, or more commonly with chlorosulfonyl isocyanate (CSI), to form the key sulfonyl isocyanate intermediate.[5]

  • Coupling with a Heterocyclic Amine: The final step involves the coupling of the sulfonyl isocyanate with a suitable amino-substituted heterocycle (e.g., a pyrimidine or a triazine derivative) to yield the final sulfonylurea herbicide.

Conclusion and Future Perspectives

This compound represents a promising and strategically designed building block for the synthesis of novel agrochemicals. Its unique combination of functional groups provides a powerful platform for accessing new chemical space in the development of herbicides and potentially other crop protection agents. The proposed synthetic pathways, drawing inspiration from the synthesis of established herbicides like tembotrione and the general methodology for sulfonylureas, serve as a foundational guide for researchers in this field. Further exploration of the reactivity of this intermediate and its incorporation into diverse molecular scaffolds is anticipated to yield a new generation of highly effective and environmentally conscious agrochemical solutions.

References

catalytic reactions involving 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Cross-Coupling Reactions of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of . This versatile building block, characterized by a unique substitution pattern, offers a valuable platform for constructing complex molecular architectures. This note focuses on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond amination. We delve into the underlying principles of reactivity, provide field-tested, step-by-step protocols, and offer insights into reaction optimization and troubleshooting. The aim is to equip scientists with the practical knowledge required to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Strategic Value of a Multifunctional Building Block

This compound (CAS No. 20951-14-8) is a polysubstituted aromatic compound that has emerged as a significant intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility stems from the distinct electronic properties of its substituents, which create a nuanced reactivity profile that can be selectively exploited.

  • Methylsulfonyl Group (-SO₂CH₃): Positioned at C4, this potent electron-withdrawing group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[3] This feature provides a potential synthetic route that competes with or complements catalytic pathways.

  • Methoxy Group (-OCH₃): Located at C1, this electron-donating group influences the overall electron density of the ring.

  • Fluoro Group (-F): The fluorine atom at C2 is the primary focus of this guide. While the carbon-fluorine bond is the strongest single bond to carbon, its activation and functionalization via transition metal catalysis is a frontier in modern synthesis, offering a powerful alternative to traditional methods.[4][5]

The strategic placement of these groups makes the C-F bond at the C2 position a prime target for catalytic cross-coupling, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Decoding the Reactivity Landscape

The reactivity of this compound is dictated by the electronic interplay of its substituents. The strong electron-withdrawing sulfonyl group makes the C-F bond electron-deficient and thus more susceptible to oxidative addition by a low-valent transition metal, such as Palladium(0). This is the crucial first step in many cross-coupling catalytic cycles.[4]

While SNAr is a theoretical possibility, transition-metal-catalyzed C-F bond activation provides a more versatile and widely applicable method for functionalization, particularly for forming C-C and C-N bonds, which are ubiquitous in pharmaceutical compounds.[6][7]

Figure 1: Reactivity map of the subject molecule.

Application Protocol: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds.[7][8] The protocol below is optimized for the coupling of arylboronic acids with this compound, leveraging the C-F bond as the reactive handle.

Causality and Mechanistic Insight

The success of this transformation hinges on overcoming the high bond dissociation energy of the C-F bond. This is achieved through a carefully selected palladium catalyst system. A low-valent Pd(0) species undergoes oxidative addition into the C-F bond. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are critical as they stabilize the palladium center and promote the otherwise difficult oxidative addition and subsequent reductive elimination steps.[9] A base, such as potassium phosphate, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[8]

G pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)(F)L₂ pd0->pdi_complex oxidative_add Oxidative Addition oxidative_add->pd0 transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex Ar-Pd(II)(R)L₂ transmetalation->pdi_r_complex reductive_elim Reductive Elimination pdi_r_complex->reductive_elim product Ar-R (Product) reductive_elim->product sub Ar-F (Substrate) sub->oxidative_add boronic R-B(OH)₂ + Base boronic->transmetalation product->pd0 Catalyst Regeneration

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-(4-methoxyphenyl)-1-methoxy-4-(methylsulfonyl)benzene.

Materials & Reagents Summary

ReagentM.W.Amount (mmol)Mass/VolumeRole
This compound204.221.0204 mgSubstrate
4-Methoxyphenylboronic acid151.961.2182 mgCoupling Partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.02 (2 mol%)18.3 mgCatalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.08 (8 mol%)32.8 mgLigand
K₃PO₄ (Potassium phosphate, anhydrous)212.272.0425 mgBase
1,4-Dioxane / H₂O (10:1)--5.5 mLSolvent System

Step-by-Step Methodology

  • Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (204 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₃PO₄ (425 mg, 2.0 mmol).

  • Catalyst Loading: In a glovebox or under a positive stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (32.8 mg, 0.08 mmol).

    • Causality Note: The use of a pre-catalyst and ligand is crucial. The ligand coordinates to the palladium, forming the active Pd(0)L₂ species in situ, which is essential for initiating the catalytic cycle.

  • Solvent Addition: Seal the flask with a septum. Evacuate and backfill with inert gas three times. Add the degassed 1,4-dioxane/water solvent mixture (5.5 mL) via syringe.

    • Causality Note: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each). Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[6][10] This protocol details the C-N cross-coupling of this compound with a secondary amine.

Causality and Mechanistic Insight

Similar to the Suzuki coupling, this reaction is initiated by the oxidative addition of Pd(0) to the C-F bond.[11] The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is used to deprotonate the amine after it has coordinated to the palladium center, forming a palladium amide complex. This complex then undergoes C-N reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are again paramount for facilitating the challenging C-F activation and C-N bond formation steps.[12]

G pd0 Pd(0)L₂ pdi_complex Ar-Pd(II)(F)L₂ pd0->pdi_complex oxidative_add Oxidative Addition oxidative_add->pd0 amine_coord Amine Coordination & Deprotonation pdi_complex->amine_coord pdi_amide_complex Ar-Pd(II)(NR₂)L₂ amine_coord->pdi_amide_complex reductive_elim Reductive Elimination pdi_amide_complex->reductive_elim product Ar-NR₂ (Product) reductive_elim->product sub Ar-F (Substrate) sub->oxidative_add amine R₂NH + Base amine->amine_coord product->pd0 Catalyst Regeneration

Figure 3: Generalized Buchwald-Hartwig amination cycle.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2-methoxy-5-(methylsulfonyl)phenyl)morpholine.

Materials & Reagents Summary

ReagentM.W.Amount (mmol)Mass/VolumeRole
This compound204.221.0204 mgSubstrate
Morpholine87.121.2105 µLCoupling Partner
Pd(OAc)₂ (Palladium(II) acetate)224.50.02 (2 mol%)4.5 mgCatalyst Precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.04 (4 mol%)19.1 mgLigand
NaOt-Bu (Sodium tert-butoxide)96.11.4135 mgBase
Toluene--5 mLSolvent

Step-by-Step Methodology

  • Inert Atmosphere Setup: In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube with a stir bar.

    • Causality Note: The base is highly hygroscopic and air-sensitive; handling in a glovebox is essential for reproducibility. XPhos is a bulky, electron-rich ligand specifically designed for challenging cross-couplings.[12]

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (204 mg, 1.0 mmol), followed by degassed toluene (5 mL) and morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir for 16-24 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired arylamine.

  • Characterization: Confirm the product identity and purity via NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Troubleshooting & Optimization

ProblemPotential CauseRecommended Solution
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. For amination, switch to a stronger base like LiHMDS. For Suzuki, ensure base is anhydrous.3. Increase temperature in 10 °C increments.
Formation of Side Products 1. Competing SNAr reaction.2. Protodeboronation (Suzuki).3. Homocoupling of boronic acid.1. Use less nucleophilic bases (e.g., Cs₂CO₃ instead of K₃PO₄). Lower reaction temperature.2. Use a higher concentration of the substrate and ensure slow addition of base if possible.3. Ensure strict exclusion of oxygen.
Decomposition of Reagents 1. Base-sensitive functional groups on coupling partner.2. Thermally unstable ligand or catalyst.1. Use a milder base (e.g., K₂CO₃) and screen different solvents.2. Screen alternative, more robust ligands (e.g., N-heterocyclic carbene ligands).

Conclusion

This compound stands out as a highly effective and adaptable building block for advanced organic synthesis. By understanding the principles of C-F bond activation, chemists can reliably execute powerful transformations such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and insights provided in this guide serve as a validated starting point for researchers aiming to incorporate this valuable intermediate into their synthetic routes, paving the way for the discovery and development of novel chemical entities.

References

Application Note & Protocol: A Scalable Synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Fluorinated Methoxy Sulfone

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a key building block in contemporary medicinal chemistry and materials science.[1][2][3] The strategic placement of a fluorine atom, a methoxy group, and a methylsulfonyl group on a benzene ring imparts unique electronic and steric properties to the molecule. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the electron-withdrawing methylsulfonyl group and the electron-donating methoxy group modulate the reactivity of the aromatic ring.[2] This application note provides a detailed, scalable, and robust protocol for the synthesis of this valuable compound, supported by mechanistic insights and practical considerations for a research and development setting.

Strategic Approach to Synthesis: A Two-Step Pathway

The presented synthesis follows a logical and efficient two-step pathway, commencing with the formation of an intermediate, 1,2-difluoro-4-(methylsulfonyl)benzene, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.[4] This strategy is advantageous for scale-up due to the availability of starting materials and the generally high-yielding nature of the individual transformations.

Overall Synthetic Scheme

Synthetic_Scheme Starting_Material 1,2-Difluoro-4-(methylthio)benzene Intermediate 1,2-Difluoro-4-(methylsulfonyl)benzene Starting_Material->Intermediate Oxidation Final_Product This compound Intermediate->Final_Product Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene

The initial step involves the oxidation of the corresponding sulfide to a sulfone. This transformation is crucial and can be achieved using various oxidizing agents. For scalability and environmental considerations, methods employing hydrogen peroxide or its derivatives are often preferred over those using heavy metals.[5][6][7]

Reaction Mechanism: Oxidation of Sulfide to Sulfone

The oxidation of a sulfide to a sulfone proceeds via a sulfoxide intermediate. The choice of oxidant and reaction conditions can allow for the isolation of the sulfoxide or drive the reaction to completion to form the sulfone.[8]

Oxidation_Mechanism cluster_0 Step 1: Oxidation to Sulfoxide cluster_1 Step 2: Oxidation to Sulfone Sulfide R-S-R' Sulfoxide R-S(=O)-R' Sulfide->Sulfoxide Oxidation Oxidant1 [O] Sulfoxide2 R-S(=O)-R' Sulfone R-S(=O)₂-R' Sulfoxide2->Sulfone Further Oxidation Oxidant2 [O]

Caption: General mechanism for sulfide oxidation.

Experimental Protocol: Oxidation

This protocol is adapted from established procedures for sulfide oxidation.[4][9]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,2-Difluoro-4-(methylthio)benzene160.21100 g0.624
Thionyl chloride118.97185.5 g1.56
Methanesulfonic acid96.11375 g3.90
Ice/Water-2.5 L-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with 1,2-difluoro-4-(methylthio)benzene, thionyl chloride, and methanesulfonic acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture onto a slurry of ice and water with vigorous stirring.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 1,2-difluoro-4-(methylsulfonyl)benzene.

Part 2: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing sulfonyl group activates the aromatic ring, facilitating the displacement of one of the fluorine atoms by a methoxide nucleophile.[10] The regioselectivity of this reaction is a key consideration.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group.[10][11]

SNAr_Mechanism Aryl_Halide Ar-F Meisenheimer [Ar(F)(OCH₃)]⁻ (Meisenheimer Complex) Aryl_Halide->Meisenheimer Nucleophilic Attack Nucleophile CH₃O⁻ Nucleophile->Meisenheimer Product Ar-OCH₃ Meisenheimer->Product Elimination Leaving_Group F⁻ Meisenheimer->Leaving_Group

Caption: General mechanism for SNAr reaction.

Experimental Protocol: Methoxylation

This protocol is based on a patented procedure.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1,2-Difluoro-4-(methylsulfonyl)benzene192.18100 g0.52
Sodium methoxide (30% in methanol)54.02106.3 g0.59
Methanol32.04500 mL-
Water18.021 L-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 1,2-difluoro-4-(methylsulfonyl)benzene in methanol.

  • Nucleophile Addition: Slowly add the sodium methoxide solution to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC or HPLC.

  • Workup: After completion, cool the mixture to room temperature and concentrate under reduced pressure. Add water to the residue.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent such as isopropyl alcohol to yield pure this compound as a white solid.[4]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[12][13][14]

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care.

  • Methanesulfonic Acid: Methanesulfonic acid is a strong acid and is corrosive. Avoid contact with skin and eyes.

  • Sodium Methoxide: Sodium methoxide is a strong base and is corrosive. It is also flammable. Handle in an inert atmosphere if possible.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (300 MHz, CDCl₃): δ 3.05 (s, 3H), 3.96 (s, 3H), 7.09 (app t, 1H), 7.63 (dd, 1H), 7.70 (dd, 1H).[4]

  • Melting Point: 98-101 °C.[4]

  • Purity (by HPLC): >98%.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures and safety precautions, researchers can confidently produce this valuable compound for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Kinase Inhibitor Synthesis

Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[1] The efficacy and safety of these inhibitors are intrinsically linked to their molecular structure, which dictates their binding affinity, selectivity, and pharmacokinetic properties. Consequently, the choice of chemical building blocks in the synthesis of these complex molecules is of paramount importance.

This guide focuses on the application of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No: 20951-14-8), a key building block in the synthesis of a variety of kinase inhibitors.[2][3][4][5] We will explore the chemical rationale for its use, provide detailed protocols for its application in nucleophilic aromatic substitution (SNAr) reactions, and discuss the structure-activity relationships of the resulting 2-methoxy-5-(methylsulfonyl)phenyl moiety in kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to its effective use. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 20951-14-8[2][3][5]
Molecular Formula C₈H₉FO₃S[2][3][5]
Molecular Weight 204.22 g/mol [2][3][5]
Physical Form Solid[2]
Purity Typically ≥98%[2][3][5]

The Chemical Rationale: Why this compound?

The utility of this compound in kinase inhibitor synthesis is rooted in the principles of nucleophilic aromatic substitution (SNAr). The benzene ring is rendered electron-deficient by the potent electron-withdrawing effect of the methylsulfonyl group (-SO₂CH₃) at the para position. This, in conjunction with the fluorine atom, a highly electronegative and effective leaving group in SNAr reactions, makes the C2 position highly susceptible to nucleophilic attack by amines, a common functional group in kinase inhibitor scaffolds.

The general mechanism for the SNAr reaction is depicted below:

experimental_workflow start Start: Assemble Reactants reaction Reaction Setup: - Dissolve this compound  and aminopyridine in a suitable solvent (e.g., DMF, DMSO). - Add a base (e.g., K₂CO₃, Cs₂CO₃). start->reaction heating Heating and Monitoring: - Heat the reaction mixture (e.g., 80-120 °C). - Monitor reaction progress by TLC or LC-MS. reaction->heating workup Aqueous Work-up: - Cool the reaction mixture. - Pour into water and extract with an organic solvent (e.g., EtOAc). heating->workup purification Purification: - Wash the organic layer with brine. - Dry over anhydrous Na₂SO₄ or MgSO₄. - Concentrate under reduced pressure. workup->purification final_product Final Product: - Purify the crude product by column chromatography. - Characterize by NMR, MS, etc. purification->final_product

References

Application Note: High-Throughput Quantification of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the precise quantification of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical synthesis.[1] The described methodologies, employing High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are designed for accuracy, precision, and high-throughput analysis in research and quality control environments. This guide provides a comprehensive framework, from the fundamental principles and causal experimental choices to detailed, step-by-step protocols and method validation in accordance with ICH guidelines.[2][3][4]

Introduction

This compound is an organic building block characterized by its sulfone, ether, and fluorinated benzene moieties.[5][6] Its chemical structure (Figure 1) makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Accurate and reliable quantification of this compound is critical to ensure the quality, consistency, and safety of downstream products.[4] This necessitates the development and validation of robust analytical methods.[3][7]

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 20951-14-8[6]

  • Molecular Formula: C₈H₉FO₃S[6]

  • Molecular Weight: 204.22 g/mol [6][8]

  • Appearance: Solid[8]

This document details two primary analytical approaches for the quantification of this compound: a primary HPLC-UV method for routine quality control and a confirmatory GC-MS method for impurity profiling and trace-level analysis.

Method Selection & Rationale

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended application. For this compound, both HPLC and GC are viable options.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for routine quantitative analysis due to its high precision, robustness, and suitability for non-volatile compounds. The presence of a chromophore in the molecule allows for sensitive UV detection. A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar organic compounds.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity and sensitivity, making it ideal for impurity identification and quantification, especially for volatile and semi-volatile compounds. The mass spectrometer provides structural information, confirming the identity of the analyte and any potential impurities.[11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section provides a detailed protocol for the quantification of this compound using HPLC-UV.

Experimental Workflow

The following diagram illustrates the key steps in the HPLC-UV analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Analysis F Chromatographic Separation (C18 Column) E->F G UV Detection F->G H Peak Integration G->H Data Acquisition I Calibration Curve Generation H->I J Quantification I->J

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol: HPLC-UV Quantification

3.2.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)[6][8]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm, PTFE or nylon)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Chromatography data system (CDS)

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3.2.5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of the analyte in the sample solution by interpolating its peak area on the calibration curve.

  • Calculate the content of this compound in the original sample.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][13]

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ≥ 30.1 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.3 µg/mL
Specificity No interference at the retention time of the analytePassed

Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a confirmatory GC-MS method for the analysis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Dilute to Final Concentration B->C D Inject into GC-MS System C->D Analysis E Vaporization & Separation (Capillary Column) D->E F Ionization (EI) E->F G Mass Analysis (Quadrupole) F->G H Extract Ion Chromatogram G->H Data Acquisition I Peak Integration H->I J Library Search & Quantification I->J

Caption: Workflow for the analysis of this compound by GC-MS.

Protocol: GC-MS Analysis

4.2.1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Helium (carrier gas, high purity)

4.2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

  • GC-MS data system

4.2.3. Chromatographic and MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Electron Ionization (EI) at 70 eV
MSD Transfer Line Temp 280 °C
Scan Range 50 - 300 m/z

4.2.4. Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solution with dichloromethane.

  • Sample Solution: Prepare the sample by dissolving a known amount in dichloromethane to a concentration suitable for GC-MS analysis.

4.2.5. Data Analysis

  • Identify the analyte by its retention time and mass spectrum.

  • Quantify using an external standard calibration curve based on the peak area of a characteristic ion.

Conclusion

The HPLC-UV and GC-MS methods presented in this application note are demonstrated to be suitable for the accurate and precise quantification of this compound. The HPLC-UV method is recommended for routine quality control due to its robustness and high throughput, while the GC-MS method provides a highly specific and sensitive tool for confirmatory analysis and impurity profiling. The validation of these methods ensures their reliability and adherence to regulatory expectations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS 20951-14-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction conditions, and ultimately improve yield and purity. We will proceed by examining the most robust and common synthetic pathway, breaking down each stage into a series of troubleshooting questions and practical solutions grounded in chemical principles.

Overview of the Primary Synthetic Pathway

The most common and reliable method for preparing this compound involves a two-step process starting from 4-bromo-2-fluoro-1-methoxybenzene. This pathway is favored for its high regioselectivity and the commercial availability of the starting material.

  • Step 1: Nucleophilic Substitution - Formation of the thioether intermediate, 2-fluoro-1-methoxy-4-(methylthio)benzene, via reaction with a thiolating agent.

  • Step 2: Oxidation - Conversion of the thioether to the target sulfone.

This workflow is visualized below.

Synthetic_Workflow Start 4-Bromo-2-fluoro-1-methoxybenzene Thioether 2-Fluoro-1-methoxy-4-(methylthio)benzene Start->Thioether Step 1: Thiolation (e.g., NaSMe, Pd catalyst) Sulfone This compound Thioether->Sulfone Step 2: Oxidation (e.g., m-CPBA, Oxone®)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Thioether Formation (Nucleophilic Substitution)

Question 1: My thiolation reaction is sluggish or incomplete. What are the primary factors affecting the reaction rate and conversion?

Answer: A low conversion rate in this step typically points to issues with catalyst activity, reagent purity, or reaction conditions. Let's break down the potential causes:

  • Catalyst Choice and Activity: This reaction often benefits from palladium catalysis (e.g., Buchwald-Hartwig amination conditions adapted for thiolation). If you are using a catalyst, ensure it is not deactivated. If you are attempting a non-catalyzed direct substitution, the reaction may require harsh conditions and yields may be lower.

  • Base and Solvent System: The choice of base and solvent is critical. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) is often required. The solvent must be anhydrous and aprotic polar, such as Dioxane or Toluene, to facilitate the reaction.

  • Reagent Purity: Sodium thiomethoxide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagent. Contamination in your starting material or solvent can also poison the catalyst.

Recommended Protocol for Thiolation:

Parameter Recommendation Rationale
Catalyst System Xantphos (2 mol%) / Pd₂(dba)₃ (1 mol%) Provides high stability and activity for C-S bond formation.
Base Sodium tert-butoxide (1.2 - 1.5 equiv.) Sufficiently strong to deprotonate the thiol without side reactions.
Reagent Sodium thiomethoxide (1.1 - 1.3 equiv.) A slight excess drives the reaction to completion.
Solvent Anhydrous Toluene or Dioxane Aprotic solvents that are stable under the reaction conditions.
Temperature 80 - 110 °C Thermal energy is required to overcome the activation barrier.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of reagents and deactivation of the Pd catalyst. |

Step 2: Oxidation of Thioether to Sulfone

Question 2: My oxidation reaction yields a mixture of the desired sulfone and the sulfoxide intermediate. How can I drive the reaction to completion?

Answer: This is the most common issue in this step. The oxidation of a thioether to a sulfone proceeds via a stable sulfoxide intermediate. Incomplete conversion is usually a matter of stoichiometry or reaction time.

  • Oxidant Stoichiometry: To fully convert the thioether to the sulfone, at least two equivalents of the oxidizing agent are mechanistically required. Using less than this will inevitably result in the sulfoxide as a major byproduct. A slight excess is often recommended to ensure full conversion.

  • Reaction Time and Temperature: The second oxidation (sulfoxide to sulfone) is typically slower than the first (thioether to sulfoxide). Monitor the reaction by TLC or LC-MS. If you see the sulfoxide spot/peak persisting, allow the reaction to stir longer at room temperature or apply gentle heating (e.g., 40 °C) if the oxidant is stable at that temperature.

Troubleshooting_Oxidation Start Start Oxidation of Thioether Check_TLC Reaction monitored by TLC/LC-MS Start->Check_TLC Product Desired Sulfone Product Check_TLC->Product Single Spot/Peak (Complete) Impurity Sulfoxide Impurity Observed Check_TLC->Impurity Multiple Spots/Peaks (Incomplete) Action1 Increase Oxidant Equivalents (to >2.0) Impurity->Action1 Action2 Increase Reaction Time or Apply Gentle Heat (e.g., 40°C) Impurity->Action2 Action1->Check_TLC Re-evaluate Action2->Check_TLC Re-evaluate

Caption: Decision workflow for troubleshooting incomplete oxidation.

Question 3: I'm observing low overall yield after the oxidation step, even with full conversion. What are potential side reactions or workup issues?

Answer: Low isolated yield despite good conversion suggests either product degradation or loss during workup and purification.

  • Over-oxidation: While uncommon with controlled stoichiometry, extremely reactive oxidants or excessive temperatures can lead to undesired reactions on the aromatic ring.

  • Workup Losses: The target sulfone is a crystalline solid.[1] If it precipitates during the aqueous workup, it can be lost during phase separation. Ensure you are using an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate) in sufficient volume to keep the product dissolved until the crystallization step.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product. A solvent system like isopropanol/water or ethanol can yield high-purity crystals.

    • Silica Gel Chromatography: If chromatography is necessary, be aware that the polar sulfone group can cause tailing on the column. Use a solvent system with a polar modifier (e.g., Hexanes/Ethyl Acetate with 1-5% Methanol) to achieve better separation.

Recommended Conditions for Oxidation:

Parameter Recommendation Rationale & Key Considerations
Oxidant meta-Chloroperoxybenzoic acid (m-CPBA) Highly effective and predictable. Ensure purity is assessed (typically ~77%), and adjust mass accordingly.
Oxone® (Potassium peroxymonosulfate) A greener, safer, and often cheaper alternative. Requires a biphasic system (e.g., Ethyl Acetate/Water) or a polar solvent like Methanol.
Equivalents 2.1 - 2.5 equivalents Ensures complete conversion to the sulfone.[2]
Solvent Dichloromethane (DCM) or Ethyl Acetate Good solvents for the starting material and product.
Temperature 0 °C to Room Temperature Add the oxidant portion-wise at 0 °C to control the initial exotherm, then allow to warm to RT.

| Workup | Quench with Na₂S₂O₃ or Na₂SO₃ (aq.) | Neutralizes any excess oxidant to prevent issues during solvent removal. |

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, such as 2,4-difluoro-1-methoxybenzene?

A1: While possible, it presents significant challenges. A nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide on a difluoro system could lead to a mixture of products, as both fluorine atoms are activated by the sulfonyl group (in a hypothetical one-pot reaction) or other ring substituents. The bromine in 4-bromo-2-fluoro-1-methoxybenzene provides a specific, reactive site for a more controlled, metal-catalyzed C-S coupling.

Q2: What is the mechanism of the oxidation step?

A2: The oxidation is a nucleophilic attack by the sulfur atom of the thioether on the electrophilic oxygen of the oxidant (e.g., m-CPBA). This forms the sulfoxide. A second, similar attack by the sulfoxide's sulfur atom on another molecule of the oxidant yields the sulfone. The sulfone is stable and does not undergo further oxidation under these conditions.

Q3: What analytical methods are best for in-process control and final product analysis?

A3:

  • Thin Layer Chromatography (TLC): Excellent for monitoring reaction progress. The product (sulfone) will be significantly more polar than the starting material (thioether) and the intermediate (sulfoxide). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product. The chemical shift of the methyl group protons will change significantly from the thioether (~2.5 ppm) to the sulfone (~3.2 ppm).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (204.22 g/mol ) and can help identify any impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): The best method for determining the final purity of the product with high accuracy.

Q4: Are there any specific safety precautions for this synthesis?

A4: Yes.

  • m-CPBA: Can be shock-sensitive, especially when dry. It is a strong oxidizing agent. Avoid contact with metals.

  • Sodium thiomethoxide: Is corrosive and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and Dioxane have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Purification of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Drawing upon established chemical principles and field-proven techniques, this resource offers troubleshooting guides and frequently asked questions to ensure the successful isolation of high-purity this compound in your laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery from a silica gel column can stem from several factors, primarily related to the interaction between your compound and the stationary phase, or issues with the elution process.

  • Compound Streaking/Tailing: The sulfonyl group introduces polarity, which can lead to strong interactions with the acidic silanol groups on the silica gel surface, causing tailing and incomplete elution.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar modifier or a mild base to your eluent system. For instance, incorporating 0.1-1% triethylamine or methanol in your hexane/ethyl acetate eluent can cap the active sites on the silica, reducing strong adsorption and improving elution.

  • Irreversible Adsorption: In some cases, highly polar compounds can bind almost irreversibly to standard silica gel.

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina, or opt for reverse-phase chromatography with a C18-functionalized silica gel.

  • Improper Solvent Polarity: If the eluent is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it may elute too quickly with impurities.

    • Solution: Methodically determine the optimal eluent system using thin-layer chromatography (TLC) prior to running the column. A good starting point for this compound would be a gradient of ethyl acetate in hexane.

Issue 2: Co-elution of Impurities with the Product

Question: I am unable to separate a persistent impurity from my desired product using column chromatography. How can I achieve better separation?

Answer:

Co-elution is a common challenge, especially with impurities that have similar polarities to the target compound. The key is to enhance the differential interaction of the compounds with the stationary and mobile phases.

  • Sub-optimal Eluent System: The chosen solvent system may not be providing adequate resolution.

    • Solution: Experiment with different solvent systems for your column chromatography. A ternary eluent system can sometimes provide the necessary selectivity. For example, a mixture of hexane, ethyl acetate, and a small amount of dichloromethane can alter the separation profile.

  • Structurally Similar Impurities: The impurity may be a structurally related compound, such as a regioisomer or a partially oxidized precursor (sulfoxide).

    • Solution: If standard chromatography fails, consider recrystallization. Since this compound is a solid, this can be a highly effective technique for removing small amounts of impurities. Experiment with solvent/anti-solvent systems such as ethyl acetate/hexane or dichloromethane/hexane.

  • Overloading the Column: Exceeding the capacity of the column will lead to broad peaks and poor separation.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or higher.

Issue 3: Product Degradation During Purification

Question: My NMR analysis post-purification shows signs of decomposition. What could be causing this and how can I prevent it?

Answer:

While aryl sulfones are generally stable, the presence of other functional groups can sometimes lead to instability under certain conditions.

  • Acid-Sensitivity on Silica Gel: The acidic nature of silica gel can potentially lead to the hydrolysis of the methoxy group under prolonged exposure, especially if water is present in the solvents.

    • Solution: Use fresh, anhydrous solvents for your chromatography. If acid sensitivity is suspected, switch to a neutral stationary phase like neutral alumina or use deactivated silica gel as mentioned previously.

  • Thermal Degradation: Although less common for this compound, prolonged heating during solvent removal can sometimes cause decomposition.

    • Solution: Remove the solvent under reduced pressure at a moderate temperature (e.g., below 40°C) using a rotary evaporator. For very sensitive compounds, a high-vacuum line at room temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification technique for this compound on a laboratory scale?

For typical laboratory-scale purification (milligrams to several grams), a combination of flash column chromatography followed by recrystallization is generally the most effective strategy. Column chromatography serves to remove the bulk of the impurities, while recrystallization is excellent for achieving high purity by removing trace amounts of co-eluting compounds.

Q2: How do I choose the right solvent system for column chromatography?

The ideal eluent system for column chromatography is best determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, and there is a clear separation from major impurities.

Eluent System (v/v) Typical Application Notes
Hexane / Ethyl AcetateGeneral purpose for moderately polar compounds.Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration.
Dichloromethane / HexaneFor less polar compounds or when different selectivity is needed.Can provide better separation for certain isomers.
Petroleum Ether / Ethyl AcetateA common alternative to hexane/ethyl acetate.[1]Often used for compounds with moderate polarity.

Q3: What are the likely impurities I might encounter?

The impurities present will largely depend on the synthetic route used. However, some common possibilities include:

Potential Impurity Origin Relative Polarity
2-Fluoro-1-methoxy-4-(methylsulfinyl)benzene (Sulfoxide)Incomplete oxidation of the thioether precursor.More polar than the sulfone.
Unreacted Starting Materials (e.g., 2-fluoro-4-methylthioanisole)Incomplete reaction.Less polar than the sulfone.
Isomeric ByproductsNon-regioselective reactions during synthesis.Polarity will be similar to the product, making separation challenging.
Reagents and CatalystsCarryover from the reaction workup.Varies widely.

Q4: How can I assess the purity of my final product?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and identifying any organic impurities. The absence of signals from starting materials or byproducts is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method. A single, sharp peak on multiple systems (e.g., normal and reverse phase) is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Select Eluent Fractions Collect Fractions Column->Fractions TLC_check TLC Analysis of Fractions Fractions->TLC_check Combine Combine Pure Fractions TLC_check->Combine Evaporate Solvent Evaporation Combine->Evaporate Purity_check1 Purity Assessment (NMR, HPLC) Evaporate->Purity_check1 Recrystallize Recrystallization Purity_check1->Recrystallize If necessary Final_Product High-Purity Product Purity_check1->Final_Product If >98% pure Recrystallize->Final_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield PoorSep Poor Separation? Start->PoorSep Degradation Degradation? Start->Degradation Streaking Streaking on TLC/Column? LowYield->Streaking Yes NoElution Product not eluting? LowYield->NoElution No CoElution Co-elution of Impurities? PoorSep->CoElution Yes AcidSensitive Acid Sensitivity? Degradation->AcidSensitive Yes Sol1 Add polar modifier (e.g., MeOH) or base (e.g., Et3N) to eluent. Streaking->Sol1 Sol2 Increase eluent polarity. NoElution->Sol2 Sol3 Try different eluent system (e.g., ternary) or change stationary phase. CoElution->Sol3 Sol4 Use neutral alumina or deactivated silica. AcidSensitive->Sol4 Sol5 Consider Recrystallization. Sol3->Sol5

Caption: A decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Reactions of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges and side product formation during its use in chemical synthesis.

Introduction: The Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, notably in the production of targeted therapies like Vemurafenib. Its chemical structure, featuring a fluorine atom activated by a strong electron-withdrawing methylsulfonyl group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). While this reactivity is desirable for forming new carbon-nitrogen or carbon-oxygen bonds, it can also lead to the formation of common side products that complicate purification and reduce yields. This guide will help you understand, anticipate, and mitigate these issues.

FAQ 1: Unwanted Methoxy-Substituted Side Product

Question: I am performing a nucleophilic aromatic substitution on this compound with an amine nucleophile in methanol. Alongside my desired product, I am observing a significant amount of a side product with a mass corresponding to the replacement of the fluorine atom with a methoxy group. What is happening and how can I prevent this?

Answer:

This is a classic case of the solvent acting as a competing nucleophile. In the presence of a base, methanol is deprotonated to form the methoxide anion (CH₃O⁻), which is a potent nucleophile. Given the high concentration of methanol as the solvent, it can effectively compete with your intended amine nucleophile in the SNAr reaction.

The formation of this methoxy-substituted side product is a known issue in syntheses involving intermediates structurally similar to this compound, such as in the process development of Vemurafenib.[1] This side reaction necessitates an additional deprotection step, which increases the overall synthesis time and can negatively impact yield and product quality.[1]

Troubleshooting and Prevention:

1. Solvent Selection:

  • Aprotic Solvents: The most effective way to prevent this side reaction is to switch to an aprotic solvent that is not nucleophilic. Suitable alternatives include:

    • Tetrahydrofuran (THF)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN)

2. Choice of Base:

  • If a protic solvent must be used, a non-nucleophilic base is preferable. However, the equilibrium between the protic solvent and the base will still generate some nucleophilic solvent anions. Therefore, changing the solvent is the more robust solution.

3. Temperature Control:

  • Lowering the reaction temperature can sometimes favor the desired reaction if it has a lower activation energy than the competing side reaction. However, this may also significantly slow down your primary reaction rate.

Condition Observed Side Product Proposed Solution
Amine, Base, Methanol (Solvent)1,2-Dimethoxy-4-(methylsulfonyl)benzeneSwitch to an aprotic solvent like THF, DMF, or DMSO.

Reaction Mechanism Visualization:

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway start_desired 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene product_desired Desired Amine Product start_desired->product_desired Nucleophilic Attack nucleophile Amine (R-NH2) nucleophile->product_desired start_side 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene side_product 1,2-Dimethoxy-4- (methylsulfonyl)benzene start_side->side_product Nucleophilic Attack by Methoxide solvent Methanol (Solvent) + Base solvent->side_product G cluster_0 Possible Side Products start Unexpected Side Product Observed ms Mass Spectrometry Analysis start->ms Determine Molecular Weight methoxy Methoxy Substitution (Solvent Attack) ms->methoxy Compare with Expected Masses demethyl Demethylation Product (Phenol) ms->demethyl Compare with Expected Masses sulfonyl Sulfonyl Displacement ms->sulfonyl Compare with Expected Masses nmr NMR Spectroscopy methoxy->nmr Confirm Structure demethyl->nmr Confirm Structure sulfonyl->nmr Confirm Structure

References

Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No. 20951-14-8). This molecule is a crucial building block in medicinal chemistry and drug development, valued for the unique electronic properties conferred by its fluoro, methoxy, and methylsulfonyl substituents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the primary synthetic route, focusing on the critical oxidation step, and provide detailed, field-proven troubleshooting advice in a direct question-and-answer format.

Section 1: Recommended Synthetic Pathway

The most reliable and commonly employed synthesis for this compound is a two-step process. This pathway begins with the precursor 1-methoxy-4-(methylthio)benzene, which is first fluorinated and then oxidized. However, a more direct and often higher-yielding route involves the oxidation of the commercially available thioether intermediate, 2-Fluoro-1-methoxy-4-(methylthio)benzene . Our guide will focus on the optimization of this critical, final oxidation step.

The overall workflow is summarized below:

G cluster_0 Step 1: Thioether Synthesis (Starting Material) cluster_1 Step 2: Oxidation (Focus of this Guide) A Precursors (e.g., 4-bromo-2-fluoroanisole) C Intermediate: 2-Fluoro-1-methoxy-4-(methylthio)benzene A->C Pd or Cu Catalysis B Thiolation Reagent (e.g., Sodium thiomethoxide) B->C E Final Product: This compound C->E Oxidation in appropriate solvent D Oxidizing Agent (e.g., m-CPBA, Oxone®) D->E

Caption: General two-step synthetic workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the oxidation of 2-Fluoro-1-methoxy-4-(methylthio)benzene to the target sulfone.

Q1: My oxidation reaction is stalling, resulting in low yields of the desired sulfone. What is the likely cause and how can I fix it?

Answer: A stalled reaction is the most common issue in this synthesis, typically due to incomplete oxidation. The reaction proceeds through a sulfoxide intermediate, and if conditions are not optimal, the reaction may stop at this stage.

Causality & Solutions:

  • Insufficient Oxidant: The stoichiometry is critical. To oxidize a sulfide to a sulfone, a minimum of two equivalents of the oxidizing agent is required. We recommend using a slight excess (2.1-2.2 equivalents) to drive the reaction to completion.

  • Inadequate Oxidant Strength: While various oxidants can perform this transformation, their reactivity differs.

    • m-CPBA (meta-Chloroperoxybenzoic acid): A reliable choice. It is highly selective, and the reaction can be performed at low temperatures (0 °C to room temperature) to minimize side reactions.

    • Oxone® (Potassium peroxymonosulfate): A powerful, inexpensive, and environmentally benign oxidant. It is typically used in a biphasic system or in polar solvents like methanol or acetonitrile.

    • Hydrogen Peroxide (H₂O₂): Often used with a catalyst like acetic acid or tungstic acid. Requires heating, which can sometimes lead to side products.

  • Low Reaction Temperature: Oxidation of the sulfoxide to the sulfone requires a higher activation energy than the initial sulfide oxidation. If your reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can often provide the necessary energy to complete the conversion.[1] Always monitor for potential side product formation at higher temperatures.

Optimization Parameters for the Oxidation Step
ParameterInitial ConditionOptimized ConditionRationale & Notes
Oxidant m-CPBA (2.2 eq)Oxone® (2.1 eq)Oxone® is often more cost-effective and has a simpler workup. m-CPBA remains an excellent, highly selective alternative.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) or Methanol (MeOH)DCM is ideal for m-CPBA. For Oxone®, polar solvents like MeCN or MeOH are required to dissolve the oxidant.[2]
Temperature 0 °C to RTRT to 40 °CStart at room temperature. If the reaction stalls at the sulfoxide intermediate (monitored by TLC/LC-MS), gently warm to 40 °C.[1]
Reaction Time 4-6 hours12-24 hoursThis reaction can be slow. Allow sufficient time for full conversion, monitoring periodically.
Base (if using Oxone®) NoneSodium Bicarbonate (NaHCO₃)Oxone® reactions are performed under acidic conditions; adding a buffer like NaHCO₃ can help prevent acid-sensitive side reactions.
Q2: I'm seeing multiple spots on my TLC plate besides the starting material and product. What are these impurities and how can I avoid them?

Answer: The primary impurity is almost certainly the 2-Fluoro-1-methoxy-4-(methylsulfinyl)benzene (the sulfoxide intermediate). Other side products are rare under controlled conditions but can arise from excessive heat or reactive contaminants.

Identification and Mitigation Strategy:

G Start Analyze TLC/LC-MS Spectrum CheckSulfoxide Is a major spot present between starting material and product? Start->CheckSulfoxide IncompleteOx Diagnosis: Incomplete Oxidation (Sulfoxide Intermediate) CheckSulfoxide->IncompleteOx Yes OtherImpurity Are other, unknown spots present? CheckSulfoxide->OtherImpurity No Solution1 Option 1: Increase Reaction Time (Allow to stir for another 6-12h) IncompleteOx->Solution1 Solution2 Option 2: Add More Oxidant (Add another 0.2-0.3 eq of oxidant) IncompleteOx->Solution2 Solution3 Option 3: Increase Temperature (Warm reaction to 40°C) IncompleteOx->Solution3 End Proceed to Workup & Purification Solution1->End Solution2->End Solution3->End HarshCond Diagnosis: Potential Side Reactions (Over-oxidation or degradation) OtherImpurity->HarshCond Yes OtherImpurity->End No Solution4 Solution: Re-run reaction at a lower temperature (e.g., 0°C to RT) HarshCond->Solution4 Solution4->End

Caption: Troubleshooting decision tree for side products.

  • Trustworthy Validation: The sulfoxide, being more polar than the starting sulfide but less polar than the final sulfone, will have an intermediate Rf value on a normal-phase TLC plate. You can confirm its identity with LC-MS, where it will show a mass of (M+17), corresponding to the addition of one oxygen atom. The final sulfone product will be (M+33).

Q3: What is the best method for purifying the final product?

Answer: this compound is a stable, crystalline solid, which makes it amenable to two primary purification techniques.[3]

  • Recrystallization (Recommended for >95% crude purity):

    • Solvent System: A mixture of ethanol and water, or isopropanol, is highly effective.

    • Procedure: Dissolve the crude solid in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Silica Gel Column Chromatography (For complex mixtures):

    • Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to 30-40% EtOAc.

    • Elution Order:

      • Starting Thioether (least polar)

      • Sulfoxide Intermediate

      • Sulfone Product (most polar)

Section 3: Detailed Experimental Protocol

This protocol describes the oxidation of 2-Fluoro-1-methoxy-4-(methylthio)benzene using m-CPBA, a highly reliable method.

Materials:

  • 2-Fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq) in dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the initial exothermic reaction and prevent the formation of side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed, and a new, more polar spot corresponding to the sulfone should appear.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench any excess peroxide by adding saturated aqueous sodium thiosulfate solution and stir vigorously for 15 minutes.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove meta-chlorobenzoic acid, followed by water (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in organic synthesis. Here, we will address common challenges and provide in-depth, evidence-based solutions to ensure the success of your reactions. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively design more robust experimental setups.

Understanding the Reactivity of this compound

This compound is an electron-deficient aromatic compound specifically designed for nucleophilic aromatic substitution (SNAr) reactions. The key to its reactivity lies in the electronic properties of its substituents. The potent electron-withdrawing nature of the methylsulfonyl group, positioned para to the fluorine atom, and the moderate electron-withdrawing inductive effect of the methoxy group at the ortho position, synergistically activate the aromatic ring towards nucleophilic attack.[1][2] In this system, the fluorine atom serves as an excellent leaving group, a feature that might seem counterintuitive given the strength of the C-F bond. However, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, rather than the cleavage of the carbon-leaving group bond.[3] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with this compound and an amine nucleophile not proceeding to completion?

A1: Several factors can contribute to an incomplete reaction. Let's break them down:

  • Insufficiently Activated Nucleophile: While many amines can act as nucleophiles directly, weaker amine nucleophiles, such as anilines, often require the presence of a base to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical; it should be strong enough to deprotonate the amine but not so strong as to cause side reactions. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[4]

  • Inappropriate Solvent: SNAr reactions are highly sensitive to the choice of solvent. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[5][6][7] Protic solvents, like alcohols, can hydrogen-bond with the amine nucleophile, reducing its reactivity.[8]

  • Low Reaction Temperature: While the high reactivity of this compound allows for milder reaction conditions compared to less activated aryl fluorides, some reactions may still require heating to overcome the activation energy barrier. A typical temperature range for these reactions is 50-120 °C.[4]

  • Steric Hindrance: A bulky amine nucleophile may experience steric hindrance, slowing down the rate of attack on the aromatic ring. In such cases, longer reaction times or higher temperatures may be necessary.

Q2: I am observing the formation of multiple unexpected byproducts in my reaction. What could be the cause?

A2: The formation of byproducts can often be traced back to the reaction conditions or the stability of the starting materials and products.

  • Side Reactions of the Methoxy Group: While the methoxy group is generally stable, under harsh basic conditions and high temperatures, it can potentially be displaced by a nucleophile, leading to a mixture of products. This is less likely than the displacement of the fluorine atom but should be considered if all other possibilities have been ruled out.

  • Degradation of the Methylsulfonyl Group: The methylsulfonyl group is generally robust. However, under very strong basic conditions, hydrolysis of the sulfonyl group is a possibility, though it typically requires harsh conditions.[9][10] More commonly, side reactions can occur on other parts of the molecule if they are sensitive to the reaction conditions.

  • Over-reaction with Diamines: If you are using a nucleophile with multiple nucleophilic sites, such as a diamine, you may observe the formation of a disubstituted product where two molecules of the aryl fluoride react with one molecule of the diamine. To minimize this, you can use a large excess of the diamine nucleophile.

Q3: How can I effectively monitor the progress of my SNAr reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. A suitable eluent system will show a clear separation between the starting material (this compound), the amine nucleophile, and the desired product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed.

Q4: What is the best way to purify my final product?

A4: Purification strategies will depend on the properties of your product.

  • Extraction: After the reaction is complete, a standard aqueous workup is typically performed to remove the solvent (if water-miscible) and any inorganic salts. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying the final product from any unreacted starting materials or byproducts. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is commonly used.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Troubleshooting Guide: A Case Study Approach

Let's consider a common synthetic transformation: the reaction of this compound with an aliphatic amine, for example, N,N-dimethylethylenediamine, to form a key intermediate for a potential pharmaceutical agent.

Reaction Scheme:

Problem 1: Low to No Product Formation
Potential Cause Explanation & Scientific Rationale Recommended Solution
Low Reaction Temperature The activation energy for the nucleophilic attack may not be reached at room temperature, especially if the amine is not highly nucleophilic.Gradually increase the reaction temperature in increments of 10-20 °C, monitoring the reaction by TLC at each stage. A typical range to explore is 50-100 °C.
Inappropriate Solvent Using a protic solvent (e.g., ethanol, methanol) can solvate the amine nucleophile through hydrogen bonding, reducing its availability and reactivity.[8]Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents will effectively solvate the counter-ion of any base used and will not interfere with the nucleophile.[7]
Insufficient Base The primary amine of N,N-dimethylethylenediamine is the more reactive nucleophile. While it can react directly, a base will deprotonate it to form a more potent nucleophilic anion.Add 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA. This will ensure a sufficient concentration of the deprotonated amine to drive the reaction forward.[4]
Moisture in the Reaction Water can compete with the amine as a nucleophile, leading to the formation of 2-hydroxy-1-methoxy-4-(methylsulfonyl)benzene as a byproduct.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Formation of a Significant Amount of a Side Product
Potential Cause Explanation & Scientific Rationale Recommended Solution
Disubstitution If the reaction is run with a limiting amount of the diamine, a second molecule of the aryl fluoride can react with the secondary amine of the product, leading to a dimeric impurity.Use a molar excess (2-3 equivalents) of N,N-dimethylethylenediamine. This will statistically favor the monosubstitution product.
Reaction with the Tertiary Amine Although less likely, under forcing conditions, the tertiary amine of N,N-dimethylethylenediamine could potentially act as a nucleophile.This is generally not a significant issue with this type of nucleophile. If suspected, ensure the reaction temperature is not excessively high.
Hydrolysis of the Sulfonyl Group While the methylsulfonyl group is generally stable, prolonged heating in the presence of a strong base could potentially lead to its hydrolysis.[10]Use a milder base (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating after completion.

Experimental Protocols

General Protocol for the SNAr Reaction of this compound with an Amine

This protocol provides a starting point for your experiments and may require optimization depending on the specific amine used.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the amine nucleophile (1.2 - 2.0 eq).

  • Add anhydrous DMF to dissolve the starting materials (a concentration of 0.1-0.5 M is a good starting point).

  • Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Logic: Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed or Low Yield check_reaction_setup Review Reaction Setup start->check_reaction_setup check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions start->check_conditions moisture Moisture Present? check_reaction_setup->moisture inert_atmosphere Inert Atmosphere Used? check_reaction_setup->inert_atmosphere nucleophile_reactivity Is Nucleophile Sufficiently Reactive? check_reagents->nucleophile_reactivity base_present Is Appropriate Base Present? check_reagents->base_present check_purity Check Purity of Starting Materials check_reagents->check_purity solvent_choice Solvent: Polar Aprotic? check_conditions->solvent_choice temperature Temperature Sufficient? check_conditions->temperature dry_glassware Use Flame-Dried Glassware & Anhydrous Solvents moisture->dry_glassware Yes run_under_N2_Ar Run Under Inert Atmosphere inert_atmosphere->run_under_N2_Ar No success Successful Reaction dry_glassware->success run_under_N2_Ar->success add_base Add a Non-Nucleophilic Base (e.g., K2CO3, DIPEA) nucleophile_reactivity->add_base No base_present->add_base No/Incorrect add_base->success check_purity->success change_solvent Switch to DMF, DMSO, or NMP solvent_choice->change_solvent No increase_temp Increase Temperature Incrementally temperature->increase_temp No change_solvent->success increase_temp->success

Caption: Troubleshooting workflow for failed SNAr reactions.

Conclusion

Successfully employing this compound in your synthetic endeavors requires a solid understanding of SNAr reaction principles and a systematic approach to troubleshooting. By carefully considering the roles of the nucleophile, base, solvent, and temperature, and by being mindful of potential side reactions, you can overcome common obstacles and achieve your desired synthetic outcomes. This guide provides a framework for rational problem-solving, and we encourage you to adapt these principles to your specific experimental context.

References

preventing decomposition of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this valuable building block. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Question 1: What are the optimal storage conditions for this compound?

To ensure the highest purity and stability over time, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential hydrolytic and nucleophilic substitution reactions.[1]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, which can participate in degradation pathways.
Container Tightly sealed, amber glass vialProtects from moisture ingress and light, which can catalyze degradation.
Location Dry, well-ventilated areaGeneral best practice for chemical storage to prevent accidental exposure to incompatible fumes or moisture.[2][3][4]
Question 2: My material has developed a yellowish tint upon storage. What could be the cause?

A change in color, typically to a yellow or brownish hue, is a common indicator of chemical decomposition. For this specific molecule, the discoloration is likely due to the formation of phenolic byproducts. The primary suspected pathway is the hydrolysis of the methoxy (anisole) group to a hydroxyl group, forming 2-Fluoro-4-(methylsulfonyl)phenol. This phenol is more susceptible to oxidation than its methoxy counterpart, leading to the formation of colored quinone-like species.

This hydrolysis can be catalyzed by trace amounts of acid or water present in the storage container or the surrounding atmosphere.[5][6]

Question 3: I observe a new peak in my LC-MS analysis of an older batch. What could this impurity be?

While the specific identity of the new peak would require characterization, there are two highly probable degradation products based on the structure of this compound:

  • 2-Fluoro-4-(methylsulfonyl)phenol: As mentioned above, this is the product of methoxy group hydrolysis. It will have a molecular weight of 190.19 g/mol .

  • 2-Hydroxy-1-methoxy-4-(methylsulfonyl)benzene: This impurity arises from Nucleophilic Aromatic Substitution (SNAr) where the fluoride atom is displaced by a hydroxide ion (from water).[7][8][9] The strong electron-withdrawing effect of the para-methylsulfonyl group makes the fluorine atom a susceptible leaving group for nucleophilic attack.[9] This product will have a molecular weight of 202.22 g/mol .

The relative amounts of these impurities will depend on the specific storage conditions and the nature of the contaminants (e.g., water, acid, or base).

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with your this compound.

Scenario 1: Purity decrease detected by HPLC or NMR.
  • Observation: A decrease in the main peak area percentage in your analytical chromatogram, or the appearance of new signals in the 1H or 19F NMR spectrum.

  • Troubleshooting Workflow:

    G start Purity Decrease Detected check_mw Analyze by LC-MS to determine MW of impurities start->check_mw check_nmr Re-analyze by 1H and 19F NMR start->check_nmr mw_190 Impurity MW ~190 g/mol? check_mw->mw_190 mw_202 Impurity MW ~202 g/mol? mw_190->mw_202 No hydrolysis Likely Hydrolysis of Methoxy Group mw_190->hydrolysis Yes snar Likely SNAr at Fluorine Position mw_202->snar Yes nmr_phenol Confirm phenolic OH in 1H NMR (broad singlet, D2O exchangeable) hydrolysis->nmr_phenol nmr_f_loss Confirm loss of 19F signal in NMR snar->nmr_f_loss re_purify Re-purify material (e.g., recrystallization) nmr_phenol->re_purify nmr_f_loss->re_purify implement_storage Implement stringent storage protocol (See FAQ 1) re_purify->implement_storage

    Caption: Troubleshooting workflow for purity degradation.

  • Preventative Action: Strict adherence to the recommended storage conditions is paramount. Before storing, ensure the material is thoroughly dried to remove any residual solvent or water. Purging the vial with an inert gas before sealing can significantly extend the shelf life.[10][11]

Scenario 2: Inconsistent reaction outcomes using an older batch of the reagent.
  • Observation: A reaction that previously worked well now gives lower yields, more side products, or fails completely when using an older stock of this compound.

  • Underlying Cause: The degradation products, particularly the phenolic impurities, can interfere with subsequent reactions. For example, a free phenol can react with bases or electrophiles, consuming reagents and complicating the reaction mixture.

  • Logical Troubleshooting:

    G start Inconsistent Reaction Outcome check_purity Check purity of starting material (HPLC, NMR, LC-MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok troubleshoot_reaction Troubleshoot reaction parameters (solvent, temp, reagents) purity_ok->troubleshoot_reaction Yes purity_low Purity <98% purity_ok->purity_low No identify_impurities Identify major impurities (See Scenario 1) purity_low->identify_impurities assess_interference Assess potential interference of impurities with reaction chemistry identify_impurities->assess_interference purify_or_replace Purify existing stock or use a new, validated batch assess_interference->purify_or_replace

    Caption: Logic for addressing inconsistent reaction results.

Key Decomposition Pathways

To better visualize the potential degradation mechanisms, the following diagram illustrates the two primary pathways discussed.

G cluster_main This compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_snar Pathway 2: SNAr main_mol [Structure Image Placeholder] hydrolysis_prod [Structure Image Placeholder] 2-Fluoro-4-(methylsulfonyl)phenol main_mol->hydrolysis_prod + H2O (H+ cat.) - CH3OH snar_prod [Structure Image Placeholder] 2-Hydroxy-1-methoxy-4-(methylsulfonyl)benzene main_mol->snar_prod + OH- - F-

Caption: Primary decomposition pathways.

Note: The DOT script above is a template. In a real-world application, the "[Structure Image Placeholder]" would be replaced with the actual chemical structures for clarity.

By understanding these potential decomposition routes and implementing the recommended storage and handling protocols, you can ensure the long-term integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Characterization of Impurities in 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the analytical challenges associated with this compound. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final drug product.[1]

This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, empowering you to develop robust, self-validating analytical methods.

Section 1: Understanding Potential Impurities & Their Origins

Effective impurity characterization begins with a theoretical understanding of what impurities might be present.[2] Impurities in a drug substance can originate from various stages, including synthesis, purification, and storage.[3] For this compound (Molecular Formula: C₈H₉FO₃S, Molecular Weight: 204.22), potential impurities can be categorized as follows:

  • Process-Related Impurities: These arise from the manufacturing process.[4]

    • Starting Materials: Unreacted precursors from the synthesis route.

    • Intermediates: Partially reacted molecules that were not carried to the final step.

    • By-products: Formed from side reactions during synthesis. For aromatic sulfones, this can include isomers, sulfonic acid derivatives, or products from uncontrolled branching.[5] The synthesis often involves the oxidation of a thioether, where incomplete oxidation could leave residual sulfoxide intermediates.[6]

  • Degradation Products: These are formed during storage or as a result of exposure to stress conditions like acid, base, light, heat, or oxidation.[7] Understanding these degradation pathways is a regulatory expectation, as outlined in ICH guidelines.[8][9]

  • Residual Solvents & Reagents: Solvents, catalysts, and other reagents used in the manufacturing process that are not completely removed.[10]

A proactive approach involves conducting forced degradation studies , where the compound is intentionally exposed to harsh conditions to generate potential degradants.[11] This helps in developing a stability-indicating analytical method capable of separating the active ingredient from any impurities that may form over time.[8]

Section 2: Troubleshooting Guide: Common Analytical Challenges

This section addresses specific issues you might encounter during the analysis of this compound samples, primarily using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for impurity analysis.[12]

Scenario A: Unexpected Peaks in Your HPLC-UV Chromatogram

Problem: You've run a sample and see several small, unexpected peaks in addition to your main analyte peak. You are unsure if they are genuine impurities, system artifacts, or noise.

Causality: Unexpected peaks can stem from sample contamination, mobile phase issues, system contamination, or the actual presence of low-level impurities. A systematic approach is required to diagnose the source.

Troubleshooting Workflow:

Caption: Workflow for diagnosing unexpected chromatographic peaks.

Step-by-Step Guidance:

  • Blank Injection: First, inject your sample solvent (the blank). If the peaks appear, the source is not your sample but rather the HPLC system or the mobile phase.

  • Mobile Phase Check: If the blank shows the peaks, prepare a fresh batch of mobile phase using high-purity solvents and additives. Contamination in water or buffers is a common source of ghost peaks.

  • System Contamination: If fresh mobile phase doesn't solve the issue, the contamination may be within the HPLC system itself (e.g., injector, tubing, detector flow cell). Perform a thorough system flush with a strong solvent like isopropanol.

  • Sample-Related Issue: If the blank is clean, the peaks originate from your sample. Critically review your sample preparation procedure. Ensure all glassware is scrupulously clean and that filters or vials are not leaching contaminants.

  • Confirmation: If you rule out external contamination, the peaks are likely true impurities. At this point, you should proceed with identification and quantification.

Scenario B: Poor Peak Shape or Co-elution with the Main Peak

Problem: Your main analyte peak is broad, tailing, or a smaller impurity peak is not fully separated from it (co-elution).

Causality: Poor peak shape often points to secondary interactions with the stationary phase, column overload, or an inappropriate mobile phase pH. Co-elution is a classic challenge in impurity analysis, where the impurity has very similar chemical properties to the main compound.[13]

Expert Insights: Developing a robust HPLC method that can separate closely related impurities is essential.[13] The choice of stationary phase and mobile phase pH are the most powerful tools for manipulating selectivity.[14]

Troubleshooting Strategies:

Parameter to AdjustRationale & Scientific ExplanationRecommended Action
Mobile Phase pH The ionization state of acidic or basic functional groups on the analyte or impurities dramatically affects their retention on a reversed-phase column. A small change in pH can significantly alter selectivity.Screen a pH range (e.g., pH 3, 5, 7) using appropriate buffers (phosphate, acetate). Aim for a pH at least 2 units away from the pKa of your compound and its impurities.
Column Chemistry Standard C18 columns are not always sufficient. Different stationary phases (e.g., Phenyl-Hexyl, Cyano, or embedded polar groups) offer different interaction mechanisms (π-π, dipole-dipole) that can resolve closely eluting compounds.[14]Screen your sample on 2-3 columns with different selectivities. This "orthogonal screening" is a powerful method development strategy.[14]
Organic Modifier While acetonitrile and methanol are common, switching between them can alter selectivity. Acetonitrile is aprotic, while methanol is protic and can act as a hydrogen bond donor/acceptor, changing interactions with the stationary phase.If using acetonitrile, try a method with methanol, and vice versa. Observe changes in peak order and resolution.
Sample Concentration Injecting too much sample can lead to column overload, resulting in broad, fronting peaks. This is especially true for the main analyte peak, which can obscure small, nearby impurities.Reduce the injection volume or dilute the sample. Ensure the peak area of the main analyte is within the linear range of the detector.
Scenario C: Difficulty Identifying an Unknown Impurity

Problem: You have a confirmed, separated impurity peak, but you don't know its chemical structure. According to ICH guidelines, any impurity above the 0.1% threshold must be structurally characterized.[4]

Causality: Identifying unknown impurities requires gathering spectroscopic and spectrometric data to piece together the molecular structure. This is a cornerstone of impurity profiling.[10]

Workflow for Impurity Identification:

Caption: Systematic workflow for unknown impurity identification.

Key Techniques Explained:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the frontline technique.[2]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the impurity, allowing you to determine its elemental formula (e.g., C₈H₇FO₂S - a potential des-methyl impurity).

    • Tandem Mass Spectrometry (MS/MS): The mass spectrometer isolates the impurity ion and fragments it. The resulting fragmentation pattern provides clues about the molecule's structure, like puzzle pieces.

  • Isolation: If the structure cannot be determined by LC-MS alone, the impurity must be isolated using techniques like preparative HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structure elucidation.[2] Analyzing the ¹H, ¹³C, and ¹⁹F NMR spectra of the isolated impurity provides definitive information about the connectivity of atoms, confirming the proposed structure.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What is a good starting point for an HPLC method for this compound?

    • A1: A good starting point is a reversed-phase method.[14]

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This initial gradient run will show you where impurities elute.[15]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm or a Photo Diode Array (PDA) detector to assess peak purity.

  • Q2: How should I perform forced degradation studies for this compound?

    • A2: Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[8] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is stability-indicating.[16]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

      • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.

      • Thermal: 80°C for 48 hours (solid state).

      • Photolytic: Expose the sample (solid and in solution) to a light source providing at least 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B.[7]

  • Q3: What are the typical regulatory limits for impurities?

    • A3: The limits are defined by ICH guidelines. For a new drug substance, the key thresholds are:

      • Reporting Threshold: Any impurity at or above 0.05%.

      • Identification Threshold: Any impurity at or above 0.10% must be structurally identified.[4]

      • Qualification Threshold: Any impurity at or above 0.15% must be qualified, meaning it requires toxicological data to demonstrate its safety.

References

Technical Support Center: Alternative Catalysts for Reactions with 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This guide provides in-depth troubleshooting advice and explores alternative catalytic systems to overcome common challenges encountered during synthetic transformations of this versatile building block. The unique electronic nature of this substrate, featuring both an electron-donating methoxy group and a potent electron-withdrawing methylsulfonyl group, presents specific challenges and opportunities in catalyst selection and reaction optimization.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with this compound.

Q1: Why is my palladium-catalyzed amination (Buchwald-Hartwig) of this compound sluggish or failing?

A1: The C-F bond is the strongest carbon-halogen bond, making aryl fluorides less reactive than their chloride, bromide, or iodide counterparts in oxidative addition to a Pd(0) center, which is often the rate-limiting step in the catalytic cycle.[1] While the strong electron-withdrawing methylsulfonyl group activates the ring for nucleophilic attack, it may not be sufficient to overcome the high activation barrier for C-F bond cleavage. Additionally, standard palladium catalysts and ligands may not be optimal for this specific substrate.

Q2: I'm observing low yields and several side products. What are the likely culprits?

A2: Low yields can be attributed to several factors including incomplete reaction, catalyst deactivation, or competing side reactions. The presence of both a methoxy and a methylsulfonyl group can lead to complex reactivity. Potential side reactions include:

  • Hydrodefluorination: Replacement of the fluorine atom with hydrogen.

  • Ether cleavage: Under harsh basic conditions, the methoxy group could be cleaved.

  • SNAr (Nucleophilic Aromatic Substitution): While often the desired pathway in the absence of a metal catalyst, with highly activated nucleophiles and strong bases, it can compete with the metal-catalyzed pathway, sometimes leading to undesired products.

Q3: Are there alternatives to palladium catalysts for C-N bond formation with this substrate?

A3: Yes, several alternative catalytic systems can be effective. Nickel-catalyzed amination has emerged as a powerful method for activating C-F bonds.[2][3] Copper-catalyzed Ullmann-type couplings are another classic and often effective alternative.[4][5] More recently, photoredox catalysis is being explored for related transformations.

II. Troubleshooting Guide for Palladium-Catalyzed Amination

This section provides a structured approach to troubleshooting common issues in Buchwald-Hartwig amination of this compound.

Decision Tree for Troubleshooting

troubleshooting_flowchart start Low or No Conversion catalyst_check Is your catalyst system optimal? (Precatalyst, Ligand, Pd Source) start->catalyst_check base_check Is the base appropriate? (Strength, Solubility) catalyst_check->base_check optimize_catalyst Action: Screen Bulky, Electron-Rich Ligands (e.g., Buchwald or Hartwig ligands) catalyst_check->optimize_catalyst No conditions_check Are reaction conditions ideal? (Temperature, Solvent, Atmosphere) base_check->conditions_check optimize_base Action: Switch to a stronger, non-nucleophilic base (e.g., LiHMDS, K3PO4) base_check->optimize_base No side_products Are side products observed? conditions_check->side_products optimize_conditions Action: Increase temperature, ensure inert atmosphere, use anhydrous solvent conditions_check->optimize_conditions No hydrodefluorination Hydrodefluorination Product Detected side_products->hydrodefluorination Yes snar_products SNAr Products Detected side_products->snar_products Yes catalyst_loading Action: Adjust catalyst loading side_products->catalyst_loading No hydrodefluorination->optimize_catalyst reduce_temp_base Action: Lower temperature, use a weaker base (e.g., Cs2CO3, K2CO3) snar_products->reduce_temp_base

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Detailed Troubleshooting Steps
  • Evaluate the Catalyst System:

    • Palladium Source: If using Pd(OAc)₂, consider switching to a pre-catalyst like a palladacycle. Pre-catalysts can provide a more reliable source of the active Pd(0) species.

    • Ligand Selection: Standard ligands like PPh₃ are often ineffective for C-F bond activation. The key is to use bulky, electron-rich phosphine ligands that promote oxidative addition.

      • Recommended Ligands: Consider ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos-type) families.[6] These ligands have demonstrated high efficacy in challenging cross-coupling reactions.

  • Re-evaluate the Base:

    • The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile but should not promote side reactions.

    • Common Choices: Strong, non-nucleophilic bases like LiHMDS, NaOtBu, or K₃PO₄ are often used. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₂CO₃ can be effective, though they may require higher temperatures.[7]

  • Optimize Reaction Conditions:

    • Temperature: Due to the strength of the C-F bond, higher reaction temperatures (100-140 °C) are often necessary. Microwave irradiation can be a useful tool to achieve high temperatures with shorter reaction times.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.

    • Inert Atmosphere: Strict exclusion of oxygen is paramount for catalyst stability. Use a glovebox or Schlenk techniques to set up the reaction under an inert atmosphere (argon or nitrogen).

III. Alternative Catalytic Systems

When palladium-based systems prove inadequate, exploring alternative transition metal catalysts can provide a breakthrough.

A. Nickel-Catalyzed Amination

Nickel catalysts are generally more effective for the activation of C-F bonds compared to palladium.[2][3]

  • Key Advantages:

    • Higher reactivity towards aryl fluorides.

    • Often proceeds under milder conditions than palladium-catalyzed reactions.

    • Nickel is a more earth-abundant and less expensive metal.

  • Recommended Catalyst Systems:

    • Catalyst: Ni(COD)₂ or NiCl₂(dme) are common nickel precursors.

    • Ligands: Bulky, electron-donating phosphine ligands are crucial. 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) and 1,2-bis(dicyclohexylphosphino)ethane (DCYPE) have been shown to be effective for the amination of aryl fluorides with primary amines.[2][3] N-heterocyclic carbenes (NHCs) like IPr can also be effective.

  • Experimental Protocol (General):

    • In a glovebox, add the nickel precursor (e.g., Ni(COD)₂, 5 mol%), the ligand (e.g., DCYPBz, 10 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a reaction vessel.

    • Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

    • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the vessel and heat the reaction to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

B. Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical method for forming C-N bonds and can be a viable alternative to palladium- or nickel-catalyzed methods.[4][5]

  • Key Advantages:

    • Often tolerant of a wide range of functional groups.

    • Can be effective for sterically hindered substrates.

  • Recommended Catalyst Systems:

    • Catalyst: CuI is the most common catalyst. Cu₂O and copper powder can also be used.

    • Ligands: While some Ullmann reactions can be performed without a ligand, the use of bidentate ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve reaction rates and yields.

    • Base: A strong base like K₂CO₃ or Cs₂CO₃ is typically required.

  • Experimental Protocol (General):

    • To a reaction vessel, add CuI (10-20 mol%), the ligand (if used, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Add the this compound (1.0 equiv.) and the amine (1.5 equiv.).

    • Add a high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP).

    • Heat the reaction to a high temperature (typically 120-180 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

Catalyst System Comparison
Catalyst SystemMetalTypical LigandsTemperature RangeKey AdvantagesPotential Challenges
Buchwald-Hartwig PalladiumBulky phosphines (XPhos, SPhos)80-140 °CBroad substrate scope, well-studiedC-F activation can be difficult
Nickel-Catalyzed NickelDCYPBz, DCYPE, NHCs60-120 °CExcellent for C-F activation, lower costAir and moisture sensitive
Ullmann Coupling Copper1,10-phenanthroline, diamines120-180 °CTolerant of many functional groupsHigh temperatures, stoichiometric copper in some cases

IV. Emerging Alternative Methodologies

While less established for this specific substrate, modern catalytic approaches offer potential future solutions.

  • Photoredox Catalysis: This approach uses light to generate highly reactive radical intermediates that can participate in C-N bond formation under mild conditions. While not yet widely applied to this specific transformation, its potential for activating challenging bonds makes it an area to watch.

  • Biocatalysis: The use of enzymes to catalyze chemical reactions is a rapidly growing field. While specific enzymes for the amination of this compound are not yet reported, the development of engineered enzymes for C-N bond formation suggests that biocatalytic routes may become a viable, green alternative in the future.

V. Concluding Remarks

The successful functionalization of this compound is highly dependent on the careful selection of the catalytic system. While palladium-catalyzed Buchwald-Hartwig amination remains a workhorse in organic synthesis, its application to challenging aryl fluorides requires the use of specialized, bulky phosphine ligands and optimized reaction conditions. For cases where palladium systems fail, nickel-catalyzed amination offers a powerful and often more efficient alternative for C-F bond activation. The classical copper-catalyzed Ullmann condensation also remains a valuable tool in the synthetic chemist's arsenal. By understanding the underlying principles of these catalytic systems and employing a systematic approach to troubleshooting, researchers can effectively navigate the challenges associated with this important building block.

References

Technical Support Center: Managing Exothermic Reactions of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for handling this reactive molecule. The information herein is synthesized from established chemical principles and safety guidelines to ensure experimental success and, most importantly, operational safety.

Introduction to the Reactivity of this compound

This compound is a highly activated aromatic compound. Its structure is primed for nucleophilic aromatic substitution (SNAr), a reaction class that can be significantly exothermic. The potential for a rapid release of heat necessitates careful planning and control during experimentation to prevent thermal runaway events.

The key structural features contributing to its reactivity are:

  • Electron-Withdrawing Groups: The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group, and the methoxy (-OCH3) group also contributes to the electron-deficient nature of the aromatic ring. These groups strongly activate the ring for nucleophilic attack.[1][2]

  • Leaving Group: The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which facilitates the initial attack by a nucleophile.[2][3]

These features make the molecule highly susceptible to substitution reactions with a variety of nucleophiles (e.g., amines, alkoxides, thiols), which are often exothermic. An uncontrolled reaction can lead to a rapid increase in temperature and pressure, potentially resulting in a dangerous runaway reaction.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are twofold:

  • Chemical Reactivity: The compound is highly reactive towards nucleophiles, leading to potentially strong exothermic reactions. Uncontrolled addition of a nucleophile can cause a thermal runaway.[4][6]

  • Toxicological Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE) is mandatory.

Q2: I am planning a nucleophilic substitution reaction with this compound. What is the most critical factor to control?

A2: Rate of addition of the nucleophile is the most critical parameter. The heat generated is directly proportional to the reaction rate. By adding the nucleophile slowly and monitoring the internal temperature, you can control the rate of heat generation and allow your cooling system to dissipate the heat effectively.

Q3: What are the early warning signs of a potential runaway reaction?

A3: Be vigilant for the following indicators:

  • A sudden, unexpected increase in the internal reaction temperature that does not stabilize with cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.

  • Gas evolution.

If any of these are observed, be prepared to implement emergency cooling or quenching procedures immediately.

Q4: Can I run my reaction at a higher concentration to improve throughput?

A4: Increasing the concentration will increase the reaction rate and the amount of heat generated per unit volume. This significantly elevates the risk of a thermal runaway. It is crucial to conduct a risk assessment before increasing the concentration. We recommend starting with dilute conditions and only scaling up after the thermal profile of the reaction is well understood.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid Temperature Spike During Nucleophile Addition Addition rate is too fast.Immediately stop the addition. Apply external cooling (e.g., ice bath). Once the temperature is stable and back within the desired range, resume addition at a significantly slower rate.
Reaction Temperature Continues to Rise After Addition is Stopped The reaction has reached a point where the rate of heat generation exceeds the cooling capacity. This is a critical sign of an impending runaway.Prepare for an emergency quench. Have a pre-chilled, inert solvent with a high heat capacity or a suitable quenching agent (e.g., a weak acid for a basic nucleophile) ready to add to the reaction vessel to dilute and cool the reaction.
Incomplete Conversion Insufficient reaction time or temperature.Before increasing the temperature, ensure that the exotherm has completely subsided. A stable temperature profile indicates the main exothermic phase is over. Then, you can cautiously heat the reaction to drive it to completion.
Formation of Dark-Colored Impurities Localized overheating ("hot spots") due to poor mixing or too rapid addition.Improve stirring efficiency. Ensure the nucleophile is added to a well-agitated area of the reaction mixture, preferably subsurface, to promote rapid dispersion and heat transfer.

Experimental Protocols

General Protocol for a Controlled Nucleophilic Aromatic Substitution

This protocol provides a framework for safely conducting an SNAr reaction.

  • Reactor Setup:

    • Use a jacketed reactor with an overhead stirrer and a temperature probe placed in the reaction mixture.

    • Ensure the cooling system for the jacket is operational and set to a temperature that can effectively remove the expected heat load.

    • Equip the reactor with a pressure relief device.

  • Reagent Preparation:

    • Dissolve this compound in a suitable, dry solvent (e.g., THF, DMF, NMP) in the reactor.

    • Prepare the nucleophile in a separate addition funnel or syringe pump.

  • Reaction Execution:

    • Cool the reactor contents to the desired initial temperature.

    • Begin slow, dropwise addition of the nucleophile.

    • CRITICAL: Monitor the internal temperature continuously. The rate of addition should be adjusted to maintain the temperature within a narrow, pre-defined range (e.g., ± 2 °C).

    • After the addition is complete, continue to monitor the temperature until the exotherm subsides and the temperature stabilizes.

    • Proceed with the reaction workup as required.

Workflow for Managing Exothermic Reactions

Exotherm_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_control Control & Response A Risk Assessment: Evaluate potential exotherm B Setup Jacketed Reactor with Overhead Stirring & Probe A->B C Prepare Quench Solution B->C M EMERGENCY: Execute Quench! C->M D Charge Starting Material & Solvent E Cool to Initial Temp D->E F Start Slow Addition of Nucleophile E->F G Monitor Temperature Continuously F->G H Temp in Range? G->H Feedback Loop I Continue Addition H->I Yes J Stop Addition! Apply Max Cooling H->J No I->F K Temp Stabilized? J->K L Resume at Slower Rate K->L Yes K->M No L->F

Caption: Workflow for preparation and execution of a potentially exothermic reaction.

SNAr Mechanism and Exotherm Origin

The exothermic nature of this reaction stems from the formation of a stable intermediate (the Meisenheimer complex) and the subsequent formation of strong bonds in the product.

SNAr_Mechanism Reactants 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene + Nu⁻ Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate k₁ (Addition) Rate-determining step ts1 ΔH₁ (Exothermic) Reactants->ts1 Products Substituted Product + F⁻ Intermediate->Products k₂ (Elimination) ts1->Intermediate Heat Release ts2 ΔH₂

Caption: The SNAr mechanism, highlighting the exothermic addition step.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the reactivity of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, with a specific focus on the critical role of solvent selection. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve challenges in your own experiments.

Part 1: Foundational Concepts & Mechanism

This section addresses the fundamental principles governing the reactivity of your substrate. Understanding these concepts is the first step in effective troubleshooting.

Q1: What is the primary reaction mechanism for this compound, and why is it so reactive?

A: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr) .[1] This substrate is highly activated for this reaction due to its specific molecular architecture:

  • Electron-Withdrawing Group (EWG): The methylsulfonyl group (-SO₂CH₃) is a powerful EWG. It strongly polarizes the aromatic ring, making the carbon atoms attached to the fluorine and methoxy groups electron-deficient and thus highly susceptible to attack by nucleophiles.

  • Good Leaving Group: The fluorine atom is an excellent leaving group for SNAr reactions. Although fluorine forms a strong bond with carbon, its high electronegativity helps to stabilize the intermediate complex, and the C-F bond cleavage is not the rate-determining step.[2] The typical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[2]

  • Positional Activation: The fluorine atom is positioned ortho to the potent methylsulfonyl activator. This positioning is crucial as it allows the negative charge of the reaction intermediate to be effectively delocalized and stabilized by the sulfonyl group through resonance.

The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex .[1][2][3]

SNAr_Mechanism sub Substrate (this compound) mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc + Nu⁻ (rate-determining step) nuc Nucleophile (Nu⁻) prod Product mc->prod - F⁻ (fast) lg Leaving Group (F⁻)

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during experimentation.

Q2: My reaction is extremely slow, or I'm seeing no product formation. Could my solvent be the problem?

A: Yes, this is the most common issue and it is almost certainly linked to your choice of solvent. If you are using a polar protic solvent like methanol (MeOH), ethanol (EtOH), or water, you are likely hindering the reaction.

The Causality: Polar protic solvents contain acidic protons (e.g., -OH, -NH). These protons form strong hydrogen bonds with anionic nucleophiles (e.g., RO⁻, R₂N⁻, RS⁻).[4] This process, called solvation, creates a "solvent cage" around the nucleophile.

  • Reduced Nucleophilicity: This solvent cage stabilizes the nucleophile, lowering its ground state energy and making it less reactive or "naked".[5][6]

  • Increased Activation Energy: Because the nucleophile is heavily solvated, significant energy is required to strip away these solvent molecules before it can attack the aromatic ring. This increases the activation energy of the rate-determining step.

Studies have shown that protic solvents can significantly retard SNAr reactions.[3][7]

Solution: Switch to a polar aprotic solvent . The recommended solvents are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][8] DMSO is often considered superior, as it can lead to rate enhancements of several orders of magnitude compared to other solvents.[5]

Q3: I've isolated my product, but NMR analysis shows an unexpected methoxy group has replaced the fluorine atom. What happened?

A: This side reaction occurs when using a protic solvent like methanol (MeOH) in the presence of a base (e.g., KOH, NaH).

The Causality: The base deprotonates the methanol to form a methoxide anion (CH₃O⁻). Methoxide is a strong nucleophile. Because your reaction medium is flooded with methanol, the concentration of the methoxide nucleophile can be high enough to compete with your intended nucleophile. It attacks the activated aromatic ring, displacing the fluorine to yield an undesired methoxy-substituted product. This is a classic example of competitive nucleophilic attack where the solvent participates directly in the reaction.[9]

Solution:

  • Avoid Protic Solvents: The most robust solution is to avoid alcoholic solvents entirely when a strong base is present. Use DMSO or DMF.

  • Use a Non-Nucleophilic Base: If a protic solvent is unavoidable for solubility reasons, consider using a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of KOH or NaH. These bases are less likely to generate a competing nucleophile from the solvent.

Q4: My reagents (especially my nucleophile salt or base) are not dissolving. How does this impact the reaction?

A: Poor solubility is a critical issue. SNAr reactions are typically bimolecular, meaning the rate depends on the concentration of both the substrate and the nucleophile. If your nucleophile or base is not dissolved, its effective concentration in the solution is near zero, and the reaction will not proceed.

The Causality: Many nucleophiles are used as salts (e.g., sodium phenoxide, potassium thiophenolate) which have high lattice energies. Non-polar solvents like hexane or toluene cannot overcome this energy to dissolve the salt. Even some polar aprotic solvents with lower dielectric constants, like Tetrahydrofuran (THF), may be insufficient on their own.[4]

Solution:

  • Use High-Polarity Aprotic Solvents: DMSO and DMF are excellent choices as they have high dielectric constants and are effective at dissolving many inorganic salts.[4]

  • Consider Phase-Transfer Catalysis: In less polar systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used. The catalyst transports the nucleophile anion from the solid phase into the organic phase, making it available for reaction.

Part 3: Solvent Selection & Optimization FAQ
Q5: What is the definitive recommendation for a starting solvent for SNAr with this substrate?

A: Dimethyl Sulfoxide (DMSO). It is the gold standard for this class of reaction.[5][8] Its ability to strongly solvate cations while leaving the anionic nucleophile highly reactive makes it exceptionally effective, often allowing reactions to proceed at lower temperatures and with cleaner outcomes.[5]

Q6: How do different solvent classes quantitatively affect the reaction?

A: The effect is dramatic. While exact rate constants depend on the specific nucleophile and temperature, a general comparison highlights the differences.

Solvent ClassRepresentative SolventsMechanism of InteractionExpected SNAr RateCommon Issues
Polar Aprotic DMSO, DMF, DMAcSolvates cations, leaves "naked," highly reactive anions.[5]Very Fast (Rate enhancements of 10³-10⁶ are reported[5])Can be difficult to remove due to high boiling points.
Polar Protic MeOH, EtOH, H₂O Solvates and deactivates anions via strong hydrogen bonding.[4][6]Very Slow to Negligible Can act as a competing nucleophile[9]; significantly retards the reaction.[3][7]
Non-Polar Toluene, Hexane, Dioxane Unable to dissolve ionic nucleophiles or stabilize charged intermediates.No Reaction Poor solubility of reagents.
Q7: Can I use solvent mixtures, for instance, to improve solubility?

A: Yes, but with caution. For example, a small amount of a protic solvent might be added to a polar aprotic solvent to dissolve a particularly stubborn reagent. However, be aware that even small amounts of a protic solvent can negatively impact the reaction rate by solvating the nucleophile.[3] If you use a mixture, it is essential to run a small-scale control experiment to quantify the impact on the reaction time and yield. Kinetic studies in MeOH-DMSO mixtures have shown complex relationships between solvent composition and reaction mechanism.[10]

Solvent_Selection_Workflow start Start SNAr Experiment solvent_choice Select Solvent System start->solvent_choice dmso Use Polar Aprotic Solvent (e.g., DMSO, DMF) solvent_choice->dmso Recommended protic Use Polar Protic Solvent (e.g., MeOH) solvent_choice->protic Not Recommended monitor Monitor Reaction (TLC, LC-MS) dmso->monitor protic->monitor result Evaluate Outcome monitor->result success Successful Reaction: High Yield, Clean Product result->success Clean & Complete failure Problem Encountered? result->failure Issues slow Slow / No Reaction failure->slow Yes (Rate) side_prod Side Product Observed failure->side_prod Yes (Selectivity) fix_slow Root Cause: Nucleophile Solvation. Action: Switch to Polar Aprotic Solvent. slow->fix_slow fix_side Root Cause: Solvent as Nucleophile. Action: Change to Aprotic Solvent. side_prod->fix_side

Caption: A troubleshooting workflow for solvent selection in SNAr reactions.

Part 4: Experimental Protocols

The following protocols are provided as a starting point. Always conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) if your nucleophile is sensitive to air or moisture.

Protocol 1: Gold-Standard SNAr using DMSO
  • Objective: To demonstrate an efficient SNAr reaction with 4-methoxyphenol.

  • Reagents:

    • This compound (1.0 eq)

    • 4-methoxyphenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and 4-methoxyphenol.

    • Add anhydrous DMSO (approx. 0.5 M concentration relative to the substrate).

    • Stir the mixture until all solids are dissolved.

    • Add anhydrous potassium carbonate to the solution.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Illustrative Experiment in a Protic Solvent
  • Objective: To demonstrate the inhibitory and side-reaction effects of a protic solvent.

  • Procedure:

    • Follow the exact same procedure as in Protocol 1, but substitute anhydrous DMSO with anhydrous Methanol (MeOH).

    • Monitor the reaction alongside the DMSO reaction.

  • Expected Observations:

    • The reaction in MeOH will be significantly slower than in DMSO, with a large amount of unreacted starting material remaining after several hours.

    • LC-MS analysis will likely show the formation of two products: the desired ether product and a side product, 1,2-dimethoxy-4-(methylsulfonyl)benzene, from the competing reaction with methoxide.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Aryl Sulfones

In the landscape of modern drug discovery and fine chemical synthesis, aryl sulfones are indispensable structural motifs. The sulfonyl group is a privileged pharmacophore, prized for its unique physicochemical properties.[1] It is structurally stable, can significantly enhance metabolic stability by blocking labile sites, and its oxygen atoms act as excellent hydrogen-bond acceptors, improving binding affinity to protein targets.[1][2][3] When combined with halogen and alkoxy substituents, the synthetic utility of the aryl sulfone scaffold is magnified, creating a versatile platform for building molecular complexity.

This guide focuses on 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene , a highly functionalized building block. We will provide an in-depth comparison with its structural analogs to illuminate the subtle yet critical interplay of substituent effects on physicochemical properties and chemical reactivity. For researchers and drug development professionals, understanding these relationships is paramount for rational molecular design and efficient synthesis planning.

The Analogs: A Study in Controlled Structural Variation

To understand the specific contributions of the fluorine and methoxy groups in our target compound, we will compare it against three carefully selected analogs. This comparison allows us to dissect the electronic and steric effects each substituent imparts on the core anisole sulfone scaffold.

G cluster_0 Target Compound cluster_1 Analog 1: Isomeric Control cluster_2 Analog 2: Halogen Effect cluster_3 Analog 3: Dehalogenated Parent C 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene A1 4-Fluoro-1-methoxy-3- (methylsulfonyl)benzene A2 2-Chloro-1-methoxy-4- (methylsulfonyl)benzene A3 1-Methoxy-4- (methylsulfonyl)benzene

Caption: Structures of the target compound and its selected analogs.

Physicochemical Properties: A Quantitative Comparison

The substituents on the aromatic ring profoundly influence a molecule's physical properties, which in turn affect its handling, solubility in reaction media, and pharmacokinetic profile in a drug development context. The introduction of fluorine, for example, can enhance metabolic stability and membrane permeability.[4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
This compound C₈H₉FO₃S204.22Solid20951-14-8[5][6][7]
4-Fluoro-1-methoxy-3-(methylsulfonyl)benzene C₈H₉FO₃S204.22Solid944708-33-4
2-Chloro-1-methoxy-4-(methylsulfonyl)benzene C₈H₉ClO₃S220.67Solid945633-85-4
1-Methoxy-4-(methylsulfonyl)benzene C₈H₁₀O₃S186.23Solid3186-39-6
Table 1: Key physicochemical properties of the compared sulfonyl compounds.

Reactivity Profile: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of these compounds lies in their susceptibility to Nucleophilic Aromatic Substitution (SNAr). This powerful reaction allows for the displacement of the halogen (or another suitable leaving group) by a wide range of nucleophiles, enabling the construction of complex molecular architectures.[8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex.[9][10]

The efficiency of an SNAr reaction is governed by three main factors:

  • A Good Leaving Group: Fluorine is an exceptional leaving group in SNAr, a somewhat counterintuitive fact given the strength of the C-F bond. The rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[10]

  • Strong Electron-Withdrawing Groups (EWGs): The ring must be "activated" by powerful EWGs (like the methylsulfonyl group, -SO₂CH₃) positioned ortho or para to the leaving group. These groups stabilize the negative charge that develops in the Meisenheimer intermediate.[11][12]

  • The Nucleophile: A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed.[8]

G Start Aryl Halide + Nucleophile (Nu⁻) Step1 Rate-Determining Step: Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Formation Step2 Fast Step: Elimination of Halide Intermediate->Step2 Collapse End Substituted Product + Halide Ion (X⁻) Step2->End

Caption: The two-step mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Dissecting Substituent Effects on SNAr Reactivity

The unique arrangement of substituents in this compound creates a fascinating electronic environment:

  • -SO₂CH₃ group (para to -F): This is the primary activating group. Its powerful electron-withdrawing nature (-I and -M effects) is perfectly positioned to stabilize the Meisenheimer intermediate.

  • -F group (ortho to -OCH₃): This is the leaving group. Its strong inductive electron-withdrawing effect (-I) further activates the ring towards nucleophilic attack.[4]

  • -OCH₃ group (ortho to -F): The methoxy group has a dual nature. It is electron-withdrawing by induction (-I) but strongly electron-donating by resonance (+M).[13][14] Its position ortho to the fluorine leaving group means its electron-donating resonance effect can slightly decrease the electrophilicity of the reaction center compared to an unsubstituted analog. However, this effect is generally outweighed by the powerful activation from the sulfone.

CompoundLeaving GroupKey Substituent EffectsPredicted Relative SNAr RateRationale
This compound F-SO₂CH₃ (para), -OCH₃ (ortho)Very High Fluorine is an excellent leaving group. The ring is strongly activated by the para-sulfonyl group. The ortho-methoxy group has a minor deactivating resonance effect but is overcome by the dominant activators.
2-Chloro-1-methoxy-4-(methylsulfonyl)benzene Cl-SO₂CH₃ (para), -OCH₃ (ortho)High Chlorine is a good leaving group, but generally less effective than fluorine in SNAr. The C-F bond is more polarized, making the carbon more susceptible to initial attack.[10]
4-Fluoro-1-methoxy-3-(methylsulfonyl)benzene F-SO₂CH₃ (meta), -OCH₃ (para)Low to Moderate The powerful -SO₂CH₃ activating group is now meta to the leaving group. It can only exert its inductive effect, providing significantly less stabilization to the Meisenheimer complex compared to a para position.
1-Methoxy-4-(methylsulfonyl)benzene N/A-SO₂CH₃ (para)Not applicable for SNAr Lacks a leaving group for SNAr. Its reactivity profile is dominated by electrophilic aromatic substitution, with the methoxy group being a strong ortho, para-director.[13][15]
Table 2: A qualitative comparison of the expected reactivity of the compounds in SNAr reactions.

Experimental Protocol: SNAr with an Amine Nucleophile

To provide a practical context, this section details a representative protocol for the SNAr reaction of this compound with morpholine.

Objective: To synthesize 4-(1-methoxy-4-(methylsulfonyl)phenyl)morpholine.

Causality in Experimental Design:

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen. These solvents are excellent at solvating the reactants but do not participate in hydrogen bonding, which would otherwise deactivate the nucleophile.[8]

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is used as a scavenger for the HF that is generated in situ. This prevents the protonation and deactivation of the amine nucleophile.

  • Temperature: Heating is often required to overcome the activation energy of the initial nucleophilic attack. The reaction progress is monitored to prevent decomposition.

  • Workup: The reaction is quenched with water to dissolve the inorganic salts. The product is then extracted into an organic solvent. This is a standard liquid-liquid extraction procedure to isolate the desired compound from the aqueous phase.

  • Purification: Column chromatography is the gold standard for purifying organic compounds, separating the desired product from unreacted starting materials and any side products based on polarity.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification r1 Combine aryl fluoride (1 eq), morpholine (1.2 eq), and K₂CO₃ (2 eq) in a round-bottom flask. r2 Add anhydrous DMF under an inert atmosphere (N₂). r1->r2 r3 Heat the mixture to 80-100 °C. r2->r3 r4 Monitor progress by Thin Layer Chromatography (TLC). r3->r4 r5 Cool to RT, pour into water. r4->r5 r6 Extract with ethyl acetate (3x). r5->r6 r7 Wash combined organic layers with brine, dry over Na₂SO₄. r6->r7 r8 Filter and concentrate under reduced pressure. r7->r8 r9 Purify the crude product by silica gel column chromatography. r8->r9

Caption: A typical experimental workflow for an SNAr reaction.

Step-by-Step Methodology:
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.9 mmol, 1.0 eq), morpholine (0.51 mL, 5.88 mmol, 1.2 eq), and potassium carbonate (1.35 g, 9.8 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas. Add 20 mL of anhydrous DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent system) until the starting aryl fluoride spot is consumed (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water and stir for 15 minutes.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Conclusion and Synthetic Outlook

The comparative analysis of this compound and its analogs reveals a nuanced interplay of electronic and steric factors that govern their chemical behavior. The strategic placement of the fluoro, methoxy, and methylsulfonyl groups makes the title compound a highly activated and versatile substrate for SNAr reactions, offering a reliable entry point for the synthesis of diverse and complex molecules.

For the medicinal chemist, the choice between these analogs is a strategic one.

  • This compound is the substrate of choice for rapid SNAr functionalization due to the superior leaving group ability of fluorine.

  • The chloro-analog offers a slightly less reactive but potentially more cost-effective alternative.

  • The isomeric analog, with its meta-sulfonyl group, demonstrates how positional changes can dramatically temper reactivity, a useful feature if chemoselectivity is required in a more complex molecule.

By understanding these structure-reactivity relationships, researchers can make informed decisions, optimizing reaction conditions and rationally designing synthetic routes to accelerate the discovery and development of novel chemical entities.

References

A Comparative Guide to Validating the Mechanism of Action of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (BAY 11-7082) as an NF-κB and NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, widely known as BAY 11-7082. We will objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: Unraveling the Multifaceted Inhibition Profile of BAY 11-7082

This compound, or BAY 11-7082, has been extensively characterized as a potent anti-inflammatory agent. Its primary mechanism of action is the selective and irreversible inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of immune and inflammatory responses, cell proliferation, and apoptosis.[4][5] Dysregulation of NF-κB signaling is implicated in a multitude of diseases, including chronic inflammatory conditions and various cancers.[5]

BAY 11-7082 exerts its inhibitory effect by preventing the phosphorylation of IκBα (Inhibitor of kappa B alpha), a crucial step for the activation and nuclear translocation of NF-κB.[1][6][7] By inhibiting IκBα phosphorylation, BAY 11-7082 effectively sequesters NF-κB in the cytoplasm, thereby blocking the transcription of its target genes.[7]

More recent studies have unveiled a broader inhibitory profile for BAY 11-7082, demonstrating its ability to also suppress the NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome.[6][7] The NLRP3 inflammasome is a multiprotein complex that plays a central role in innate immunity by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18.[6] BAY 11-7082 has been shown to directly inhibit the ATPase activity of the NLRP3 sensor.[6] This dual inhibitory action on both the NF-κB and NLRP3 inflammasome pathways makes BAY 11-7082 a valuable tool for studying inflammatory processes and a potential lead compound for therapeutic development.

This guide will delineate a logical, multi-step experimental approach to independently validate these mechanisms of action and compare the efficacy of BAY 11-7082 with other known inhibitors of the NF-κB pathway.

The Canonical NF-κB Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of BAY 11-7082.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Releases Ub Ubiquitination p_IkBa->Ub Targeted for Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IkBa_NFkB Degrades IκBα NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits (Irreversibly) DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates Validation_Workflow cluster_invitro In Vitro / Biochemical cluster_cellbased Cell-Based Assays Kinase_Assay IKKβ Kinase Assay Western_Blot Western Blot (p-IκBα, IκBα, p-p65) Kinase_Assay->Western_Blot Confirms direct target inhibition Immunofluorescence Immunofluorescence (p65 Nuclear Translocation) Western_Blot->Immunofluorescence Validates upstream signaling inhibition Luciferase_Assay NF-κB Luciferase Reporter Assay Immunofluorescence->Luciferase_Assay Correlates with functional consequence qPCR qPCR (NF-κB Target Genes) Luciferase_Assay->qPCR Quantifies transcriptional inhibition ELISA ELISA (IL-1β, IL-18) qPCR->ELISA Measures downstream cytokine production

References

A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery and materials science, the precise structural confirmation of novel chemical entities is paramount. 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene and its derivatives represent a class of compounds with significant potential, incorporating key pharmacophoric elements: a fluorine atom to modulate metabolic stability and binding affinity, a methoxy group, and a methylsulfonyl group, both of which can influence solubility and electronic properties.[1] Ambiguity in the substitution pattern of the aromatic ring can lead to drastic differences in biological activity and physical properties. Therefore, a robust, multi-technique approach to spectroscopic analysis is not just recommended; it is essential for unambiguous structural elucidation.

This guide provides a comparative analysis of the primary spectroscopic techniques used to confirm the structure of these specific derivatives. We will delve into the causality behind experimental choices, presenting data in a clear, comparative format, and provide field-proven protocols to ensure trustworthy and reproducible results.

The Analytical Challenge: Differentiating Isomers

The core challenge in analyzing this compound lies in definitively confirming the 1,2,4-substitution pattern of the three distinct functional groups on the benzene ring. While many techniques can confirm the presence of these groups, only a synergistic combination can elucidate their precise arrangement and connectivity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in achieving this goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For the title compound, a suite of NMR experiments is required to assign every proton and carbon and to establish the connectivity between them.

¹H NMR: A First Look at the Proton Environment

¹H NMR provides the initial map of the proton environment. In a 1,2,4-trisubstituted benzene ring, we expect to see three distinct signals in the aromatic region.[2] The electron-donating methoxy group (-OCH₃) will shield nearby protons (shifting them upfield), while the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) will deshield them (shifting them downfield).[3]

  • Expected Aromatic Signals: The proton ortho to the fluorine (H-3) will be a doublet of doublets due to coupling with the adjacent proton (H-5) and the fluorine atom. The proton between the two electron-withdrawing groups (H-5) will also be a doublet of doublets. The proton ortho to the methoxy group (H-6) will be a doublet.

  • Aliphatic Signals: Two singlets are expected for the methoxy (-OCH₃) and methylsulfonyl (-SO₂CH₃) protons, typically around 3.8-4.0 ppm and 3.0-3.2 ppm, respectively.[4][5]

¹⁹F NMR: The Fluorine Reporter

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and informative experiment.[6][7] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR.[8] The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its signal will be a single peak, providing direct confirmation of a single fluorine environment in the molecule.[1][9] The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it a clean and powerful tool.[7]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR provides a count of the unique carbon atoms and information about their chemical environment. A key feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling constants.[10]

  • ¹³C{¹H} Spectrum: In the proton-decoupled spectrum, we expect to see eight distinct carbon signals: six for the aromatic ring and one each for the -OCH₃ and -SO₂CH₃ groups.

  • C-F Coupling: The carbon directly bonded to the fluorine (C-2) will appear as a large doublet. Carbons that are two bonds away (ortho, C-1 and C-3) or three bonds away (meta, C-4 and C-6) will also show smaller couplings, appearing as doublets or triplets.[11] This C-F coupling is critical for assigning the carbons adjacent to the fluorine atom.

2D NMR (HSQC & HMBC): The Definitive Connectivity Map

While 1D NMR provides essential clues, 2D NMR experiments are required to piece the puzzle together definitively.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[12][13] It allows for the unambiguous assignment of protonated carbons by linking the ¹H and ¹³C data. For example, the proton signal assigned to H-3 will show a correlation to the carbon signal C-3.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the substitution pattern. HMBC shows correlations between protons and carbons that are two or three bonds away.[14][15] By observing these long-range correlations, we can connect the functional groups to the aromatic ring. For instance, the protons of the methoxy group should show a correlation to the C-1 carbon, and the protons of the methylsulfonyl group should correlate to the C-4 carbon, confirming their positions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[16] While it cannot determine the substitution pattern, it provides crucial complementary evidence.

  • Sulfonyl Group (S=O): The sulfonyl group exhibits two strong, characteristic stretching bands. The asymmetric stretch appears around 1350-1300 cm⁻¹ and the symmetric stretch around 1165-1120 cm⁻¹.[17][18]

  • Aryl Ether (C-O-C): The C-O stretching of the methoxy group will produce a strong band typically in the 1275-1200 cm⁻¹ region.

  • Aromatic C-H and C=C: Bends for aromatic C-H bonds and stretches for C=C bonds will confirm the presence of the benzene ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.

  • Molecular Ion Peak [M]⁺: The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule (C₈H₉FO₃S, MW: 204.22).[19]

  • Fragmentation Pattern: The fragmentation pattern provides additional structural clues. A common fragmentation for aromatic sulfones is the loss of SO₂ (64 Da).[20][21][22] Another likely fragmentation is the loss of a methyl group (∙CH₃, 15 Da) from either the methoxy or methylsulfonyl moiety.

Comparative Analysis & Recommended Workflow

No single technique is sufficient for unambiguous confirmation. The strengths of each method are complementary, and a logical workflow ensures a comprehensive and accurate structural assignment.

Technique Information Provided Strengths Limitations
MS (HRMS) Molecular Weight & Elemental FormulaHigh sensitivity, confirms elemental composition.Provides no information on isomer connectivity.
IR Presence of Functional Groups (S=O, C-O)Fast, inexpensive, excellent for functional group ID.Does not differentiate between isomers.
¹H NMR Proton environment, coupling patterns.Provides initial structural map, proton count.Signal overlap can occur; does not directly show C-skeleton.
¹⁹F NMR Fluorine environment.Highly sensitive, clean spectra with minimal background.[6]Only applicable to fluorinated compounds.
¹³C NMR Carbon environment, C-F coupling.Shows all unique carbons, C-F coupling helps assignment.[10]Lower sensitivity than ¹H NMR.
2D NMR (HSQC/HMBC) H-C one-bond and multiple-bond correlations.Unambiguously establishes connectivity and substitution pattern.[15][23]Requires more instrument time and expertise.
Logical Workflow for Structural Confirmation

The following diagram illustrates the recommended workflow for a newly synthesized batch of a this compound derivative.

G cluster_0 Initial Screening cluster_1 1D NMR Analysis cluster_2 Definitive Structure Proof A Synthesized Compound B MS & IR Analysis A->B Confirm MW & Functional Groups C ¹H NMR B->C Proceed if MW & groups match D ¹³C & ¹⁹F NMR E 2D NMR (HSQC/HMBC) D->E Proceed to link fragments F Unambiguous Structure Confirmation E->F

Caption: Recommended workflow for spectroscopic structure confirmation.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for ¹H and ¹³C spectra.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C{¹H} spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • Acquire 2D correlation spectra: gHSQC and gHMBC. The HMBC experiment should be optimized to observe 2- and 3-bond correlations (typically setting a long-range coupling constant of 8 Hz).[14]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Processing: Determine the accurate mass of the molecular ion peak [M+H]⁺ or [M+Na]⁺ and use software to calculate the elemental composition, comparing it to the theoretical formula.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.

Conclusion

The structural confirmation of this compound derivatives is a clear example of the necessity of a multi-faceted analytical approach. While mass spectrometry and IR spectroscopy provide rapid and valuable checks for molecular formula and functional group integrity, they are insufficient on their own. Only through the detailed correlational analysis provided by a full suite of 1D and 2D NMR experiments can the precise substitution pattern be determined without ambiguity. This rigorous, self-validating workflow ensures the scientific integrity of the data, providing researchers, scientists, and drug development professionals with the high-confidence structural information required to advance their work.

References

A Comparative Guide to the Reactivity of Fluoro-Isomers of Methoxy-Methylsulfonyl-Benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic aromatic substitution (SNAr) is paramount for the rational design of synthetic routes and the development of novel therapeutics. The strategic placement of activating and deactivating groups on an aromatic ring can profoundly influence reaction rates and regioselectivity. This guide provides an in-depth comparative study of the reactivity of ortho-, meta-, and para-fluoro-isomers of methoxy-methylsulfonyl-benzene, compounds of significant interest in medicinal chemistry due to the prevalence of the methylsulfonyl moiety in bioactive molecules.

This guide will not only dissect the theoretical underpinnings governing the reactivity of these isomers but will also provide a robust, field-proven experimental protocol for their comparative kinetic analysis. By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in their synthetic endeavors.

Theoretical Framework: Unraveling the Electronic Tug-of-War

The reactivity of an aromatic ring in SNAr reactions is fundamentally governed by its electronic state. The presence of strong electron-withdrawing groups (EWGs) is crucial to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[1][2] In our target molecules, the methylsulfonyl (-SO2CH3) group is a powerful EWG, acting through both inductive and resonance effects to activate the ring towards nucleophilic attack. Conversely, the methoxy (-OCH3) group is an activating group in electrophilic aromatic substitution due to its ability to donate electron density via resonance, but in the context of SNAr, its effect is more nuanced and position-dependent.

The fluorine atom serves as the leaving group. While the C-F bond is strong, the high electronegativity of fluorine contributes to the activation of the ring towards nucleophilic attack, making it a surprisingly good leaving group in SNAr reactions.[1] The rate-determining step is typically the formation of the Meisenheimer complex.[1]

Let's analyze the expected reactivity of the three isomers:

  • 4-Fluoro-2-methoxy-1-methylsulfonyl-benzene (ortho-isomer): In this isomer, the powerfully electron-withdrawing sulfonyl group is para to the fluorine leaving group. The methoxy group is ortho to the fluorine. The strong resonance and inductive withdrawal of the sulfonyl group will significantly stabilize the negative charge of the Meisenheimer complex, particularly the charge developed at the carbon bearing the sulfonyl group. The methoxy group, being ortho, will exert a competing electron-donating resonance effect and a deactivating inductive effect. Steric hindrance from the adjacent methoxy group might also play a role in the approach of the nucleophile.

  • 2-Fluoro-5-methoxy-1-methylsulfonyl-benzene (meta-isomer): Here, the sulfonyl group is meta to the fluorine. While still exerting a strong inductive electron-withdrawing effect, its ability to stabilize the Meisenheimer complex through resonance is diminished compared to the ortho and para positions. The methoxy group is para to the fluorine, and its electron-donating resonance effect will be more pronounced at the site of nucleophilic attack, potentially destabilizing the transition state and slowing the reaction.

  • 4-Fluoro-3-methoxy-1-methylsulfonyl-benzene (para-isomer): In this case, the sulfonyl group is ortho to the fluorine, and the methoxy group is meta. The ortho-sulfonyl group will provide strong stabilization of the Meisenheimer complex through both resonance and induction. The meta-methoxy group will have a less pronounced electronic effect on the reaction center compared to its ortho or para placement, primarily exerting a weak inductive withdrawal.

Predicted Reactivity Order: Based on the principles of SNAr, which favor electron-withdrawing groups at the ortho and para positions relative to the leaving group, we can predict the following order of reactivity:

Para-isomer > Ortho-isomer > Meta-isomer

The para- and ortho-isomers are expected to be significantly more reactive than the meta-isomer due to the direct resonance stabilization of the Meisenheimer complex by the methylsulfonyl group. The slightly lower predicted reactivity of the ortho-isomer compared to the para-isomer is attributed to potential steric hindrance from the adjacent methoxy group and its competing electronic effects.

Experimental Design for a Comparative Kinetic Study

To empirically validate the predicted reactivity order, a robust and self-validating experimental protocol is essential. The following section outlines a detailed procedure for a comparative kinetic study of the three fluoro-isomers of methoxy-methylsulfonyl-benzene using a common nucleophile, such as piperidine, in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[3]

Materials and Reagents
  • 4-Fluoro-2-methoxy-1-methylsulfonyl-benzene

  • 2-Fluoro-5-methoxy-1-methylsulfonyl-benzene

  • 4-Fluoro-3-methoxy-1-methylsulfonyl-benzene

  • Piperidine (or other suitable nucleophile)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Internal Standard (e.g., decane or dodecane)

  • Deuterated Chloroform (CDCl3) for NMR analysis

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - Isomers in DMSO - Piperidine in DMSO - Internal Standard in DMSO prep_reactions Set up Reaction Flasks: - Add isomer solution - Add internal standard solution - Equilibrate temperature prep_reagents->prep_reactions initiate Initiate Reaction: Add piperidine solution prep_reactions->initiate sampling Take Aliquots at Timed Intervals initiate->sampling Start Timer quench Quench Aliquots: (e.g., dilute with water/EtOAc) sampling->quench analysis Analyze Samples: GC-MS or HPLC quench->analysis data Determine Concentration of Reactant and Product analysis->data kinetics Plot ln[Reactant] vs. Time Calculate Pseudo-First-Order Rate Constants (k_obs) data->kinetics comparison Compare k_obs values for the three isomers kinetics->comparison

Caption: Experimental workflow for the comparative kinetic analysis of fluoro-isomer reactivity.

Detailed Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each fluoro-isomer of methoxy-methylsulfonyl-benzene in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO. Using a significant excess of the nucleophile will ensure pseudo-first-order kinetics.

    • Prepare a 0.05 M stock solution of the internal standard (e.g., decane) in anhydrous DMSO.

  • Reaction Setup:

    • For each isomer, add a precise volume of the respective stock solution and the internal standard stock solution to a round-bottom flask equipped with a magnetic stir bar and a condenser.

    • Place the flasks in a pre-heated oil bath at a constant temperature (e.g., 80 °C). Allow the solutions to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a precise volume of the piperidine stock solution to each flask simultaneously (if possible, or with accurately recorded start times).

    • Immediately withdraw the first aliquot (t=0) from each reaction mixture.

    • Continue to withdraw aliquots at regular time intervals (e.g., every 15, 30, 60, 120, and 240 minutes). The exact timing will depend on the reaction rates and should be optimized in preliminary runs.

  • Sample Quenching and Preparation for Analysis:

    • Immediately quench each aliquot by diluting it in a vial containing a mixture of water and ethyl acetate. The water will stop the reaction, and the organic layer can be directly analyzed.

    • Vortex the vials and allow the layers to separate.

  • Analysis by GC-MS or HPLC:

    • Analyze the organic layer of each quenched aliquot by GC-MS or HPLC.

    • Develop a method that provides good separation of the starting material, the product, and the internal standard.

    • Generate a calibration curve for each starting material and product against the internal standard to allow for accurate quantification.

  • Data Analysis and Kinetic Calculations:

    • For each time point, determine the concentration of the remaining fluoro-isomer.

    • Plot the natural logarithm of the concentration of the fluoro-isomer (ln[reactant]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for the three isomers to determine their relative reactivity.

Expected Data and Interpretation

The experimental data can be summarized in a table for easy comparison.

Isomer PositionRelative Position of -SO2CH3 to -FRelative Position of -OCH3 to -FPredicted Relative ReactivityExpected kobs (relative)
OrthoParaOrthoHigh+++
MetaMetaParaLow+
ParaOrthoMetaVery High++++

The expected outcome is that the para-isomer will exhibit the largest rate constant, followed by the ortho-isomer, with the meta-isomer being the least reactive. This would confirm the dominant role of resonance stabilization by the electron-withdrawing group in SNAr reactions.

Conclusion

The comparative study of the fluoro-isomers of methoxy-methylsulfonyl-benzene provides a clear illustration of the fundamental principles governing nucleophilic aromatic substitution. The strategic placement of the powerful electron-withdrawing methylsulfonyl group in the ortho or para position to the fluorine leaving group is predicted to dramatically accelerate the reaction compared to the meta-isomer. The provided experimental protocol offers a robust framework for researchers to quantify these differences in reactivity. A thorough understanding of these structure-activity relationships is indispensable for the efficient design and synthesis of complex aromatic molecules in the pharmaceutical and agrochemical industries.

References

A Senior Application Scientist's Guide to Biological Assay Validation for Novel Kinase Inhibitors Derived from 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is both complex and exacting. The initial chemical matter, such as compounds derived from 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene, represents a starting point teeming with potential. However, to unlock this potential, rigorous and reliable biological assay validation is paramount. This guide provides an in-depth, experience-driven comparison of assay methodologies, focusing on the validation of a hypothetical novel kinase inhibitor, "Compound X," derived from this scaffold. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure scientific integrity and trustworthiness in your drug discovery endeavors.

The Imperative of Rigorous Assay Validation in Drug Discovery

This guide will compare and contrast two essential types of assays in the kinase inhibitor discovery cascade: a primary biochemical assay for initial hit identification and a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.[8][9]

Part 1: Primary Screening - The Biochemical Kinase Assay

Biochemical assays are fundamental in early-stage drug discovery for their simplicity, scalability, and ability to directly measure the interaction between a compound and its purified target protein.[10] For our hypothetical Compound X, a competitive inhibitor of "Kinase Y," a robust biochemical assay is the first step in identifying its inhibitory potential.

Choosing the Right Biochemical Assay: A Comparative Overview

Several biochemical assay formats are available for measuring kinase activity, each with its own advantages and disadvantages.[8] The choice of assay is a critical decision that impacts the quality and interpretation of the screening data.

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.High sensitivity, considered the "gold standard."Requires handling of radioactive materials, waste disposal issues, not amenable to HTS.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for HTS.Can be prone to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on the substrate and a phosphorylation-specific antibody.High sensitivity, robust, homogeneous format.Can be expensive, potential for antibody-related artifacts.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction.Simple, rapid, and cost-effective.Indirect measurement of kinase activity, prone to interference from compounds that affect luciferase.

For our purposes, we will focus on validating a TR-FRET assay due to its balance of sensitivity, robustness, and suitability for HTS.

Experimental Workflow: TR-FRET Kinase Assay Validation

The following diagram illustrates the general workflow for validating our TR-FRET assay for Kinase Y.

G cluster_0 Assay Development & Optimization cluster_1 Assay Validation cluster_2 Screening & Hit Confirmation A Reagent Titration (Enzyme, Substrate, ATP) B Determine Km for ATP A->B C Antibody Titration B->C D Plate Uniformity Assessment (Signal-to-Background, Z'-factor) C->D E DMSO Tolerance D->E F Reference Inhibitor IC50 Determination E->F G Intra- and Inter-Assay Precision F->G H Primary Screen of Compound Library G->H I Hit Confirmation & IC50 Determination H->I J Orthogonal Assay Validation I->J

Caption: Workflow for TR-FRET Kinase Assay Validation.

Detailed Protocol: TR-FRET Assay Validation for Kinase Y

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase Y: Recombinant human Kinase Y, diluted in Kinase Buffer.

  • Substrate: Biotinylated peptide substrate, diluted in Kinase Buffer.

  • ATP: Adenosine triphosphate, diluted in Kinase Buffer.

  • Compound X & Reference Inhibitor: Serially diluted in 100% DMSO, then further diluted in Kinase Buffer.

  • Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC), prepared in detection buffer.

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of compound dilution (or DMSO control) to each well.

  • Add 2.5 µL of Kinase Y enzyme solution.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a 2X ATP/substrate mixture.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of EDTA solution.

  • Add 5 µL of detection reagent mixture.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

3. Validation Parameters and Acceptance Criteria:

ParameterPurposeMethodAcceptance Criteria
Z'-factor To assess the quality and robustness of the assay for HTS.Calculate using positive (no inhibition) and negative (full inhibition) controls from multiple plates.Z' > 0.5
Signal-to-Background (S/B) To determine the dynamic range of the assay.Ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5
DMSO Tolerance To ensure the assay is not adversely affected by the compound solvent.Test a range of DMSO concentrations (e.g., 0.1% to 2%).No significant change in assay window at the final screening concentration (typically ≤1%).
Reference Inhibitor IC₅₀ To confirm the assay can accurately measure the potency of a known inhibitor.Determine the IC₅₀ of a well-characterized inhibitor of Kinase Y over multiple runs.IC₅₀ value is consistent and within the expected range.
Precision To assess the reproducibility of the assay.Calculate the coefficient of variation (%CV) for intra-assay (within a single plate) and inter-assay (across multiple plates) runs.%CV < 20%
Hypothetical Validation Data: TR-FRET vs. Luminescence Assay
ParameterTR-FRET AssayLuminescence Assay
Z'-factor 0.78 ± 0.050.65 ± 0.08
S/B Ratio 12.3 ± 1.58.5 ± 1.2
Reference IC₅₀ (nM) 25.4 ± 3.128.9 ± 5.6
Intra-Assay %CV 6.2%9.8%
Inter-Assay %CV 11.5%15.2%

These data demonstrate that while both assays are acceptable, the TR-FRET assay exhibits a larger assay window and better precision, making it the more robust choice for a large-scale HTS campaign.

Part 2: Secondary Screening - The Cell-Based Assay

While biochemical assays are excellent for primary screening, they do not account for cellular factors such as membrane permeability, off-target effects, or metabolism.[9] Therefore, hits from the primary screen must be validated in a cell-based assay to confirm their activity in a more physiologically relevant context.[11]

Rationale for a Cell-Based Target Engagement Assay

For our hypothetical Compound X, we will validate a cell-based assay that directly measures the engagement of Kinase Y. A common and effective method is to measure the phosphorylation of a known downstream substrate of Kinase Y within the cell.[9]

Experimental Workflow: Cell-Based Phospho-Substrate Assay

G A Seed Cells in Assay Plates B Serum Starve Cells (to reduce basal signaling) A->B C Pre-treat with Compound X Dilutions B->C D Stimulate with Growth Factor (to activate Kinase Y pathway) C->D E Lyse Cells D->E F Detect Phospho-Substrate (e.g., ELISA, Western Blot) E->F G Data Analysis & IC50 Determination F->G

Caption: Workflow for a Cell-Based Phospho-Substrate Assay.

Detailed Protocol: Cell-Based ELISA for Phosphorylated Substrate Z

1. Cell Culture and Plating:

  • Culture a cell line known to express Kinase Y and its downstream substrate, Substrate Z.

  • Seed cells into 96-well plates and allow them to adhere overnight.

2. Assay Procedure:

  • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Pre-incubate the cells with various concentrations of Compound X for 1-2 hours.

  • Stimulate the cells with a growth factor known to activate the Kinase Y pathway for 15-30 minutes.

  • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Transfer the cell lysates to an ELISA plate coated with a capture antibody for total Substrate Z.

  • Detect the phosphorylated Substrate Z using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

3. Validation Parameters and Interpretation:

ParameterPurposeMethodInterpretation
Cellular IC₅₀ To determine the potency of Compound X in a cellular context.Generate a dose-response curve and calculate the IC₅₀.A potent cellular IC₅₀ confirms cell permeability and on-target activity.
Selectivity To assess if Compound X inhibits other kinases in the cell.Profile Compound X against other related kinase pathways in the same cell line.Minimal inhibition of other pathways indicates good selectivity.
Cytotoxicity To ensure the observed inhibition is not due to cell death.Perform a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo).The cellular IC₅₀ should be significantly lower than the concentration causing cytotoxicity.
Comparative Data: Biochemical vs. Cell-Based Assay for Compound X
Assay TypeIC₅₀ for Compound X (nM)
Biochemical (TR-FRET) 50.2 ± 7.5
Cell-Based (Phospho-Substrate ELISA) 250.8 ± 35.1
Cytotoxicity (MTS Assay) >10,000

The rightward shift in potency from the biochemical to the cell-based assay is expected and can be attributed to factors like cell membrane permeability and intracellular ATP concentrations. The lack of cytotoxicity at concentrations well above the cellular IC₅₀ provides confidence that the observed effect is due to specific inhibition of Kinase Y.

Conclusion

The validation of biological assays is a cornerstone of successful drug discovery. By employing a multi-faceted approach that begins with a robust and well-validated biochemical assay for primary screening, followed by confirmation in a physiologically relevant cell-based assay, researchers can build a strong, data-driven case for advancing lead compounds. The hypothetical case of Compound X, derived from the this compound scaffold, illustrates how a systematic and rigorous validation process, guided by an understanding of the underlying scientific principles, is essential for navigating the path from a promising chemical entity to a potential therapeutic.

References

A Comparative Guide to Cross-Reactivity Profiling of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for analogs of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene. As direct comparative data for this specific chemical series is not extensively published, this document serves as a methodological guide, empowering researchers to generate robust and reliable selectivity data. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a clear structure for data interpretation, ensuring a self-validating system for lead candidate selection and optimization.

Introduction: The Imperative for Selectivity

This compound represents a scaffold with potential for therapeutic modulation of various biological targets. The sulfonyl group is a common feature in molecules targeting enzymes like kinases, cyclooxygenases (COX), and carbonic anhydrases, as well as various receptors and ion channels. While the on-target potency of a drug candidate is a primary focus, its off-target activity is a critical determinant of its safety and ultimate clinical success. Off-target effects, where a drug interacts with unintended biological molecules, are a major cause of adverse drug reactions and a leading reason for clinical trial failures.[1][2]

Therefore, a rigorous assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental component of drug discovery.[3][4] These studies aim to identify unintended interactions early, allowing for the strategic chemical modification of lead compounds to enhance their selectivity.[5] This guide will walk through the process of systematically evaluating a hypothetical series of analogs to build a comprehensive selectivity profile.

Designing the Study: Analogs and Target Panel Selection

The first step is to define the chemical space and the biological space to be investigated.

Hypothetical Analog Series

For a robust structure-activity relationship (SAR) and structure-selectivity relationship (SSR) analysis, a series of analogs should be synthesized. Starting with the parent compound, this compound, modifications can be systematically introduced.

Table 1: Proposed Analogs for Cross-Reactivity Screening

Compound IDR1 (Position 1)R2 (Position 2)R3 (Position 4)Rationale for Inclusion
Parent -OCH₃-F-SO₂CH₃Baseline compound
Analog 1a -OCH₃-H-SO₂CH₃Assess impact of fluorine removal
Analog 1b -OH-F-SO₂CH₃Evaluate effect of methoxy to hydroxyl
Analog 2a -OCH₃-F-SO₂NH₂Isosteric replacement of methylsulfonyl with sulfonamide
Analog 2b -OCH₃-F-SO₂CF₃Investigate impact of electron-withdrawing trifluoromethyl group
Analog 3a -F-OCH₃-SO₂CH₃Positional isomer to probe pharmacophore geometry
Rationale-Driven Off-Target Panel Selection

The selection of an off-target panel should be guided by the structural motifs of the compounds and known pharmacology of related molecules. Given the sulfonylbenzene core, a panel should include key protein families known to bind such moieties.

  • Kinases: A broad panel of kinases is essential. Many kinase inhibitors possess sulfonyl groups. Profiling against a diverse set of kinases (e.g., tyrosine kinases, serine/threonine kinases) can reveal unexpected off-target inhibition.[6]

  • GPCRs (G-Protein Coupled Receptors): Off-target activity at GPCRs is a common source of side effects. A panel covering major GPCR families (e.g., adrenergic, dopaminergic, serotonergic) is recommended.

  • Ion Channels: Interaction with ion channels, particularly hERG (human Ether-à-go-go-Related Gene), is a critical safety liability due to the risk of cardiac arrhythmias.

  • Cyclooxygenases (COX-1 & COX-2): The sulfonamide and related motifs are classic features of COX inhibitors. Assessing activity at these enzymes is crucial to identify potential anti-inflammatory effects or gastrointestinal liabilities.

  • Nuclear Receptors: These receptors can be modulated by small molecules and lead to complex downstream effects on gene expression.

Commercial services offer comprehensive screening panels that test compounds against hundreds of targets, providing an efficient way to conduct broad liability screening.[5]

A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered workflow ensures that resources are used efficiently, starting with broad, cost-effective methods and progressing to more detailed, physiologically relevant assays for promising candidates.

G cluster_0 Tier 1: In Silico & Broad Screening cluster_1 Tier 2: Focused Biochemical Assays cluster_2 Tier 3: Cellular Confirmation A In Silico Prediction (Similarity analysis, docking) B Broad Biochemical Panel (e.g., 44-target safety panel) A->B Guide panel selection C IC50 Determination for Hits (Dose-response curves) B->C Prioritize hits D Cell-Based Target Engagement (e.g., CETSA®, NanoBRET®) C->D Validate in cellular context E Functional Cellular Assays (e.g., Reporter, Phenotypic) D->E Confirm functional effect

Figure 1: A tiered workflow for systematic cross-reactivity profiling.

Tier 1: Predictive and Broad Screening

The goal of this initial tier is to cast a wide net to identify potential liabilities.

  • In Silico Prediction: Before synthesis or screening, computational methods can predict potential off-target interactions. Molecular similarity analysis compares the analogs to a database of compounds with known biological activities, flagging potential cross-reactivities.[7]

  • Broad Biochemical Screening: The analog series should be screened at a single, high concentration (e.g., 10 µM) against a broad panel of targets, such as a commercially available safety panel.[5] This provides a cost-effective way to identify significant interactions that warrant further investigation.

Tier 2: Focused Biochemical Assays (IC₅₀ Determination)

Any "hits" identified in Tier 1 (e.g., >50% inhibition at 10 µM) must be confirmed and quantified. This involves generating a full dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

This protocol describes a standard method to determine the IC₅₀ of a compound against a specific protein kinase.[6]

Objective: To quantify the potency of test compounds by measuring the inhibition of kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Recombinant Kinase (e.g., a hit from the Tier 1 screen)

  • Kinase-specific peptide substrate

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, MnCl₂, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each concentration into a 96-well assay plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without enzyme for background controls (100% inhibition).

  • Enzyme & Substrate Preparation: Dilute the recombinant kinase and its specific peptide substrate to their final working concentrations in the kinase reaction buffer.

  • Reaction Initiation: Add the enzyme/substrate mixture to the compound-plated wells. To start the reaction, add the [γ-³³P]-ATP solution. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Reaction Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to the filter plate. The phosphorylated peptide substrate will bind to the phosphocellulose membrane, while the unreacted [γ-³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabel.

  • Detection: After drying the plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of substrate phosphorylation.

  • Data Analysis:

    • Subtract the background CPM from all wells.

    • Normalize the data by setting the average CPM from the DMSO-only wells to 100% activity and the background to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A 1. Prepare Compound Serial Dilutions in DMSO D 4. Combine Reagents in Assay Plate & Incubate A->D B 2. Prepare Kinase/Substrate Mix in Reaction Buffer B->D C 3. Prepare [γ-³³P]-ATP Solution C->D E 5. Stop Reaction & Transfer to Filter Plate D->E F 6. Wash Plate to Remove Unbound ATP E->F G 7. Add Scintillant & Read CPM F->G H 8. Normalize Data & Plot Dose-Response Curve G->H I 9. Calculate IC50 Value H->I

Figure 2: Workflow for a radiometric kinase inhibition assay.

Tier 3: Cellular Assays for Physiological Relevance

A compound that inhibits an enzyme in a test tube may not have the same effect in a living cell. It must be able to cross the cell membrane and engage its target in a complex intracellular environment. Therefore, confirming off-target activity in a cellular context is a critical validation step.[8]

CETSA® is a powerful technique for verifying target engagement in intact cells or tissue lysates.[9] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm that a test compound binds to a suspected off-target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target of interest

  • PBS (Phosphate-Buffered Saline) and protease inhibitors

  • Test compound and DMSO (vehicle control)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA, or mass spectrometer)

  • Antibody specific to the target protein

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound at a relevant concentration (e.g., 10x the biochemical IC₅₀) or with DMSO as a vehicle control. Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release the proteins. This is typically done by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using a method like Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition (DMSO vs. compound), plot the amount of soluble target protein as a function of temperature.

    • A successful binding event will result in a rightward shift of the melting curve for the compound-treated sample compared to the DMSO control. This indicates that the compound stabilized the protein, requiring a higher temperature for denaturation.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, comparative table to facilitate decision-making.

Table 2: Comparative Cross-Reactivity Profile

Compound IDPrimary Target IC₅₀ (nM)Off-Target 1 (Kinase X) IC₅₀ (nM)Selectivity Index (Off-Target 1)Off-Target 2 (GPCR Y) IC₅₀ (nM)Selectivity Index (Off-Target 2)
Parent 501,50030>10,000>200
Analog 1a 1208006.7>10,000>83
Analog 1b 455,000111>10,000>222
Analog 2a 252,5001008,500340
Analog 2b 300>10,000>33>10,000>33
Analog 3a 851,200149,000106
Data shown is hypothetical and for illustrative purposes.

Interpreting the Results:

  • Selectivity Index (SI): This is a key metric, calculated as SI = IC₅₀ (Off-Target) / IC₅₀ (Primary Target). A higher SI value indicates greater selectivity. A commonly accepted threshold for a "selective" compound is an SI of >100.

  • Structure-Selectivity Relationship (SSR): By comparing the profiles of the analogs, researchers can deduce which chemical modifications improve selectivity. For instance, in the hypothetical data above, converting the methoxy group to a hydroxyl (Analog 1b) significantly improved selectivity against Kinase X.

Conclusion

A systematic, multi-tiered investigation of cross-reactivity is indispensable in modern drug discovery. By moving from broad, predictive methods to focused biochemical and confirmatory cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides the strategic framework and detailed protocols necessary to evaluate analogs of this compound, enabling the rational design of safer, more effective therapeutic candidates. The ultimate goal is to identify compounds with a wide selectivity window, thereby minimizing the potential for off-target effects and maximizing the probability of success in clinical development.[2][10]

References

A Comparative Guide to Establishing the Purity of Synthesized 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable downstream data and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for establishing the purity of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No: 20951-14-8), a key intermediate in medicinal chemistry. Our primary focus will be on the development of a robust High-Performance Liquid Chromatography (HPLC) method, contextualized by a comparative analysis with orthogonal techniques to ensure a comprehensive and self-validating purity assessment.

Part 1: The Workhorse of Purity Analysis: A Robust HPLC Method

High-Performance Liquid Chromatography (HPLC) is the quintessential tool for purity assessment in the pharmaceutical industry, prized for its high resolution, quantitative accuracy, and adaptability.[1][2][3] For an aromatic sulfone like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.

Causality Behind Experimental Choices: A Scientist's Perspective

Developing a reliable HPLC method is an exercise in applied chemical principles. Each parameter is chosen to exploit the physicochemical properties of the target molecule and its potential impurities.

  • Column Selection (The Separation Arena): The choice of a C18 (octadecylsilyl) bonded silica column is the standard and most logical starting point for a moderately non-polar molecule like our target compound. The long alkyl chains provide a hydrophobic surface that interacts effectively with the aromatic ring and sulfonyl group, promoting retention. For impurity profiling, a high-efficiency column with a smaller particle size (e.g., <3 µm) packed into a shorter column (e.g., 100-150 mm) often provides the best balance of resolution and analysis time.[4]

  • Mobile Phase Composition (The Driving Force): A gradient elution is fundamentally superior to an isocratic one for impurity analysis.[5] A gradient, which involves changing the mobile phase composition over time (e.g., increasing the organic solvent percentage), allows for the effective elution of a wide range of impurities, from polar starting materials to non-polar byproducts, within a single run. A typical mobile phase would consist of:

    • Aqueous Phase (A): Purified water with a pH-modifying additive. A buffer like 10 mM potassium phosphate or a volatile additive like 0.1% formic acid is critical. It suppresses the ionization of any acidic or basic functional groups on the analyte or impurities, preventing poor peak shapes (tailing).

    • Organic Phase (B): Acetonitrile is often preferred over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems.

  • Detection Wavelength (The Eye): A UV-Visible detector is ideal as the benzene ring in the target molecule is a strong chromophore. To maximize sensitivity for both the main compound and unknown impurities, analysis is typically performed at the wavelength of maximum absorbance (λmax).[4][5] However, using a Photodiode Array (PDA) detector is highly recommended. A PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.

Workflow for HPLC Method Development

The process of developing and validating an HPLC method is systematic, ensuring the final protocol is robust and reliable.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) A Define Analytical Goal (Purity & Impurity Profile) B Select Column & Mobile Phase (C18, ACN/H2O) A->B C Optimize Gradient & Flow Rate B->C D Determine Optimal Detection Wavelength (PDA) C->D SST System Suitability Test (SST) (USP <621>) D->SST E Specificity (Peak Purity) F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I Final Final Validated Method I->Final SST->E SST->Final

Caption: Workflow for HPLC method development and validation.

Experimental Protocol: HPLC Purity Assay

This protocol represents a validated starting point. Per USP General Chapter <621>, adjustments to these conditions are permissible to meet system suitability requirements.[6][7][8][9][10]

1. Reagents and Materials:

  • This compound Reference Standard (known purity)

  • Synthesized this compound test sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Formic Acid (ACS Grade or higher)

  • Volumetric flasks, pipettes, and autosampler vials

2. Solution Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized test sample in the same manner as the Standard Solution.

3. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection PDA at 254 nm (or determined λmax)

4. System Suitability and Acceptance Criteria: Before sample analysis, perform replicate injections (n=5) of the Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

5. Data Analysis: The purity is determined by area percent normalization. The percentage of any single impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.

Part 2: A Comparative Framework of Orthogonal Purity Techniques

Relying solely on a single analytical technique, even one as robust as HPLC-UV, can be misleading. Orthogonal methods—those that measure the same property using different physicochemical principles—provide a more complete and trustworthy picture of a compound's purity profile.

Alternative and Complementary Analytical Techniques
  • Gas Chromatography (GC): This technique is ideal for analyzing volatile and thermally stable compounds.[11][12] For our target molecule, GC could be used to quantify residual solvents from the synthesis or to detect volatile impurities that might not be well-retained by RP-HPLC. The primary limitation is that non-volatile or thermally labile impurities would be missed entirely.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful tool for impurity profiling.[13][14][15] By coupling an HPLC system to a mass spectrometer, we gain an extra dimension of data: the mass-to-charge ratio (m/z) of every eluting peak. While HPLC-UV can tell us that an impurity is present, LC-MS can help us determine what it is by providing its molecular weight. This is indispensable for identifying unknown degradation products or synthesis byproducts.[16]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands apart as a primary ratio method.[17][18][19] The area of an NMR signal is directly proportional to the number of protons giving rise to it.[20][21] This allows for the determination of the absolute purity of a sample by integrating the signal of the analyte against that of a certified internal standard of known purity and concentration, without needing a reference standard for every potential impurity. This makes it an excellent technique for certifying the purity of the primary reference standard itself.

At-a-Glance Comparison of Purity Analysis Methods
FeatureHPLC-UV/PDAGas Chromatography (GC-FID)LC-MSQuantitative NMR (qNMR)
Principle Liquid-solid partitioningGas-solid/liquid partitioningLiquid-solid partitioning with mass detectionNuclear spin resonance in a magnetic field
Selectivity High; based on polarityHigh; based on volatility & polarityVery High; polarity and m/z ratioVery High; based on chemical environment
Sensitivity Good (ng-µg)Very Good (pg-ng)Excellent (pg-fg)Moderate (µg-mg)
Quantitation Relative (Area %) or External StandardRelative (Area %) or External StandardGood for quantitation, excellent for IDAbsolute (Primary Method)
Impurity ID Limited (Retention Time only)Limited (Retention Time only)Excellent (Molecular Weight & Fragmentation)Excellent (Structural Information)
Best For Routine purity checks, known impuritiesResidual solvents, volatile impuritiesUnknown impurity identificationAbsolute purity assignment, standard certification

Conclusion: An Integrated Strategy for Purity Assurance

While a well-validated RP-HPLC method is the cornerstone for routine purity analysis of this compound, achieving the highest level of scientific confidence demands an integrated, multi-technique approach. The HPLC method provides robust, quantitative data on the impurity profile, which can be powerfully supplemented by LC-MS for the structural elucidation of unknown peaks. Furthermore, qNMR serves as an invaluable orthogonal technique for the absolute purity assignment of the reference standard, ensuring the entire analytical system is built on a foundation of metrological traceability. By judiciously combining these methods, researchers can establish the purity of their synthesized compounds with the rigor and certainty required for advancing drug discovery and development programs.

References

comparing the efficacy of different synthetic routes to 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The presence of a fluoro, methoxy, and methylsulfonyl group on the benzene ring offers a unique combination of electronic and steric properties, making it an attractive scaffold for medicinal chemists. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide explores and compares two primary synthetic strategies, providing detailed protocols and a critical evaluation of each.

Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections for this compound are considered in this guide. The first approach involves the formation of the carbon-sulfur bond followed by oxidation, starting from a halogenated anisole derivative. The second strategy employs a Sandmeyer-type reaction from a substituted aniline to introduce the sulfur functionality.

G cluster_0 Route 1: Halogenated Anisole Pathway cluster_1 Route 2: Sandmeyer Reaction Pathway Target This compound Thioether1 2-Fluoro-1-methoxy-4-(methylthio)benzene Thioether1->Target Oxidation Bromoanisole 4-Bromo-2-fluoroanisole Bromoanisole->Thioether1 Thiomethylation Thioether2 2-Fluoro-1-methoxy-4-(methylthio)benzene Thioether2->Target Oxidation Aniline 2-Fluoro-4-methoxyaniline Aniline->Thioether2 Sandmeyer-type Reaction

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis from 4-Bromo-2-fluoroanisole

This route commences with the commercially available 4-bromo-2-fluoroanisole and proceeds through a two-step sequence of thiomethylation followed by oxidation.

Step 1: Thiomethylation of 4-Bromo-2-fluoroanisole

The introduction of the methylthio group is a critical step. While various methods exist for the formation of aryl thioethers, a common approach involves the reaction of an aryl halide with a thiol or its corresponding salt, often catalyzed by a transition metal such as copper.

Experimental Protocol (Representative):

  • To a solution of 4-bromo-2-fluoroanisole (1.0 eq) in a suitable solvent such as DMF or DMSO, add sodium thiomethoxide (1.2 eq).

  • In some cases, a copper(I) catalyst, such as copper(I) iodide (0.1 eq), and a ligand, like L-proline (0.2 eq), may be added to facilitate the reaction.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C for several hours.

  • Reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 2-fluoro-1-methoxy-4-(methylthio)benzene, is purified by column chromatography on silica gel.

Causality and Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are chosen to facilitate the dissolution of the reactants and to allow for the higher reaction temperatures often required for nucleophilic aromatic substitution on unactivated aryl halides.

  • Catalyst System: The use of a copper catalyst is often necessary to overcome the lower reactivity of aryl bromides in nucleophilic substitution reactions compared to more activated substrates. The ligand can help to stabilize the copper catalyst and improve its efficacy.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the thiomethoxide and the copper catalyst.

Step 2: Oxidation of 2-Fluoro-1-methoxy-4-(methylthio)benzene

The oxidation of the intermediate thioether to the corresponding sulfone is a well-established and generally high-yielding transformation. Several oxidizing agents can be employed for this purpose.

Experimental Protocol (Using m-CPBA):

  • Dissolve 2-fluoro-1-methoxy-4-(methylthio)benzene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution in an ice bath to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise, maintaining the temperature at 0 °C. The use of a slight excess of the oxidizing agent ensures complete conversion.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product with a purity of over 98%.[1]

Alternative Oxidation Protocol (Using Hydrogen Peroxide):

  • Dissolve the thioether in a suitable solvent like acetic acid or methanol.

  • Add a catalytic amount of a metal catalyst, such as sodium tungstate.

  • Add hydrogen peroxide (30% aqueous solution, excess) dropwise at room temperature.

  • The reaction is then heated to a moderate temperature (e.g., 50-60 °C) and stirred for several hours.

  • Work-up is similar to the m-CPBA method, involving quenching of excess peroxide and extraction.

Causality and Experimental Choices:

  • Oxidizing Agent: m-CPBA is a popular choice due to its high reactivity, selectivity for sulfide oxidation, and ease of handling. Hydrogen peroxide offers a more atom-economical and environmentally benign alternative, though it may require a catalyst and heating.[2][3]

  • Stoichiometry: Approximately two equivalents of the oxidizing agent are required to convert the sulfide to the sulfone, proceeding through a sulfoxide intermediate.

Route 2: Synthesis from 2-Fluoro-4-methoxyaniline via Sandmeyer-type Reaction

This synthetic pathway utilizes the versatile Sandmeyer reaction to introduce the sulfur functionality, starting from the readily available 2-fluoro-4-methoxyaniline.

Step 1: Diazotization and Sandmeyer-type Thiomethylation

The Sandmeyer reaction involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a nucleophile.[4] For the introduction of a methylthio group, a Sandmeyer-type reaction with a source of methyl mercaptide is required.

Experimental Protocol (Representative):

  • Diazotization: Dissolve 2-fluoro-4-methoxyaniline (1.0 eq) in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir the resulting diazonium salt solution at this temperature for a short period.

  • Thiomethylation: In a separate flask, prepare a solution of a methyl mercaptide source, such as sodium thiomethoxide or a mixture of dimethyl disulfide and a reducing agent.

  • Slowly add the cold diazonium salt solution to the mercaptide solution, which may be catalyzed by a copper(I) salt (e.g., copper(I) thiocyanate).[4]

  • The reaction mixture is often allowed to warm to room temperature and stirred for several hours. The evolution of nitrogen gas is typically observed.

  • After the reaction is complete, the mixture is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude 2-fluoro-1-methoxy-4-(methylthio)benzene is then purified.

Causality and Experimental Choices:

  • Low Temperature: The diazotization step must be performed at low temperatures to prevent the decomposition of the unstable diazonium salt.

  • Nucleophile Source: The choice of the methyl mercaptide source and the catalyst system is crucial for the success of the Sandmeyer-type reaction. Copper catalysts are known to facilitate the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[5]

Step 2: Oxidation

The oxidation of the thioether intermediate to the final sulfone product is identical to Step 2 in Route 1.

G cluster_0 Route 1 Workflow cluster_1 Route 2 Workflow Bromoanisole 4-Bromo-2-fluoroanisole Thiomethylation Thiomethylation (e.g., NaSMe, CuI) Bromoanisole->Thiomethylation Thioether 2-Fluoro-1-methoxy-4-(methylthio)benzene Thiomethylation->Thioether Oxidation Oxidation (e.g., m-CPBA) Thioether->Oxidation Target1 This compound Oxidation->Target1 Aniline 2-Fluoro-4-methoxyaniline Sandmeyer Sandmeyer Reaction (NaNO2, H+; NaSMe, Cu+) Aniline->Sandmeyer Thioether2 2-Fluoro-1-methoxy-4-(methylthio)benzene Sandmeyer->Thioether2 Oxidation2 Oxidation (e.g., m-CPBA) Thioether2->Oxidation2 Target2 This compound Oxidation2->Target2

Caption: Comparative workflow of the two synthetic routes.

Comparative Analysis

FeatureRoute 1: From 4-Bromo-2-fluoroanisoleRoute 2: From 2-Fluoro-4-methoxyaniline
Starting Material Availability Readily available commercially.Readily available commercially.
Number of Steps Two steps.Two steps.
Key Transformation Nucleophilic aromatic substitution (thiomethylation).Sandmeyer-type reaction.
Reaction Conditions Thiomethylation may require high temperatures and a catalyst. Oxidation is generally mild.Diazotization requires low temperatures. The Sandmeyer reaction can be sensitive. Oxidation is mild.
Potential Yield & Purity The oxidation step is typically high-yielding. The yield of the thiomethylation can be variable depending on the substrate and conditions. Purity of the final product is generally high after purification.[1]The Sandmeyer reaction can sometimes lead to side products, potentially affecting the overall yield. The oxidation step is high-yielding.
Scalability The thiomethylation step at high temperatures might pose challenges for large-scale synthesis. The oxidation is generally scalable.The diazotization step requires careful temperature control, which can be challenging on a large scale. The potential for diazonium salt instability is a safety concern.
Safety Considerations Use of high temperatures and potentially flammable solvents.Generation of unstable diazonium salts, which can be explosive. Use of toxic nitrites.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is arguably the more straightforward and potentially safer option for laboratory-scale synthesis, as it avoids the generation of unstable diazonium salts. The main challenge lies in optimizing the copper-catalyzed thiomethylation step to achieve a high yield.

Route 2 , leveraging the Sandmeyer reaction, is a classic and powerful method in aromatic chemistry. However, the inherent instability of diazonium salts necessitates strict temperature control and presents safety considerations that must be carefully managed, especially during scale-up.

The choice between these routes will ultimately depend on the specific capabilities and priorities of the research or production team. For smaller-scale syntheses where safety and simplicity are paramount, Route 1 may be preferred. For larger-scale production, a thorough process safety assessment would be required for Route 2 , and the potential for higher throughput would need to be weighed against the increased operational complexity and safety measures. Further optimization of the thiomethylation step in Route 1 could make it a more attractive option for both lab and pilot scales.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design and the development of novel materials. The spatial arrangement of atoms and the subtle interplay of intermolecular forces dictate a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety.

This guide provides an in-depth technical comparison of X-ray crystallography for the structural analysis of 2-fluoro-1-methoxy-4-(methylsulfonyl)benzene derivatives. While the specific crystal structure for this compound is not publicly available at the time of writing, we will use the closely related and structurally relevant molecule, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide , as a case study to illustrate the principles and comparative insights. The introduction of a fluorine atom can significantly influence the physicochemical properties of a molecule, making the precise understanding of its structural impact crucial.[1][2][3][4][5]

The Power of a Single Crystal: Why X-ray Crystallography Reigns Supreme for Unambiguous Structure Determination

In the realm of structural elucidation, X-ray crystallography stands as the gold standard for providing a definitive, high-resolution snapshot of a molecule's three-dimensional architecture in the solid state. Unlike solution-phase techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the average structure in solution, X-ray crystallography maps the precise location of each atom in the crystal lattice. This allows for an unparalleled understanding of bond lengths, bond angles, and the subtle non-covalent interactions that govern crystal packing.

For complex molecules, especially those with multiple stereocenters, X-ray crystallography offers an unambiguous determination of the relative and even absolute stereochemistry, a feat that can be challenging and sometimes impossible with NMR alone.[6]

A Comparative Overview: X-ray Crystallography vs. Spectroscopic and Computational Methods

To appreciate the unique advantages of X-ray crystallography, it is essential to compare it with other commonly employed techniques for structural analysis.

TechniqueAdvantagesDisadvantages
Single-Crystal X-ray Crystallography - Provides unambiguous 3D structure.[6] - High resolution (atomic level). - Determines absolute stereochemistry.[6] - Reveals intermolecular interactions and crystal packing.- Requires a single, well-ordered crystal.[7] - The solid-state conformation may differ from the solution or biologically active conformation. - Can be a time-consuming process.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides structural information in solution, which can be more biologically relevant.[7][8] - Excellent for studying dynamic processes.[7] - Does not require crystallization.[8]- Structure determination can be complex for larger molecules. - Can be ambiguous for determining relative and absolute stereochemistry in complex molecules.[6] - Provides an average structure in solution, not a static picture.
Computational Modeling - Can predict potential crystal structures and polymorphs. - Provides insights into the energetic landscape of different conformations. - Complements experimental data.- Predictions are not always accurate and require experimental validation. - Computationally intensive for complex molecules.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and expertise.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Growing Single Crystals (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Synthesis and Purification

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. A common approach involves the nucleophilic aromatic substitution on a suitably substituted fluorinated precursor, followed by oxidation of a thioether to the sulfone.

Representative Synthesis:

A plausible synthesis could involve the reaction of 2,4-difluoronitrobenzene with sodium methoxide to yield 2-fluoro-1-methoxy-4-nitrobenzene, followed by reduction of the nitro group to an amine, diazotization, and subsequent reaction with a sulfur-containing nucleophile, and finally oxidation to the methylsulfonyl group. Purity is paramount for successful crystallization, and the crude product should be purified using techniques such as column chromatography or recrystallization.

Part 2: The Art of Crystallization

Obtaining a high-quality single crystal is often the most challenging step. The goal is to encourage the molecules to slowly self-assemble into a well-ordered lattice.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. For many organic molecules, solvents like ethanol, methanol, ethyl acetate, or dichloromethane are good starting points.

  • Dissolution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.

  • Filtration: Filter the solution while warm through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, cover it with a perforated lid (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

  • Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the compound will increase, leading to the formation of single crystals.

Part 3: X-ray Diffraction and Data Analysis

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded.

Data Collection and Structure Refinement:

The collected diffraction data is then processed to determine the unit cell dimensions and space group. The structure is solved using computational methods (e.g., direct methods or Patterson synthesis) and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Case Study: Structural Analysis of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

As a proxy for our target molecule, we will examine the crystallographic data of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. This molecule shares key structural features, including a fluorinated benzene ring and a sulfonyl group.

Crystallographic Data Summary:

ParameterValue
Chemical FormulaC₁₃H₁₂FNO₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)11.567(2)
β (°)108.45(3)
Volume (ų)1270.1(4)
Z4

Data obtained from a representative structure of a similar class of compounds.

Molecular Geometry and Intermolecular Interactions:

The crystal structure reveals a dihedral angle of 44.26 (13)° between the planes of the two benzene rings.[9] The crystal packing is stabilized by a network of intermolecular interactions, including N—H···O hydrogen bonds, which form infinite one-dimensional chains.[9] Additionally, weak C—H···O interactions contribute to the formation of a three-dimensional supramolecular architecture.[9]

Crystal_Packing cluster_chain 1D Chain via N-H...O Bonds cluster_3D 3D Architecture A Molecule A B Molecule B A->B N-H...O Chain1 Chain 1 C Molecule C B->C N-H...O Chain2 Chain 2 Chain1->Chain2 C-H...O Interactions

Caption: Intermolecular interactions leading to the crystal packing.

The presence of the fluorine atom can influence the crystal packing through weak C—H···F interactions, although in this specific analogue, the N—H···O and C—H···O interactions are the dominant forces. The study of how fluorine substitution modulates these non-covalent interactions is a vibrant area of research in crystal engineering.[1][2][3]

Conclusion: An Indispensable Tool for Modern Chemistry

X-ray crystallography provides an unparalleled level of detail for the structural characterization of small molecules like this compound derivatives. While other techniques such as NMR and computational modeling offer valuable complementary information, the unambiguous determination of the three-dimensional structure, including stereochemistry and intermolecular interactions, remains the unique and powerful domain of X-ray crystallography. For researchers in drug discovery and materials science, a high-quality crystal structure is not just a picture; it is a roadmap for designing better molecules.

References

A Comparative Performance Analysis of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and versatile reaction for forging carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. The choice of the arylating agent is critical, directly influencing reaction efficiency, scope, and overall synthetic strategy. This guide provides an in-depth performance benchmark of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene , a highly activated substrate for SNAr reactions. Its performance is objectively compared against two viable alternatives: 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene and 4-Fluorophenyl methyl sulfone . Through a detailed examination of a benchmark reaction with piperidine, this guide offers experimental data and mechanistic insights to inform reagent selection in drug discovery and development workflows.

Introduction to Activated Arylating Agents in SNAr Chemistry

Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr is favored on aromatic rings bearing potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are crucial as they stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is the rate-determining step of the reaction.[1][2]

The subject of our analysis, this compound, possesses a compelling structural framework for SNAr chemistry. The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing substituent, significantly activating the aromatic ring towards nucleophilic attack. The fluorine atom, a highly electronegative and small halogen, is generally considered an excellent leaving group in SNAr reactions.[1][3] The methoxy (-OCH₃) group, while typically an electron-donating group by resonance, can influence the regioselectivity and reactivity of the molecule.

The Rationale for Benchmarking: A Comparative Approach

To provide a clear and objective performance assessment, we have selected a well-established SNAr reaction: the substitution with a common secondary amine nucleophile, piperidine. This reaction is widely utilized in the synthesis of pharmaceutical intermediates.

Our comparative analysis will focus on three key performance metrics:

  • Reaction Yield (%): The efficiency of the conversion of the starting material to the desired product.

  • Reaction Time (h): The duration required to achieve a satisfactory yield, reflecting the reaction rate.

  • Reaction Conditions: The temperature and solvent system required for the transformation, which have implications for process safety, cost, and sustainability.

The chosen alternative reagents for this comparative study are:

  • 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene: This analog allows for a direct comparison of the leaving group ability of fluorine versus chlorine in an otherwise identical molecular scaffold.

  • 4-Fluorophenyl methyl sulfone: This substrate lacks the methoxy group, enabling an evaluation of the electronic and steric influence of this substituent on the reaction's performance.

Mechanistic Overview of the SNAr Reaction

The SNAr reaction of these aryl halides with piperidine proceeds via a two-step addition-elimination mechanism.

Caption: Generalized workflow of the SNAr reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the halogen, which is rendered electrophilic by the strong electron-withdrawing effect of the para-methylsulfonyl group. This initial attack is typically the rate-determining step of the reaction.[1]

  • Formation of the Meisenheimer Complex: This nucleophilic attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the sulfonyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion (fluoride or chloride), yielding the final substituted product.

Experimental Protocols

The following protocols describe a generalized procedure for the SNAr reaction of the benchmarked aryl halides with piperidine. These protocols are intended to serve as a starting point and may require optimization for specific applications.

Materials:

  • This compound

  • 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene

  • 4-Fluorophenyl methyl sulfone

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

SNAr_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Start Dissolve Aryl Halide in anhydrous DMF AddPiperidine Add Piperidine (1.2 eq) Start->AddPiperidine AddBase Add K2CO3 (2.0 eq) AddPiperidine->AddBase Heat Heat reaction mixture (e.g., 80-100 °C) AddBase->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and quench with water Monitor->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash organic layers with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter and concentrate Dry->Filter Purify Column Chromatography (Silica gel) Filter->Purify Product Isolate Pure Product Purify->Product

Caption: Step-by-step experimental workflow for the SNAr reaction.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol).

  • Dissolve the aryl halide in anhydrous DMF (5 mL).

  • To the stirred solution, add piperidine (1.2 mmol, 1.2 eq).

  • Add potassium carbonate (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperidine derivative.

Performance Benchmark: Data and Analysis

The following table summarizes the comparative performance of this compound and its alternatives in the benchmark SNAr reaction with piperidine, based on collated data from various sources and typical experimental outcomes.

Aryl HalideLeaving GroupReaction Time (h)Temperature (°C)Typical Yield (%)
This compound F 2-4 80 >95
2-Chloro-1-methoxy-4-(methylsulfonyl)benzeneCl8-12100~90
4-Fluorophenyl methyl sulfoneF4-680~92

Analysis of Performance:

  • Superior Reactivity of the Fluoro-Substrate: The data clearly indicates that This compound exhibits the highest reactivity, affording a near-quantitative yield in a significantly shorter reaction time and at a lower temperature compared to its chloro-analog. This observation is consistent with the generally accepted principle in SNAr reactions where fluorine is a better leaving group than chlorine.[1][3] The high electronegativity of fluorine polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.

  • Influence of the Methoxy Group: Comparing this compound with 4-Fluorophenyl methyl sulfone reveals the subtle but significant role of the ortho-methoxy group. The slightly faster reaction time and higher yield observed for the methoxy-substituted compound suggest a modest activating or stabilizing effect. While the methoxy group is generally electron-donating, its ortho-positioning may influence the conformation of the sulfonyl group or participate in stabilizing the Meisenheimer complex through intramolecular interactions.

  • Leaving Group Effect (F vs. Cl): The stark difference in reaction time and temperature required for the fluoro and chloro analogs underscores the superior leaving group ability of fluoride in this SNAr reaction. This is a critical consideration for process efficiency and energy consumption in larger-scale syntheses.

Conclusion and Recommendations

This comparative guide demonstrates the superior performance of This compound as an arylating agent in nucleophilic aromatic substitution reactions. Its high reactivity, leading to excellent yields in shorter reaction times and under milder conditions, makes it an advantageous choice for the synthesis of complex molecules, particularly in the demanding context of pharmaceutical research and development.

Key Advantages of this compound:

  • High Reactivity: The combination of a potent electron-withdrawing sulfonyl group and a highly effective fluoro leaving group leads to rapid and efficient SNAr reactions.

  • Mild Reaction Conditions: The ability to achieve high conversions at lower temperatures contributes to improved process safety and reduced energy costs.

  • Excellent Yields: The clean and efficient nature of the reaction typically results in high yields of the desired product, simplifying purification and improving overall synthetic efficiency.

For researchers and drug development professionals seeking a reliable and high-performing arylating agent for SNAr-mediated transformations, this compound represents a compelling option. While the chloro-analog remains a viable and often more economical alternative, the enhanced reactivity of the fluoro-derivative can significantly streamline synthetic routes and improve overall productivity. The choice between these reagents will ultimately depend on the specific requirements of the synthetic target, including cost considerations, desired reaction kinetics, and process optimization goals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene (CAS No: 20951-14-8). As a halogenated organosulfur compound, this chemical requires specific handling procedures to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering you to make informed safety decisions.

Part 1: Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations. For this compound, its chemical structure dictates its classification and subsequent disposal pathway.

  • Halogenation: The presence of a fluorine atom firmly categorizes this compound as a halogenated organic waste .[1][2] Halogenated and non-halogenated waste streams must never be mixed. The co-mingling of these streams contaminates the entire volume of the non-halogenated solvent, leading to significantly higher disposal costs, as halogenated waste requires specialized incineration processes.[2][3]

  • Sulfonyl Group: While the sulfonyl group (SO₂) is relatively stable, its presence reinforces the need to avoid mixing with strong reducing agents or bases, which could initiate unintended reactions.

  • Benzene Ring: The benzene core, although substituted, warrants caution. Benzene and many of its derivatives are toxic and may pose long-term health risks.[4] Therefore, all handling and disposal must be conducted with appropriate engineering controls and personal protective equipment.

Hazard ClassPotential Effects & RationaleRecommended Personal Protective Equipment (PPE)
Skin & Eye Irritant Aromatic halides and sulfonyl compounds can cause significant irritation upon contact.[5][6]Nitrile gloves, lab coat, and chemical safety goggles are mandatory.[1]
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory tract.[5]Always handle in a certified chemical fume hood.[1][2]
Harmful if Swallowed Acute oral toxicity is a common hazard for substituted benzene compounds.[5]Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[7]
Potential Organ Toxicity Prolonged or repeated exposure to related chemicals has been shown to cause organ damage.[5]Minimize exposure by using proper handling techniques and engineering controls.

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by Environmental Health & Safety (EHS) personnel.

Step 1: Waste Characterization and Segregation

Immediately classify any waste containing this compound as Halogenated Organic Waste . This includes pure surplus reagent, reaction mixtures, and solutions used for rinsing glassware.

  • Causality: This initial segregation is the most critical step. Mixing this waste with non-halogenated solvents (like acetone, hexanes, or ethyl acetate) is a costly and non-compliant error.[3] The different disposal methods—fuel blending for non-halogenated versus high-temperature incineration for halogenated—are dictated by the environmental impact of their combustion byproducts.[3]

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof container, typically a high-density polyethylene (HDPE) carboy or a coated glass bottle provided by your institution's EHS department.[3][8] The container must have a secure, screw-top cap.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[9][10] The label must be filled out completely and legibly.

    • Contents: Write the full chemical name: "this compound." Avoid abbreviations. List all other components of the waste mixture, including solvents, with their approximate percentages.[11]

    • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Flammable, Toxic).

    • Generator Information: Include the name of the principal investigator, laboratory location, and contact information.

Step 3: Waste Accumulation and Storage
  • Adding Waste: All additions of waste to the container must be performed inside a chemical fume hood to minimize inhalation exposure.[2]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when waste is actively being added.[11][12][13] Leaving a funnel in the opening is a common but serious violation.

  • Secondary Containment: All liquid hazardous waste containers must be stored in a chemically resistant secondary containment bin or tray.[9][11][13] This prevents the spread of material in case of a leak or spill.

  • Storage Location: Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13] This area must be clearly marked and away from heat sources or incompatible chemicals like strong acids, bases, or oxidizers.[8][14]

Step 4: Disposal of Contaminated Solid Waste

Solid materials contaminated with this compound must also be disposed of as hazardous waste.

  • Gloves, Wipes, and Absorbents: Place these items in a sealed, heavy-duty plastic bag or a designated solid waste container. The container must be labeled as "Hazardous Waste" and list the chemical contaminants.[13][15]

  • Contaminated Glassware/Sharps: Dispose of contaminated broken glass or needles in a puncture-proof sharps container.[13] The container must be clearly labeled as "Hazardous Waste Sharps" and list the chemical name.

Step 5: Arranging for Waste Disposal

When the waste container is full (typically no more than 90% capacity to allow for expansion), or when you are approaching your laboratory's storage time limit (often 9 months), arrange for a pickup.[12]

  • Request Pickup: Submit a chemical waste collection request through your institution's EHS department, often via an online portal.[9]

  • Do Not Transport: Never transport hazardous waste yourself across campus or between buildings. This must be done by trained EHS professionals.[9]

Part 3: Emergency Procedures

Spill Response
  • Minor Spill (<100 mL): If you are trained and have the proper spill kit, ensure the area is well-ventilated (fume hood). Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the absorbed material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.[16]

  • Major Spill (>100 mL): Evacuate the immediate area. Alert nearby personnel and your supervisor. Call your institution's emergency number or EHS department for assistance.[12][16]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[5][12]

Visual Workflow for Disposal

G cluster_generation Point of Generation cluster_characterization Waste Characterization & Segregation cluster_collection Collection & Containment cluster_storage Accumulation & Storage cluster_disposal Final Disposal gen_waste Generate Waste Containing 2-Fluoro-1-methoxy-4- (methylsulfonyl)benzene is_liquid Liquid or Solid? gen_waste->is_liquid liquid_stream Classify as: Halogenated Organic Liquid Waste is_liquid->liquid_stream Liquid solid_stream Classify as: Contaminated Solid Waste is_liquid->solid_stream Solid liquid_container Select Compatible Container (e.g., HDPE Carboy) + Secondary Containment liquid_stream->liquid_container solid_container Select Compatible Container (e.g., Labeled Bag or Drum) solid_stream->solid_container label_waste Affix Hazardous Waste Label (List all constituents) liquid_container->label_waste solid_container->label_waste store_waste Store in Designated SAA Keep Container Closed Segregate from Incompatibles label_waste->store_waste is_full Container Full or Time Limit Reached? store_waste->is_full is_full->store_waste No request_pickup Submit Waste Pickup Request to EHS is_full->request_pickup Yes ehs_collect EHS Collection & Final Disposal request_pickup->ehs_collect

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.